molecular formula C5H4Cl2N2 B1351871 3,6-Dichloropyridin-2-amine CAS No. 313535-01-2

3,6-Dichloropyridin-2-amine

Cat. No.: B1351871
CAS No.: 313535-01-2
M. Wt: 163 g/mol
InChI Key: URVRCFABAVMFKP-UHFFFAOYSA-N
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Description

3,6-Dichloropyridin-2-amine is a versatile halogenated pyridine derivative of high interest in chemical research and development. Its molecular formula is C 5 H 4 Cl 2 N 2 . The compound serves as a valuable synthetic intermediate, or building block, for the construction of more complex molecules, particularly in pharmaceutical chemistry and material science . The presence of two chlorine atoms and one amine group on the pyridine ring creates distinct reactive sites, allowing for selective functionalization through various cross-coupling reactions and nucleophilic substitutions. This enables researchers to synthesize a diverse array of novel compounds for screening and experimental purposes. While specific pharmacological applications for this compound are not detailed in the available literature, structurally similar compounds, such as 3-amino-2,6-dichloropyridine, are well-established as key intermediates in medicinal chemistry . Researchers value this chemical scaffold for its potential in developing new active ingredients. Handling and Safety: Please consult the Safety Data Sheet (SDS) for comprehensive handling instructions. Based on related compounds, appropriate personal protective equipment should be worn, and the material should be used only in well-ventilated areas . Disclaimer: This product is intended for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, or for use in humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVRCFABAVMFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394204
Record name 3,6-dichloropyridin-2-amine
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Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313535-01-2
Record name 3,6-dichloropyridin-2-amine
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Record name 3,6-dichloropyridin-2-amine
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Foundational & Exploratory

In-depth Technical Guide to 3,6-Dichloropyridin-2-amine (CAS No. 313535-01-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dichloropyridin-2-amine, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its emerging role in targeting signaling pathways relevant to neurodegenerative diseases.

Core Chemical Identity and Properties

This compound, also known as 2-Amino-3,6-dichloropyridine, is a disubstituted pyridine derivative. Its unique structure, featuring an amino group and two chlorine atoms on the pyridine ring, makes it a versatile building block in the synthesis of complex heterocyclic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 313535-01-2[1]
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.01 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=C(C(=N1)N)Cl)Cl[1]
InChI Key URVRCFABAVMFKP-UHFFFAOYSA-N[1]
Computed XLogP3 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Exact Mass 161.9751535[1]
Monoisotopic Mass 161.9751535[1]
Topological Polar Surface Area 38.9 Ų[1]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. The following hazard information is based on GHS classifications.

Table 2: GHS Hazard Statements for this compound

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Source:[1]

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Experimental Protocols: Synthesis of Aminopyridines

A specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature. However, a general method for the amination of dichloropyridines can be adapted from established procedures such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Representative Protocol: Buchwald-Hartwig Amination for the Synthesis of an Aminopyridine

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

  • A dichloropyridine starting material

  • Amine source (e.g., ammonia equivalent or a protected amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos, BrettPhos)

  • Base (e.g., NaOtBu, sodium tert-butoxide; Cs₂CO₃, cesium carbonate)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere conditions

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

  • Reagent Addition: Add the dichloropyridine and the amine source to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired aminopyridine.

Applications in Drug Discovery and Development

Substituted pyridines are a prevalent structural motif in many approved drugs and clinical candidates. This compound serves as a valuable intermediate in the synthesis of novel compounds for various therapeutic areas. Of particular interest is its potential application in the development of treatments for neurodegenerative disorders like Alzheimer's disease.

Targeting Alzheimer's Disease: Inhibition of GSK-3β and CK-1δ

Recent research has focused on the development of dual-target inhibitors for enzymes implicated in the pathology of Alzheimer's disease. Two such enzymes are Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[3] Both kinases are involved in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer's disease.[3][4]

The Wnt signaling pathway, which is crucial for neuronal function and synaptic plasticity, is dysregulated in Alzheimer's disease.[2][3] GSK-3β and CK-1δ are key components of this pathway.[3] Aminopyridine derivatives have shown promise as inhibitors of these kinases, suggesting that compounds derived from this compound could be developed as potential therapeutic agents to modulate the Wnt signaling pathway and mitigate the progression of Alzheimer's disease.[3]

Diagram 1: Simplified Wnt Signaling Pathway and the Role of GSK-3β/CK-1δ Inhibition

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK-1δ) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Inhibitor This compound Derivative Inhibitor->Destruction_Complex Inhibits GSK-3β/CK-1δ

Caption: Wnt signaling pathway and the inhibitory action of a potential drug candidate.

Diagram 2: Experimental Workflow for Synthesis and Screening

Synthesis_Screening_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig Amination) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (GSK-3β, CK-1δ) Characterization->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Workflow for the synthesis and screening of novel kinase inhibitors.

References

Technical Guide: Physicochemical Properties of 2-Amino-3,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthesis of aminodichloropyridines. It is important to note that specific experimental data for 2-amino-3,6-dichloropyridine (CAS 313535-01-2) is limited in publicly available literature. Therefore, this guide presents data for closely related isomers to provide a comparative context and valuable reference. The experimental protocols described are general methods applicable to the characterization of such compounds.

Introduction

2-Amino-3,6-dichloropyridine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activities. Halogenated pyridines serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of their physicochemical properties is paramount for their effective use in research and development.

Physicochemical Properties

Table 1: General and Physical Properties of Aminodichloropyridine Isomers

Property3-Amino-2,6-dichloropyridine2-Amino-3,5-dichloropyridine4-Amino-2,6-dichloropyridine2-Amino-4,6-dichloropyridine
CAS Number 62476-56-6[1]4214-74-8[2][3]2587-02-2[4][5]116632-24-7
Molecular Formula C₅H₄Cl₂N₂[1]C₅H₄Cl₂N₂[2][6]C₅H₄Cl₂N₂[4][7]C₅H₄Cl₂N₂
Molecular Weight 163.00 g/mol 163.00 g/mol [2]163.00 g/mol [7]163.00 g/mol
Appearance White to yellow to brown crystals or powder[1]Light beige to grey crystalline powder or flakes[3]Pale brown crystalline solid[7]Yellow-brown solid
Melting Point 117.0-126.0 °C[1]81-83 °C[2][3]169-173 °C[4][5]112.5 °C
Boiling Point Not available268.76 °C (rough estimate)[2]336.7±37.0 °C (Predicted)[5]287.9±35.0 °C (Predicted)
Density Not available1.5462 (rough estimate)[2]1.497±0.06 g/cm³ (Predicted)[5]1.497±0.06 g/cm³ (Predicted)

Table 2: Solubility and Partitioning Properties of Aminodichloropyridine Isomers

Property3-Amino-2,6-dichloropyridine2-Amino-3,5-dichloropyridine4-Amino-2,6-dichloropyridine2-Amino-4,6-dichloropyridine
Water Solubility Not availableInsoluble[2]Not availableNot available
Solubility in other solvents Not availableNot availableChloroform (Slightly), Methanol (Slightly)[5]Not available
pKa Not available2.43±0.10 (Predicted)[2]Not available1.76±0.35 (Predicted)
logP Not availableNot availableNot availableNot available

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are general procedures and may require optimization for specific compounds.

Synthesis of Aminodichloropyridines (General Approach)

A common method for the synthesis of aminodichloropyridines involves the chlorination of an aminopyridine precursor. For instance, 2-amino-3,5-dichloropyridine can be synthesized from 2-amino-5-chloropyridine.[3]

Protocol: Synthesis of 2-Amino-3,5-dichloropyridine [3]

  • To a solution of 2-amino-5-chloropyridine in a suitable solvent such as a mixture of DMF and methanol, add N-chlorosuccinimide.[3]

  • Heat the reaction mixture with stirring for a specified period (e.g., at 45 °C for 2.5 hours).[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Upon completion, remove the solvent under reduced pressure.[3]

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure 2-amino-3,5-dichloropyridine.[3]

Synthesis_Workflow Start Start: 2-Amino-5-chloropyridine + N-chlorosuccinimide Reaction Reaction: Solvent (DMF/Methanol) 45 °C, 2.5h Start->Reaction Chlorination Monitoring Monitoring: TLC / GC Reaction->Monitoring Workup Work-up: Solvent Removal Monitoring->Workup Reaction Complete Purification Purification: Recrystallization (Ethanol) Workup->Purification Product Product: 2-Amino-3,5-dichloropyridine Purification->Product

Synthesis Workflow for 2-Amino-3,5-dichloropyridine.

Determination of Melting Point

The melting point is a crucial parameter for the identification and purity assessment of a crystalline solid.

Protocol: Capillary Melting Point Determination [8][9][10][11]

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[10]

  • Place the capillary tube in a melting point apparatus.[9][11]

  • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.[11]

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).

  • The melting point range is reported as T1-T2. A narrow range (0.5-2 °C) is indicative of a pure compound.

Melting_Point_Determination A Sample Preparation: Finely powder the sample B Packing: Pack into a capillary tube A->B C Heating: Place in melting point apparatus B->C D Rapid Heating: To ~15-20°C below expected m.p. C->D E Slow Heating: 1-2°C per minute D->E F Observation: Record T1 (first liquid) and T2 (all liquid) E->F G Result: Melting Point Range (T1-T2) F->G

Workflow for Melting Point Determination.

Determination of Solubility

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Protocol: Qualitative Solubility Testing [12][13][14][15][16]

  • Add approximately 10-20 mg of the solid compound to a test tube.

  • Add 1 mL of the solvent (e.g., water, ethanol, acetone, dichloromethane, 5% HCl, 5% NaOH) in portions.

  • Agitate the mixture vigorously for 1-2 minutes.

  • Observe if the solid dissolves completely.

  • Record the compound as soluble, partially soluble, or insoluble.

  • For aqueous solutions, the pH can be tested with litmus paper to identify acidic or basic properties.[14]

Determination of Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol: Shake-Flask Method [17]

  • Prepare a stock solution of the compound in n-octanol.

  • Prepare a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Add a known volume of the stock solution to the separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient, P = [concentration in octanol] / [concentration in water].

  • The logP is the base-10 logarithm of P.[17]

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare octanol & water (pre-saturated) C Mix stock solution with octanol/water mixture A->C B Prepare stock solution in octanol B->C D Shake vigorously C->D E Allow phases to separate D->E F Sample both phases E->F G Determine concentration (e.g., HPLC) F->G H Calculate P and logP G->H

Workflow for logP Determination via Shake-Flask Method.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

Protocol: ¹H and ¹³C NMR Spectroscopy [18][19]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[18] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[18]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used.[19]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.[18]

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Signaling Pathways and Experimental Workflows

Information regarding the specific involvement of 2-amino-3,6-dichloropyridine in biological signaling pathways is not available in the current literature. However, pyridine derivatives are known to be important in medicinal chemistry and can act as scaffolds for compounds with a wide range of biological activities.[20] For instance, aminopyridines have been investigated for the treatment of neurodegenerative disorders.[21] The utility of aminodichloropyridines is primarily as intermediates in the synthesis of more complex, biologically active molecules.[7][22]

An example of a relevant experimental workflow is the use of aminodichloropyridines in palladium-catalyzed coupling reactions to synthesize more complex molecules, which is a common strategy in drug discovery.

Buchwald_Hartwig_Amination Reactants Aminodichloropyridine + Amine/Boronic Acid Reaction Coupling Reaction (e.g., Buchwald-Hartwig/Suzuki) Inert Atmosphere, Heat Reactants->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Product Coupled Product Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure Coupled Product Purification->FinalProduct

General Workflow for Pd-Catalyzed Cross-Coupling Reactions.

References

3,6-Dichloropyridin-2-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, weight, and other key technical data for 3,6-Dichloropyridin-2-amine. It includes representative experimental protocols for the synthesis and analysis of related compounds due to the limited availability of specific protocols for the target molecule. Additionally, a conceptual diagram illustrating a potential herbicidal mechanism of action, based on a structurally similar compound, is provided.

Core Molecular Data

This compound, also known as 2-amino-3,6-dichloropyridine, is a chlorinated aminopyridine derivative. Its key quantitative data are summarized in the table below.

PropertyValue
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.01 g/mol
CAS Number 313535-01-2

Representative Experimental Protocols

Synthesis Protocol (Representative for an Isomer: 2-Amino-3,5-dichloropyridine)

The following is a general procedure for the synthesis of 2-amino-3,5-dichloropyridine, an isomer of the target compound. This process involves the chlorination of an aminopyridine precursor.

Materials:

  • 2-amino-5-chloropyridine

  • N-chlorosuccinimide (NCS)

  • N,N-dimethylformamide (DMF)

  • Methanol

  • Ethanol (for recrystallization)

  • 10L three-necked round-bottomed flask

  • Thermometer

  • Condenser

  • Magnetic stirrer

Procedure:

  • A solvent mixture of DMF and methanol (2.5:1 volume ratio) is prepared and 5500 mL is added to the 10L three-necked round-bottomed flask.

  • The flask is equipped with a thermometer, a condenser for reflux, and a magnetic stirrer is activated.

  • 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide are sequentially added to the flask.

  • The reaction mixture is heated to and maintained at 45°C for 2.5 hours with continuous stirring.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the reaction is complete.

  • Upon completion, the solvent is removed by distillation to yield the crude product.

  • The crude product is then purified by recrystallization with ethanol to obtain the final pure compound, 2-amino-3,5-dichloropyridine.

Analytical Protocol (Representative for Aminopyridine Derivatives)

A common analytical method for the quantification of aminopyridine derivatives in biological matrices is Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a representative protocol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Methanol, HPLC grade

  • Internal Standard (e.g., a deuterated analog of the analyte)

Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution.

  • Add 300 µL of a precipitating agent such as acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

LC-MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to the initial conditions for equilibration.

  • Injection Volume: 5 µL

  • MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for the analyte and the internal standard.

Potential Biological Activity and Visualization

While the specific biological target of this compound is not well-documented, the structurally related compound, 4-amino-3,6-dichloropyridine-2-carboxylic acid, is known to function as a herbicide by inhibiting lipid biosynthesis. This suggests a potential application and mechanism of action for compounds within this chemical family.

Below is a conceptual workflow illustrating the general mechanism of herbicidal action through the inhibition of a key biosynthetic pathway.

G cluster_0 Plant Cell Herbicide This compound (or derivative) TargetEnzyme Key Enzyme in Lipid Biosynthesis Herbicide->TargetEnzyme Binds and Inhibits Lipids Essential Lipids (for cell membranes) TargetEnzyme->Lipids Catalyzes Synthesis TargetEnzyme->Inhibition Disruption Membrane Disruption & Growth Arrest TargetEnzyme->Disruption Precursors Simple Precursors (e.g., Acetyl-CoA) Precursors->TargetEnzyme Substrate PlantGrowth Normal Plant Growth and Development Lipids->PlantGrowth Essential Component

Caption: Conceptual workflow of herbicidal action by enzyme inhibition.

Spectroscopic and Structural Elucidation of 2-amino-3,6-dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the spectral data expected for 2-amino-3,6-dichloropyridine. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For 2-amino-3,6-dichloropyridine, both ¹H and ¹³C NMR would provide key structural information.

1.1. Predicted ¹H NMR Data for 2-amino-3,6-dichloropyridine

The ¹H NMR spectrum of 2-amino-3,6-dichloropyridine is expected to show signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring, as well as the electron-donating amino group.

1.2. ¹H NMR Data for Analogous Compounds

To illustrate the expected spectral features, ¹H NMR data for 2-amino-3,5-dichloropyridine is presented below.

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-amino-3,5-dichloropyridineCDCl₃H-47.501d2.2
H-67.938d2.2
-NH₂4.90br s-

Data sourced from publicly available spectral databases.

1.3. Predicted ¹³C NMR Data for 2-amino-3,6-dichloropyridine

The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the attached functional groups.

1.4. ¹³C NMR Data for an Analogous Compound

As a reference, predicted ¹³C NMR data for the similar structure, 2,6-dichloropyridine, is provided. The introduction of an amino group at the 3-position would further shift the signals of the adjacent carbons.

CompoundCarbonPredicted Chemical Shift (δ, ppm)
2,6-dichloropyridineC-2, C-6151.2
C-4140.1
C-3, C-5123.5

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.[1]

1.5. Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality NMR data for a solid sample like 2-amino-3,6-dichloropyridine.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Data Acquisition:

    • The NMR spectra can be recorded on a spectrometer operating at a standard frequency, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

    • For ¹H NMR, a standard single-pulse sequence is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is generally employed to simplify the spectrum and enhance sensitivity. A longer relaxation delay may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-amino-3,6-dichloropyridine is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-Cl bonds.

2.1. Predicted IR Data for 2-amino-3,6-dichloropyridine

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
-NH₂Symmetric stretch3300 - 3500
Asymmetric stretch3400 - 3500
Scissoring (bending)1590 - 1650
Aromatic C=CRing stretching1400 - 1600
Aromatic C-HStretching3000 - 3100
C-ClStretching600 - 800

2.2. IR Data for an Analogous Compound

The IR spectrum of 2-amino-4,6-dichloropyrimidine provides a reference for the expected vibrational modes.

CompoundWavenumber (cm⁻¹)Assignment
2-amino-4,6-dichloropyrimidine3470N-H Asymmetric stretch
3390N-H Symmetric stretch
1160C-H in-plane bend
925C-H in-plane bend
845C-C out-of-plane bend
690C-C out-of-plane bend
620C-C in-plane bend
340C-C out-of-plane bend
300C-Cl in-plane bend
220C-Cl out-of-plane bend

Data adapted from a study on 2-amino-4,6-dichloropyrimidine.

2.3. Experimental Protocol for IR Data Acquisition

For a solid sample, the KBr pellet technique is a common method for obtaining an IR spectrum.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press die.

  • Pellet Formation:

    • Apply high pressure (typically 8-10 tons) to the die using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-amino-3,6-dichloropyridine, the mass spectrum is expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms.

3.1. Predicted Mass Spectrometry Data for 2-amino-3,6-dichloropyridine

The molecular formula for 2-amino-3,6-dichloropyridine is C₅H₄Cl₂N₂. The molecular weight can be calculated using the masses of the most abundant isotopes.

The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum, with relative intensities of approximately 9:6:1.

Ionm/z (approximate)Relative Abundance
[M]⁺ (²³⁵Cl)162100%
[M+2]⁺ (¹³⁵Cl, ¹³⁷Cl)164~65%
[M+4]⁺ (²³⁷Cl)166~10%

3.2. Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common ionization technique for this type of molecule.

  • Sample Introduction:

    • For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • The probe is inserted into the ion source of the mass spectrometer, and the sample is heated to induce vaporization.

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • The separated ions are then detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like 2-amino-3,6-dichloropyridine.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Solid Sample (2-amino-3,6-dichloropyridine) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve for NMR Grind Grind with KBr Sample->Grind for IR Vaporize Vaporize Sample->Vaporize for MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy Grind->IR MS Mass Spectrometry Vaporize->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Isotopic Pattern) MS->MS_Data

Caption: Generalized workflow for the spectroscopic analysis of a solid organic compound.

References

Solubility Profile of 3,6-Dichloropyridin-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,6-Dichloropyridin-2-amine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide addresses the current landscape of solubility data for this compound, provides a detailed experimental protocol for its determination, and offers a framework for the systematic evaluation of its solubility profile.

1. Introduction

This compound, a substituted pyridine, serves as a versatile building block in organic synthesis. A comprehensive understanding of its solubility in a range of organic solvents is paramount for optimizing process parameters, ensuring reaction homogeneity, facilitating product isolation, and developing suitable formulations. The polarity and hydrogen bonding capabilities of both the solute and the solvent are key determinants of solubility, following the principle of "like dissolves like".[1] However, a thorough review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents.

This guide is intended to equip researchers with the necessary protocols to systematically determine the solubility profile of this compound. The methodologies outlined herein are based on established principles of solubility determination and can be adapted to various laboratory settings.

2. Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's characteristics, which can inform solvent selection for solubility studies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.00 g/mol
Appearance White to yellow to brown crystals or powder
Melting Point 117.0-126.0 °C
IUPAC Name 2,6-dichloropyridin-3-amine
CAS Number 62476-56-6

3. Quantitative Solubility Data

Table 2: Template for Qualitative Solubility Determination of this compound

SolventPolarity IndexSolvent ClassObservation (Soluble/Partially Soluble/Insoluble)
Alcohols
Methanol5.1Protic
Ethanol4.3Protic
Isopropanol3.9Protic
Ketones
Acetone5.1Aprotic
Methyl Ethyl Ketone4.7Aprotic
Esters
Ethyl Acetate4.4Aprotic
Ethers
Diethyl Ether2.8Aprotic
Tetrahydrofuran (THF)4.0Aprotic
1,4-Dioxane4.8Aprotic
Hydrocarbons
Hexane0.1Nonpolar
Toluene2.4Nonpolar
Halogenated
Dichloromethane3.1Aprotic
Chloroform4.1Aprotic
Amides
N,N-Dimethylformamide (DMF)6.4Aprotic
Other
Acetonitrile5.8Aprotic
Dimethyl Sulfoxide (DMSO)7.2Aprotic

Table 3: Template for Quantitative Solubility Measurement of this compound at a Specified Temperature (e.g., 25 °C)

SolventSolubility ( g/100 mL)Molar Solubility (mol/L)
Methanol
Ethanol
Acetone
Ethyl Acetate
Tetrahydrofuran
Dichloromethane
Toluene
Acetonitrile
N,N-Dimethylformamide
Dimethyl Sulfoxide

4. Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. The equilibrium solubility method, a widely accepted and reliable technique, is described.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

  • Quantification of Solute:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dried residue.

      • The difference between the final and initial weight of the vial corresponds to the mass of the dissolved this compound.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine the concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration of the solute and the volume of the solvent.

5. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration (Constant Temperature Shaking) prep->equil settle Settling of Undissolved Solid equil->settle sample Sampling and Filtration settle->sample quant Quantification of Solute (Gravimetric or Spectroscopic) sample->quant calc Calculation of Solubility quant->calc report Reported Solubility Data calc->report

Caption: Experimental workflow for determining the solubility of this compound.

6. Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key factors influencing solubility.

Solubility_Factors solubility Solubility solute Solute Properties (this compound) interact Solute-Solvent Interactions solute->interact solvent Solvent Properties solvent->interact interact->solubility polarity Polarity polarity->interact hbond Hydrogen Bonding hbond->interact temp Temperature temp->solubility

Caption: Key factors influencing the solubility of a compound in a given solvent.

While quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, this guide provides a robust framework for its experimental determination. By following the outlined protocols, researchers can generate reliable and reproducible solubility profiles. This data is invaluable for the optimization of synthetic processes, the design of efficient purification methods, and the development of effective formulations, thereby accelerating research and development in the pharmaceutical and agrochemical industries.

References

Commercial Availability and Technical Profile of 2-Amino-3,6-Dichloropyridine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, access to well-characterized chemical building blocks is paramount. This technical guide provides a comprehensive overview of the commercial availability and technical specifications of 2-amino-3,6-dichloropyridine and its commercially prevalent isomers. Due to the limited publicly available data for 2-amino-3,6-dichloropyridine, this guide leverages information on its closely related and more extensively documented isomers to provide a valuable resource for synthetic and medicinal chemists.

Commercial Availability

2-Amino-3,6-dichloropyridine is listed as available from a select number of chemical suppliers, primarily on a research or "synthesis on demand" basis. Researchers seeking to procure this specific isomer should anticipate longer lead times and potentially higher costs compared to its more common isomers.

Key Suppliers of 2-Amino-3,6-dichloropyridine (CAS: 313535-01-2):

  • BLD Pharm[1]

  • SynHet

In contrast, isomers such as 3-amino-2,6-dichloropyridine and 2-amino-3,5-dichloropyridine are more readily available from a wider range of suppliers, including but not limited to:

  • Thermo Fisher Scientific (Alfa Aesar)

  • Sigma-Aldrich (Merck)

  • Chem-Impex

  • Biosynth

Physicochemical Properties

Detailed experimental data for 2-amino-3,6-dichloropyridine is not extensively reported in publicly accessible literature. However, data for its common isomers provide valuable reference points for estimating its properties. The following table summarizes the available quantitative data for these compounds.

Property2-Amino-4,6-dichloropyridine3-Amino-2,6-dichloropyridine2-Amino-3,5-dichloropyridine
CAS Number 116632-24-762476-56-64214-74-8
Molecular Formula C₅H₄Cl₂N₂C₅H₄Cl₂N₂C₅H₄Cl₂N₂
Molecular Weight 163.00 g/mol [2]163.00 g/mol 163.00 g/mol [3]
Melting Point 112.5 °C[4]117.0-126.0 °C[5]81-83 °C
Boiling Point 287.9±35.0 °C (Predicted)[4]Not Available268.76°C (Rough Estimate)
Purity ≥98%≥96.0% (GC)[5]≥99%
Appearance Yellow-brown solid[4]White to yellow to brown crystals or powder[5]Off-white to pink to beige powder or crystals

Synthesis and Experimental Protocols

Synthesis of 2-Amino-3,5-dichloropyridine from 2-Amino-5-chloropyridine[6]

This protocol details the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS) as the chlorinating agent.

Materials:

  • 2-Amino-5-chloropyridine

  • N-chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethanol (EtOH) for recrystallization

  • 10L three-necked round-bottomed flask

  • Thermometer

  • Condensation reflux device

  • Magnetic stirrer

Procedure:

  • To a 10L three-necked round-bottomed flask, add 5500 mL of a solvent mixture of DMF and methanol (2.5:1 v/v).

  • Equip the flask with a thermometer, a condensation reflux device, and a magnetic stirrer.

  • Begin stirring and add 2560.8 g of 2-amino-5-chloropyridine to the solvent mixture.

  • Sequentially, add 6118.4 g of N-chlorosuccinimide to the reaction mixture.

  • Heat the reaction mixture to 45 °C and maintain this temperature with stirring for 2.5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield the pure 2-amino-3,5-dichloropyridine.

  • Dry the final product. The reported yield is 70.5% with a purity of 98.20% (by GC analysis).[6]

Synthesis_of_2_Amino_3_5_dichloropyridine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Reaction Reaction 2-Amino-5-chloropyridine->Reaction N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->Reaction Solvent (DMF/MeOH) Solvent (DMF/MeOH) Solvent (DMF/MeOH)->Reaction Temperature (45 °C) Temperature (45 °C) Temperature (45 °C)->Reaction Time (2.5 h) Time (2.5 h) Time (2.5 h)->Reaction Solvent Removal Solvent Removal Reaction->Solvent Removal Recrystallization (Ethanol) Recrystallization (Ethanol) Solvent Removal->Recrystallization (Ethanol) 2-Amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine Recrystallization (Ethanol)->2-Amino-3,5-dichloropyridine

Synthesis workflow for 2-amino-3,5-dichloropyridine.

Potential Reactivity and Role in Drug Discovery

While no specific signaling pathway has been directly associated with 2-amino-3,6-dichloropyridine in the available literature, its structural motifs are common in molecules with diverse biological activities. Aminopyridines are recognized as important scaffolds in drug discovery.[7][8] The presence of amino and chloro substituents on the pyridine ring allows for a variety of chemical transformations, making it a versatile building block for creating libraries of compounds for screening.

Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[9] The reactivity of the amino group and the potential for nucleophilic substitution of the chlorine atoms are key to its utility in medicinal chemistry.

The following diagram illustrates the potential synthetic utility of a generic 2-amino-dichloropyridine scaffold in common drug discovery-related chemical transformations.

Potential_Reactivity cluster_transformations Potential Chemical Transformations 2-Amino-dichloropyridine 2-Amino-dichloropyridine N-Acylation N-Acylation 2-Amino-dichloropyridine->N-Acylation RCOCl N-Alkylation N-Alkylation 2-Amino-dichloropyridine->N-Alkylation R-X Suzuki Coupling Suzuki Coupling 2-Amino-dichloropyridine->Suzuki Coupling Ar-B(OH)2, Pd catalyst Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Amino-dichloropyridine->Buchwald-Hartwig Amination R2NH, Pd catalyst Diazotization Diazotization 2-Amino-dichloropyridine->Diazotization NaNO2, HCl

Potential synthetic transformations of 2-amino-dichloropyridines.

References

An In-depth Technical Guide to the Safe Handling of 3,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the safety and handling protocols for 3,6-Dichloropyridin-2-amine (CAS No: 313535-01-2), a chemical intermediate utilized in various research and development applications. The following sections detail the compound's properties, associated hazards, and recommended procedures for safe handling, storage, and emergency response to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Compound Identification and Properties

This compound, also known as 2-Amino-3,6-dichloropyridine, is a chlorinated aminopyridine derivative. Accurate identification and understanding of its physical and chemical properties are fundamental to its safe handling.

Identifier Value Source(s)
CAS Number 313535-01-2[1]
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.01 g/mol [1]
Synonyms 2-Amino-3,6-dichloropyridine[1]
Physical and Chemical Properties Value Source(s)
Appearance Solid[2]
Melting Point 80 - 82 °C[2]
Storage Temperature 2-8°C, under inert atmosphere, in a dark place[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication. The primary hazards associated with this compound are related to its acute toxicity and irritant properties.

Hazard Class Hazard Category Hazard Statement
Acute Oral ToxicityCategory 4Harmful if swallowed
Acute Dermal ToxicityCategory 4Harmful in contact with skin
Acute Inhalation ToxicityCategory 4Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation

The GHS classification is based on data for dichloropyridine amine isomers and should be considered representative for handling this compound.

GHS Pictograms:

  • Health Hazard: Indicates that the substance may be a respiratory sensitizer, mutagen, carcinogen, or have reproductive toxicity, target organ toxicity, or aspiration toxicity.

  • Exclamation Mark: Indicates that the substance may be an irritant (skin and eye), skin sensitizer, acutely toxic (harmful), a narcotic, or cause respiratory tract irritation.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Before Handling Chemical eye_protection Wear chemical safety goggles or face shield (EN166) start->eye_protection Eyes hand_protection Wear appropriate chemical-resistant gloves (e.g., Nitrile) start->hand_protection Hands body_protection Wear a lab coat or chemical -resistant apron start->body_protection Body respiratory_protection Use a NIOSH/MSHA approved respirator if dust or aerosols are generated start->respiratory_protection Respiratory end_ppe Proceed with Handling eye_protection->end_ppe hand_protection->end_ppe body_protection->end_ppe respiratory_protection->end_ppe Emergency_Response cluster_emergency Emergency Response Workflow cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhalation_action Remove to fresh air. Keep at rest in a comfortable position for breathing. exposure->inhalation_action skin_action Wash with plenty of soap and water for at least 15 minutes. exposure->skin_action eye_action Rinse cautiously with water for several minutes. exposure->eye_action ingestion_action Rinse mouth. exposure->ingestion_action inhalation_medical Get medical advice/attention if you feel unwell. inhalation_action->inhalation_medical skin_clothing Remove contaminated clothing and wash it before reuse. skin_action->skin_clothing skin_medical Get medical advice/attention if skin irritation occurs. skin_clothing->skin_medical eye_lenses Remove contact lenses, if present and easy to do. Continue rinsing. eye_action->eye_lenses eye_medical Get medical advice/attention if eye irritation persists. eye_lenses->eye_medical ingestion_medical Call a POISON CENTER or doctor/physician if you feel unwell. ingestion_action->ingestion_medical

References

In-Depth Technical Guide: Material Safety Data Sheet for 3,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for 3,6-Dichloropyridin-2-amine (CAS Number: 62476-56-6). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on clear data presentation, procedural guidance, and visual representations of key safety workflows and hazard relationships.

Section 1: Chemical and Physical Properties

This compound, also known as 3-Amino-2,6-dichloropyridine, is a solid organic compound. The following table summarizes its key physical and chemical properties.

PropertyValueReference
CAS Number 62476-56-6
Molecular Formula C₅H₄Cl₂N₂[1][2]
Molecular Weight 163.00 g/mol
Appearance White to yellow to brown crystals or powder[1]
Melting Point 120-124 °C (lit.)
Flash Point Not applicable
Purity ≥96.0% (GC)[1]
Synonyms 2,6-Dichloro-3-pyridinamine, 2,6-Dichloropyridin-3-amine[3]
InChI Key MJVZSRZTBDMYLX-UHFFFAOYSA-N[1]
SMILES String Nc1ccc(Cl)nc1Cl[1]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.

Hazard ClassCategoryGHS CodeSignal WordPictogram
Acute Toxicity (Oral)3H301Danger💀
Serious Eye Damage1H318DangerCorrosion
Skin Sensitization1H317Danger⚠️

Hazard Statements:

  • H301: Toxic if swallowed.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

The logical relationship between the hazard classifications and the required precautionary statements is illustrated in the diagram below.

Hazard_Precautions cluster_hazards Hazard Classifications cluster_precautions Precautionary Statements H301 Acute Toxicity (Oral) - Cat. 3 (H301) P280 Wear protective gloves/eye protection/face protection. (P280) H301->P280 P301_P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor. (P301 + P310) H301->P301_P310 H318 Serious Eye Damage - Cat. 1 (H318) H318->P280 P305_P351_P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. (P305 + P351 + P338) H318->P305_P351_P338 H317 Skin Sensitization - Cat. 1 (H317) H317->P280 P302_P352 IF ON SKIN: Wash with plenty of soap and water. (P302 + P352) H317->P302_P352

Caption: Hazard and Precautionary Statement Relationships.

Section 3: Experimental Protocols

The following protocols are derived from the safety data sheets and represent best practices for handling this compound in a research setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical. The following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required. Ensure gloves are inspected prior to use.

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher should be used if dust is generated.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The storage class is 6.1D, for non-combustible, acute toxic materials.

First Aid Measures
Exposure RouteFirst Aid ProtocolReference
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or doctor.[5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[5]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, calling an ophthalmologist.[5]
Spill and Disposal Procedures

The workflow for managing a spill of this compound is outlined in the diagram below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate personnel to a safe area. Ensure adequate ventilation. start->evacuate ppe Wear appropriate PPE: - Chemical resistant gloves - Safety goggles and face shield - N95 dust mask evacuate->ppe contain Contain the spill. Prevent entry into drains. ppe->contain cleanup Carefully sweep up the solid material. Avoid generating dust. Place in a suitable, closed container for disposal. contain->cleanup decontaminate Clean the spill area with soap and water. cleanup->decontaminate dispose Dispose of waste in accordance with local, state, and federal regulations. decontaminate->dispose end Spill Response Complete dispose->end

Caption: Spill Response Workflow.

  • Disposal: Dispose of this chemical and its container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow it to enter sewer systems.[5]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Not applicable as the substance is non-combustible.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 4: Toxicological Information

The toxicological data for this compound is limited in the provided resources. The primary known toxicological effects are summarized below.

EffectDescriptionReference
Acute Oral Toxicity Classified as Category 3 (Toxic if swallowed). Specific LD50 data is not provided.
Skin Sensitization May cause an allergic skin reaction.
Serious Eye Damage Causes serious eye damage.

Note: No data was available for acute dermal toxicity, inhalation toxicity, germ cell mutagenicity, carcinogenicity, or reproductive toxicity in the consulted safety data sheets.

This guide is intended for informational purposes for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

The Biological Landscape of 3,6-Dichloropyridin-2-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,6-dichloropyridin-2-amine scaffold is a versatile building block in medicinal chemistry, offering multiple reaction sites for the generation of diverse molecular libraries. Its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data and detailed experimental protocols to support further research and development in this area.

Anticancer Activity

Derivatives of the closely related 2-aminopyridine scaffold have demonstrated significant potential as anticancer agents. The introduction of various substituents on the pyridine ring and the amino group has led to the discovery of compounds with potent cytotoxic effects against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives, highlighting their potency against various cancer cell lines. It is important to note that while these compounds are not all direct derivatives of this compound, they represent the broader class of substituted aminopyridines and provide valuable structure-activity relationship (SAR) insights.

Compound IDCancer Cell LineIC50 (µM)Reference
9a (benzohydrazide derivative) MCF-7 (Breast)Not specified, but induced apoptosis[1]
S1 PC3 (Prostate)0.45[2]
S2 PC3 (Prostate)0.85[2]
S3 PC3 (Prostate)0.1[2]
S4 PC3 (Prostate)0.56[2]
3a (2,6-dihaloarylchalcone derivative) Hela (Cervix)3.5 µg/mL[3]
3a (2,6-dihaloarylchalcone derivative) MCF7 (Breast)4.5 µg/mL[3]
6a (cyanopyridone derivative) Hela (Cervix)7.1 µg/mL[3]
7b (thioxopyridine derivative) Hela (Cervix)10.9 µg/mL[3]
7a-c (thioxopyridine derivatives) Hela (Cervix)8.1, 5.9, 6.5 µg/mL[3]
7b A549 (Lung)0.87 µg/mL[4]
8a A549 (Lung)0.83 µg/mL[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

G MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of 2-aminopyridine have shown promising activity against a variety of bacterial and fungal strains. The presence of the pyridine core is a key feature in many existing antimicrobial drugs.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected 2-aminopyridine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
2c S. aureus0.039[5]
2c B. subtilis0.039[5]
Thiazolidinone (12) Not specified3.125[6]
Dithione (9) Not specified3.125[6]
Diphenyl-pyrazolopyrimidine-thione (19b) Not specified3.125[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 × 10^8 CFU/mL).

  • Compound Dilution: A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G MIC Assay Workflow A Prepare microbial culture C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compounds B->C D Incubate for 18-24h C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket.

Quantitative Kinase Inhibitory Activity Data

The following table summarizes the inhibitory activity of aminopyridine-based compounds against various kinases.

Compound IDKinase TargetIC50 (nM)Reference
8d GSK-3β770[7]
8d CK-1δ570[7]
13h (imidazopyridine derivative) TAK127[8]
8e CDK988.4[9]
8e HDAC1168.9[9]
9e FLT330.4[9]
9e HDAC152.4[9]
9e HDAC314.7[9]
Signaling Pathways

Kinase inhibitors derived from aminopyridine scaffolds can modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The diagram below illustrates a simplified representation of the TAK1 signaling pathway, which is a target for some of these derivatives.

G Simplified TAK1 Signaling Pathway cluster_0 Upstream Activators cluster_1 TAK1 Complex cluster_2 Downstream Pathways A TNF-α, IL-1 B TAK1 A->B C TAB1/2 D NF-κB Pathway B->D E MAPK Pathway (JNK, p38) B->E F Inflammation, Cell Survival, Proliferation D->F E->F G Imidazopyridine Derivatives (e.g., 13h) G->B Inhibition

Caption: Inhibition of the TAK1 signaling pathway by imidazopyridine derivatives.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of compounds against a specific kinase is typically determined using an in vitro kinase assay.

Methodology:

  • Reagents: Prepare a reaction buffer containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add serial dilutions of the test compound to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]-ATP.

  • Incubation: Incubate the reaction at a specific temperature for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer a portion of the reaction mixture to a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-33P]-ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various organic reactions. The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, and the amino group can be readily acylated, alkylated, or used in condensation reactions.

A common synthetic strategy involves the reaction of the amino group with various electrophiles or the substitution of the chloro groups using cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.

G General Synthetic Routes A This compound B Acylation / Alkylation of Amino Group A->B D Suzuki / Buchwald-Hartwig Cross-Coupling A->D C N-Substituted Derivatives B->C E Aryl / Heteroaryl / Amino Substituted Derivatives D->E

Caption: General synthetic strategies for the derivatization of this compound.

Conclusion

Derivatives of this compound and related aminopyridines represent a rich source of biologically active compounds with significant therapeutic potential. The data and protocols presented in this guide offer a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapeutic agents for a range of diseases.

References

The Versatility of 2-Amino-3,6-dichloropyridine in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the diverse and significant applications of 2-amino-3,6-dichloropyridine and its isomers as foundational scaffolds in scientific research. Due to its unique electronic properties and multiple reactive sites, this pyridine derivative has emerged as a crucial building block in the synthesis of a wide array of functional molecules. Its utility spans across medicinal chemistry, agricultural science, and materials science, enabling the development of novel therapeutic agents, advanced crop protection technologies, and innovative materials. This document provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.

Core Applications in Research and Development

The substituted aminopyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[1] The presence of amino and chloro groups on the pyridine ring allows for versatile chemical modifications, making 2-amino-3,6-dichloropyridine and its analogs highly valuable starting materials for creating libraries of compounds for drug discovery.[2][3]

Medicinal Chemistry: The most prominent application of 2-amino-3,6-dichloropyridine is in the synthesis of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][6] Derivatives of 2-aminopyridine are used to synthesize compounds that target a variety of kinases, including:

  • PIM-1 Kinase: Overexpressed in several cancers, making it a key therapeutic target.[6][7]

  • Glycogen Synthase Kinase-3β (GSK-3β): Implicated in neurodegenerative diseases like Alzheimer's, as well as in cancer.[8][9]

  • Epidermal Growth Factor Receptor (EGFR): A target for non-small cell lung cancer therapies.[10]

  • Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): Involved in inflammation, cancer, and diabetes.[5][11]

Beyond kinase inhibition, aminopyridine derivatives have shown potential as antibacterial, antifungal, and anticancer agents.[12][13]

Agricultural Science: In the agrochemical sector, chlorinated pyridine compounds are instrumental in the development of modern herbicides and fungicides.[14] The specific substitutions on the pyridine ring can be tailored to create molecules that are highly effective against target pests while exhibiting selectivity and reduced environmental impact. For instance, derivatives of 2-amino-3,6-dichloropyridine are used as intermediates in the synthesis of potent herbicides for weed control.[6]

Materials Science: The reactivity of the chloro- and amino- groups on the pyridine ring allows for its incorporation into polymeric structures. This can impart specific properties to the resulting materials, such as thermal stability, altered solubility, and the ability to coordinate with metals. Research in this area is exploring the use of pyridine-containing polymers for applications in coatings, advanced composites, and functional materials.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data for various derivatives synthesized from or related to 2-aminopyridine scaffolds, highlighting their biological activity.

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Pyrido[4,3-d]pyrimidinePIM-1123-[17]
Pyrido[2,3-d]pyrimidinePIM-111.4MCF-7[14]
Pyrido[2,3-d]pyrimidinePIM-117.2HepG2[14]
PyridothienopyrimidinonePIM-11180-[7]
Thieno[3,2-d]pyrimidineEGFR L858R/T790M13H1975[10]
Imidazo[1,5-a]pyridineGSK-3β4-[18]
ThienopyrimidineGSK-3β10200-[19]

Table 1: Kinase Inhibitory Activity of 2-Aminopyridine Derivatives

CompoundOrganismActivityReference
2-Amino-3-cyanopyridine DerivativesStaphylococcus aureus, Escherichia coli, Candida albicansPromising antibacterial and antifungal activity[13]

Table 2: Antimicrobial Activity of 2-Aminopyridine Derivatives

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-amino-3,6-dichloropyridine and related compounds.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold

This protocol outlines a general procedure for the synthesis of a pyrido[2,3-d]pyrimidine core, a common scaffold for kinase inhibitors, starting from a 2,3-dichloropyridine derivative.

Step 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate

  • Reaction Setup: In a round-bottom flask, suspend a 6-aminouracil derivative (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an α,β-unsaturated aldehyde or ketone (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.[2]

Step 2: Chlorination of the Pyrido[2,3-d]pyrimidin-7(8H)-one

  • Reaction Setup: Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 equivalent) in toluene in a flask equipped with a reflux condenser.

  • Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Quenching: After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralization: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 6-chloropyrido[2,3-d]pyrimidine derivative.[2]

G cluster_0 Step 1: Pyrido[2,3-d]pyrimidin-7(8H)-one Synthesis cluster_1 Step 2: Chlorination 6-Aminouracil 6-Aminouracil Reaction Mixture Reaction Mixture 6-Aminouracil->Reaction Mixture Ethanol Reflux (4-6h) Reflux (4-6h) Reaction Mixture->Reflux (4-6h) Piperidine catalyst alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl->Reaction Mixture Cooling Cooling Reflux (4-6h)->Cooling Filtration Filtration Cooling->Filtration Pyrido[2,3-d]pyrimidin-7(8H)-one Pyrido[2,3-d]pyrimidin-7(8H)-one Filtration->Pyrido[2,3-d]pyrimidin-7(8H)-one Suspension Suspension Pyrido[2,3-d]pyrimidin-7(8H)-one->Suspension Toluene, DMF Chlorination Reaction Chlorination Reaction Suspension->Chlorination Reaction POCl3, 0C to Reflux Quenching Quenching Chlorination Reaction->Quenching Ice Neutralization Neutralization Quenching->Neutralization NaHCO3 Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification 6-Chloropyrido[2,3-d]pyrimidine 6-Chloropyrido[2,3-d]pyrimidine Purification->6-Chloropyrido[2,3-d]pyrimidine

Caption: Workflow for the synthesis of a 6-chloropyrido[2,3-d]pyrimidine scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Dichloropyridine Derivative

This protocol describes a general method for the Suzuki-Miyaura coupling of a dichloropyridine with a boronic acid, a key reaction for introducing molecular diversity.

  • Reaction Setup: To an oven-dried Schlenk flask, add the dichloropyridine (e.g., 2,6-dichloro-4-iodopyridine, 1.0 mmol, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Palladium(II) acetate, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., cesium carbonate, 2.0 mmol, 2.0 eq).[20]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add an anhydrous solvent system (e.g., a mixture of 1,4-dioxane and degassed water) via syringe.[20]

  • Reaction: Place the flask in a preheated oil bath at a specified temperature (e.g., 100 °C) and stir the reaction mixture vigorously for a set time (e.g., 18 hours).

  • Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[20]

G Start Start Combine Reactants Combine Reactants Start->Combine Reactants Dichloropyridine, Boronic Acid, Pd Catalyst, Ligand, Base End End Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Evacuate & Backfill (N2/Ar) Add Solvents Add Solvents Inert Atmosphere->Add Solvents Anhydrous Dioxane/Water Heat & Stir Heat & Stir Add Solvents->Heat & Stir 100C, 18h Monitor Reaction Monitor Reaction Heat & Stir->Monitor Reaction TLC/LC-MS Work-up Work-up Monitor Reaction->Work-up Cool, Dilute Extraction Extraction Work-up->Extraction Ethyl Acetate Purification Purification Extraction->Purification Column Chromatography Coupled Product Coupled Product Purification->Coupled Product Coupled Product->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the PIM-1 kinase signaling pathway and its inhibition by a hypothetical inhibitor derived from a 2-aminopyridine scaffold. PIM-1 kinase promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and activating transcription factors.

G Receptor Cell Surface Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1_Gene PIM-1 Gene Transcription JAK_STAT->PIM1_Gene PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase BAD BAD (Pro-apoptotic) PIM1_Kinase->BAD Phosphorylates & Inactivates Cell_Proliferation Cell Proliferation PIM1_Kinase->Cell_Proliferation Promotes Apoptosis Apoptosis BAD->Apoptosis Inhibits Inhibitor 2-Aminopyridine-derived PIM-1 Inhibitor Inhibitor->PIM1_Kinase Inhibits

Caption: Simplified PIM-1 kinase signaling pathway and its inhibition.

References

The Genesis and Evolution of Dichloropyridine Amine Isomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and therapeutic potential of dichloropyridine amine isomers, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile scaffolds in modern medicinal chemistry.

Introduction

Dichloropyridine amine isomers represent a critical class of heterocyclic compounds that have garnered significant attention in the fields of pharmaceutical and agrochemical research. The strategic placement of amino and chloro substituents on the pyridine ring gives rise to a diverse array of isomers, each with unique physicochemical properties and reactivity profiles. This guide provides a detailed overview of the historical discovery, synthesis, and characterization of these valuable building blocks. Furthermore, it delves into their application in drug development, with a particular focus on their role in modulating key signaling pathways.

Historical Perspective and Key Discoveries

The exploration of aminopyridine chemistry dates back to the early 20th century, with the pioneering work on the Chichibabin reaction providing a foundational method for the amination of pyridines. The subsequent introduction of halogen substituents, particularly chlorine, expanded the synthetic utility of these compounds, offering reactive handles for further functionalization.

Physicochemical Properties of Dichloropyridine Amine Isomers

The isomeric variations in dichloropyridine amines give rise to distinct physical and chemical properties. These differences, including melting point, boiling point, and solubility, are critical considerations for their synthesis, purification, and formulation. The following table summarizes key quantitative data for a selection of dichloropyridine amine isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-3,4-dichloropyridine188577-69-7C₅H₄Cl₂N₂163.01-
2-Amino-3,5-dichloropyridine4214-74-8C₅H₄Cl₂N₂163.0181-85
2-Amino-4,5-dichloropyridine188577-68-6C₅H₄Cl₂N₂163.01-
2-Amino-4,6-dichloropyridine116632-24-7C₅H₄Cl₂N₂163.00-
3-Amino-2,5-dichloropyridine78607-32-6C₅H₄Cl₂N₂163.01124-129[3]
3-Amino-2,6-dichloropyridine62476-56-6C₅H₄Cl₂N₂163.00117-126
4-Amino-2,3-dichloropyridine184416-83-9C₅H₄Cl₂N₂163.01-
4-Amino-2,5-dichloropyridine405230-82-2C₅H₄Cl₂N₂163.00-
4-Amino-2,6-dichloropyridine2587-02-2C₅H₄Cl₂N₂163.01169-173[4]
4-Amino-3,5-dichloropyridine22889-78-7C₅H₄Cl₂N₂163.00160-163[5]

Experimental Protocols: Synthesis and Characterization

The synthesis of dichloropyridine amine isomers can be achieved through various routes, often involving the chlorination of aminopyridines or the amination of dichloropyridines. The choice of starting materials and reaction conditions is crucial for controlling the regioselectivity of the substitutions.

General Synthesis of 2-Amino-3,5-dichloropyridine[6]

This protocol describes the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).

Materials:

  • 2-amino-5-chloropyridine

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-5-chloropyridine in a mixture of DMF and methanol.

  • Add N-chlorosuccinimide to the solution.

  • Heat the reaction mixture and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-3,5-dichloropyridine.

General Synthesis of 4-Amino-3,5-dichloropyridine[7]

This protocol outlines the dichlorination of 4-aminopyridine.

Materials:

  • 4-aminopyridine

  • Concentrated hydrochloric acid

  • Hydrogen peroxide

Procedure:

  • Stir a solution of 4-aminopyridine in concentrated hydrochloric acid.

  • Add hydrogen peroxide solution dropwise to the reaction mixture.

  • After the reaction is complete, cool the mixture and basify it.

  • Filter the resulting precipitate to obtain 4-amino-3,5-dichloropyridine.

Characterization

The structural elucidation of dichloropyridine amine isomers relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the substitution pattern on the pyridine ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H and C-Cl bonds, as well as aromatic ring vibrations, help to confirm the presence of key functional groups.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula.

Role in Drug Discovery and Signaling Pathways

Dichloropyridine amine isomers are valuable scaffolds in drug discovery due to their ability to be readily functionalized, allowing for the exploration of structure-activity relationships (SAR). They have been incorporated into a variety of biologically active molecules, including kinase inhibitors and modulators of other important cellular targets.

Modulation of the Phosphodiesterase 4 (PDE4) Pathway

A prominent example of the therapeutic application of a dichloropyridine amine isomer is the use of 4-amino-3,5-dichloropyridine as a key intermediate in the synthesis of Roflumilast , a selective phosphodiesterase 4 (PDE4) inhibitor.[2] Roflumilast is used in the treatment of chronic obstructive pulmonary disease (COPD).

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses. By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory genes.[6][7] This ultimately leads to a reduction in the inflammatory processes characteristic of COPD.[3][8]

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli AC Adenylyl Cyclase Inflammatory_Stimuli->AC activates Roflumilast Roflumilast (derived from 4-amino-3,5-dichloropyridine) PDE4 PDE4 Roflumilast->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP AC->cAMP produces CREB CREB PKA->CREB phosphorylates (activates) Anti_inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_inflammatory_Genes promotes Inflammation Inflammation Anti_inflammatory_Genes->Inflammation reduces

Roflumilast Inhibition of the PDE4 Signaling Pathway
Potential as Kinase Inhibitors: The MAPK Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are central regulators of cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for drug development.

Several pyridine-containing compounds have been identified as potent inhibitors of various kinases within the MAPK cascades.[9][10][11][12] The dichloropyridine amine scaffold, with its capacity for diverse substitutions, represents a promising starting point for the design of novel kinase inhibitors. The amino group can serve as a key hydrogen bond donor or acceptor, while the chlorine atoms can be displaced or used to modulate the electronic properties of the ring, influencing binding affinity and selectivity.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras activates Growth_Factor Growth Factor Growth_Factor->Receptor binds Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos, ATF2) ERK->Transcription_Factors phosphorylates JNK JNK JNK->Transcription_Factors phosphorylates p38 p38 p38->Transcription_Factors phosphorylates MAPKKK MAPKKK (e.g., ASK1, TAK1) MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK phosphorylates MAPKK->JNK phosphorylates MAPKK->p38 phosphorylates Stress_Stimuli Stress Stimuli Stress_Stimuli->MAPKKK activates Dichloropyridine_Amine Dichloropyridine Amine Isomers (Potential Inhibitors) Dichloropyridine_Amine->Raf inhibit? Dichloropyridine_Amine->MEK inhibit? Dichloropyridine_Amine->ERK inhibit? Dichloropyridine_Amine->JNK inhibit? Dichloropyridine_Amine->p38 inhibit? Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response regulates

Potential Inhibition of MAPK Signaling by Dichloropyridine Amines

Experimental Workflows

The discovery and development of drugs targeting these pathways involve a series of well-defined experimental workflows.

Workflow for Synthesis and Characterization

Synthesis_Workflow Start Select Starting Material (e.g., Aminopyridine or Dichloropyridine) Reaction Perform Chemical Synthesis (e.g., Chlorination or Amination) Start->Reaction Purification Purify Product (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization End Pure Dichloropyridine Amine Isomer Characterization->End

General Workflow for Synthesis and Characterization
Workflow for Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is through in vitro kinase assays, followed by cellular assays like Western blotting.

Kinase_Inhibition_Workflow Start Synthesize Dichloropyridine Amine Isomer Library Kinase_Assay In Vitro Kinase Assay (e.g., against ERK, JNK, p38) Start->Kinase_Assay Identify_Hits Identify Active Compounds (Hits) Kinase_Assay->Identify_Hits Cell_Culture Treat Cancer Cell Lines with Hit Compounds Identify_Hits->Cell_Culture Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis Western_Blot Western Blot Analysis (e.g., for p-ERK, p-JNK, p-p38) Cell_Lysis->Western_Blot Data_Analysis Analyze Inhibition of Kinase Phosphorylation Western_Blot->Data_Analysis End Identify Lead Compound for Further Development Data_Analysis->End

Workflow for Screening Kinase Inhibitors

Conclusion

Dichloropyridine amine isomers are a fascinating and synthetically valuable class of compounds with a rich, albeit fragmented, history. Their diverse physicochemical properties and reactivity have made them indispensable tools in the synthesis of a wide range of biologically active molecules. The well-established role of 4-amino-3,5-dichloropyridine in the synthesis of the PDE4 inhibitor Roflumilast highlights the significant impact these isomers can have in drug development. Furthermore, their potential as scaffolds for the design of novel kinase inhibitors, particularly targeting the MAPK pathways, presents exciting opportunities for future research in oncology and other therapeutic areas. This guide provides a foundational resource for scientists and researchers to better understand and utilize the potential of dichloropyridine amine isomers in their drug discovery and development endeavors.

References

Methodological & Application

Application Note and Protocol: Synthesis of 3,6-Dichloropyridin-2-amine from 2,3,6-trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed protocol for the synthesis of 3,6-Dichloropyridin-2-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is based on the selective nucleophilic aromatic substitution (SNAr) of 2,3,6-trichloropyridine with ammonia. Due to the electronic properties of the pyridine ring, the chlorine atoms at the 2- and 6-positions are activated towards nucleophilic attack. This protocol aims to achieve selective amination at the 2-position. The proposed methodology is presented with a detailed experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow. It is important to note that this protocol is a proposed method based on established chemical principles and requires experimental validation for optimization and confirmation of its efficacy.

Introduction

Polychlorinated pyridines are versatile intermediates in organic synthesis. The strategic functionalization of these scaffolds allows for the construction of a wide array of more complex molecules with potential biological activity. The target molecule, this compound, possesses a reactive amino group and two chlorine atoms that can be further functionalized, making it a key intermediate for drug discovery and development. The synthesis of this compound from the readily available 2,3,6-trichloropyridine via selective amination presents an efficient synthetic route. The pyridine nitrogen atom withdraws electron density from the ring, particularly activating the α- (2- and 6-) and γ- (4-) positions for nucleophilic aromatic substitution. In the case of 2,3,6-trichloropyridine, both the 2- and 6-positions are susceptible to nucleophilic attack. This protocol proposes a method for the selective amination at the 2-position.

Proposed Synthesis Pathway

The proposed synthesis involves the direct amination of 2,3,6-trichloropyridine using aqueous ammonia in a suitable solvent under elevated temperature and pressure. The reaction is expected to proceed via a nucleophilic aromatic substitution mechanism, where the ammonia molecule attacks the electron-deficient carbon at the 2-position of the pyridine ring, leading to the displacement of the chloride ion.

Reaction:

2,3,6-trichloropyridine + NH₃ (aq) → this compound + HCl

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound. The values are based on typical yields for similar nucleophilic aromatic substitution reactions on chloropyridines and should be considered as targets for experimental optimization.

ParameterValue
Reactants
2,3,6-trichloropyridine1.0 eq (e.g., 10.0 g, 54.8 mmol)
Aqueous Ammonia (28-30%)10-20 eq (e.g., 55-110 mL)
Solvent
Dioxane or NMP~5-10 mL/g of starting material
Reaction Conditions
Temperature120-150 °C
Time12-24 h
PressureSealed vessel (autoclave)
Product
This compound
Theoretical Yield8.98 g
Expected Yield (70-85%)6.29 - 7.63 g
Purity (after purification)>98%

Experimental Protocol

Materials:

  • 2,3,6-trichloropyridine (C₅H₂Cl₃N, MW: 182.44 g/mol )

  • Aqueous ammonia (NH₃, 28-30% solution)

  • 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Deionized water

Equipment:

  • High-pressure reaction vessel (autoclave) with a magnetic stirrer

  • Heating mantle with temperature controller

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass funnel

  • Filter paper

  • Column for chromatography

Procedure:

  • Reaction Setup:

    • In a suitable high-pressure reaction vessel (autoclave), add 2,3,6-trichloropyridine (1.0 eq).

    • Add the solvent (dioxane or NMP, approximately 5-10 mL per gram of 2,3,6-trichloropyridine).

    • Cool the mixture in an ice bath and slowly add aqueous ammonia (10-20 eq).

    • Seal the reaction vessel securely.

  • Reaction:

    • Place the sealed vessel in a heating mantle and heat the reaction mixture to 120-150 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). To take a sample, cool the reactor to room temperature, carefully vent the pressure, and extract a small aliquot.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the reaction vessel to room temperature.

    • Carefully vent any residual pressure.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of hexanes and ethyl acetate as the eluent (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

  • Characterization:

    • Determine the yield and purity of the final product.

    • Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start charge_reactants Charge 2,3,6-trichloropyridine and solvent to autoclave start->charge_reactants add_ammonia Add aqueous ammonia charge_reactants->add_ammonia seal_vessel Seal reaction vessel add_ammonia->seal_vessel heat_stir Heat to 120-150 °C with stirring for 12-24h seal_vessel->heat_stir monitor_tlc Monitor by TLC heat_stir->monitor_tlc monitor_tlc->heat_stir Incomplete cool_down Cool to room temperature monitor_tlc->cool_down Complete concentrate Concentrate mixture cool_down->concentrate extract Extract with Ethyl Acetate concentrate->extract wash_dry Wash with brine and dry extract->wash_dry concentrate_crude Concentrate to crude product wash_dry->concentrate_crude chromatography Flash Column Chromatography concentrate_crude->chromatography collect_fractions Collect pure fractions chromatography->collect_fractions final_product This compound collect_fractions->final_product characterize Characterization (NMR, MS) final_product->characterize

Figure 1. Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • 2,3,6-trichloropyridine is a hazardous substance; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is performed under high pressure and temperature; use a properly rated and inspected autoclave and a blast shield.

  • Aqueous ammonia is corrosive and has a pungent odor; handle with care.

  • Organic solvents are flammable; avoid open flames and sparks.

Disclaimer: This document provides a proposed experimental protocol. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional and governmental regulations. The conditions described may require optimization to achieve the desired outcome.

The Versatile Scaffold: 3,6-Dichloropyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 28, 2025 – The heterocyclic compound 3,6-Dichloropyridin-2-amine has emerged as a critical building block in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutics. Its unique structural and electronic properties have been instrumental in the synthesis of potent and selective kinase inhibitors, most notably in the development of next-generation cancer therapies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry.

Core Applications in Drug Discovery

This compound serves as a pivotal starting material for the synthesis of complex heterocyclic compounds. The pyridine core is a well-established pharmacophore in kinase inhibitor design, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. The two chlorine atoms and the amino group on the pyridine ring offer multiple reactive sites for synthetic modifications, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

A prime example of its application is in the synthesis of Repotrectinib (TPX-0005) , a potent and selective inhibitor of ROS1, TRK (Tropomyosin Receptor Kinase), and ALK (Anaplastic Lymphoma Kinase) fusion proteins.[1] These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). Repotrectinib's design, which incorporates the aminopyridine scaffold derived from this compound, enables it to overcome resistance to first-generation tyrosine kinase inhibitors (TKIs).

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of Repotrectinib, a prominent drug candidate synthesized using this compound as a key intermediate.

Table 1: In Vitro Kinase Inhibitory Activity of Repotrectinib [1][2][3][4]

Target KinaseIC50 (nM)
ROS1 (Wild-Type)0.07
TRKA (Wild-Type)0.83
TRKB (Wild-Type)0.05
TRKC (Wild-Type)0.1
ALK (Wild-Type)1.01
ALK G1202R Mutant1.26
ALK L1196M Mutant1.08
JAK21.04
LYN1.66
Src5.3
FAK6.96

Table 2: Anti-proliferative Activity of Repotrectinib in Cell-Based Assays [2][4]

Cell LineTargetIC50 (nM)
BaF3 (ETV6-TRKB)TRKB0.66
BaF3 (Generic)-0.7
H2228 (EML4-ALK)ALK100 (overcomes primary resistance)

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction followed by further functionalization. The following is a representative protocol for a key step in the synthesis of a Repotrectinib precursor.

Protocol 1: Synthesis of 3-Chloro-6-((5-amino-2-methoxyphenyl)amino)pyridin-2-amine

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-methoxy-m-phenylenediamine, a crucial step in constructing the core of Repotrectinib.

Materials:

  • This compound

  • 4-Methoxy-m-phenylenediamine

  • Palladium(II) acetate (Pd(OAc)2)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In an oven-dried round-bottom flask, under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), 4-methoxy-m-phenylenediamine (1.2 eq.), Pd(OAc)2 (0.05 eq.), Xantphos (0.1 eq.), and Cs2CO3 (2.0 eq.).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-chloro-6-((5-amino-2-methoxyphenyl)amino)pyridin-2-amine.

Signaling Pathways and Mechanism of Action

Repotrectinib and other kinase inhibitors derived from this compound primarily target oncogenic fusion proteins like ROS1, TRK, and ALK. These fusion proteins lead to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and migration. By binding to the ATP-binding pocket of these kinases, Repotrectinib inhibits their phosphorylation activity, effectively shutting down these aberrant signaling cascades.[1]

The key signaling pathways inhibited by these compounds include:

  • RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation.

  • PI3K/AKT/mTOR Pathway: This pathway is a major regulator of cell survival and growth.

  • JAK/STAT Pathway: This pathway is involved in cell growth, survival, and differentiation.

Signaling_Pathway cluster_receptor Cell Membrane cluster_pathways Downstream Signaling cluster_outcome Cellular Response ALK/ROS1/TRK ALK/ROS1/TRK Fusion Protein RAS RAS ALK/ROS1/TRK->RAS PI3K PI3K ALK/ROS1/TRK->PI3K JAK JAK ALK/ROS1/TRK->JAK Repotrectinib Repotrectinib Repotrectinib->ALK/ROS1/TRK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

ALK/ROS1/TRK Signaling Pathway Inhibition by Repotrectinib.

Experimental_Workflow Start Start Reagents Combine this compound, 4-methoxy-m-phenylenediamine, Catalyst, Ligand, and Base Start->Reagents Solvent Add Anhydrous Dioxane Reagents->Solvent Reaction Heat to 100-110 °C Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool, Dilute with EtOAc, Wash with Water and Brine Monitoring->Workup Purification Dry, Concentrate, and Column Chromatography Workup->Purification Product Pure Product Purification->Product End End Product->End

References

Application of 2-Amino-3,6-Dichloropyridine Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis and application of chlorinated pyridine-based herbicides.

Initial Search Findings: A thorough review of scientific literature and patent databases did not yield specific examples of the direct use of 2-amino-3,6-dichloropyridine as a primary starting material in the synthesis of commercialized agrochemicals. However, the investigation revealed that isomers and structurally related compounds, particularly other dichlorinated aminopyridines, are crucial intermediates in the production of several key herbicides. This document details the application and synthesis of these analogous compounds, providing valuable insight into the role of the chlorinated pyridine scaffold in modern agriculture.

Aminopyralid: A Potent Pyridine Carboxylic Acid Herbicide

Application Notes:

Aminopyralid (4-amino-3,6-dichloro-2-pyridine carboxylic acid) is a selective, systemic herbicide highly effective against a wide range of broadleaf weeds, including invasive species like thistles and clovers.[1][2] It belongs to the picolinic acid family of herbicides and functions as a synthetic auxin, mimicking natural plant growth hormones.[3] This leads to uncontrolled growth and metabolic disruption in susceptible plants, ultimately causing their death.[3] Aminopyralid is valued for its high efficacy at low application rates and its good tolerance in cool- and warm-season grasses.[1][3] It offers both pre- and post-emergence control, with soil residual activity that prevents the re-emergence of weeds.[1][3] Commercially, it is available under various trade names, including Milestone, Grazon, and Forefront.[2]

Experimental Protocol: Synthesis of Aminopyralid

The industrial synthesis of aminopyralid involves the hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[4]

Step 1: Salt Formation

  • In a high-pressure reactor equipped with a magnetic stirrer, thermometer, and exhaust pipe, combine 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 500 mL of water.[5]

  • Add 66.7 g of a 30% sodium hydroxide solution to the mixture and stir until the starting material is fully dissolved.[5]

  • Filter the resulting solution to remove any impurities.[5]

Step 2: Hydrogenation

  • Transfer the filtrate to the high-pressure reactor.[5]

  • Add 2 g of a 5% Palladium on Carbon (Pd/C) catalyst to the reactor.[5]

  • Seal the reactor and purge it with nitrogen gas three times to create an inert atmosphere.[5]

  • Pressurize the reactor with hydrogen gas to 0.2 MPa.[5]

  • Begin stirring and increase the temperature to 50°C.[4][5]

  • Further increase the hydrogen pressure to 0.3 MPa and maintain these conditions for 20 hours.[5]

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[5]

Step 3: Isolation and Purification

  • Once the reaction is complete, cool the reactor to room temperature.[5]

  • Carefully decant the reaction solution and filter it to recover the Pd/C catalyst.[5]

  • Adjust the pH of the filtrate to 1-2 using a 30% hydrochloric acid solution, which will cause the product to precipitate.[4][5]

  • Cool the mixture to induce further crystallization.[5]

  • Collect the solid product by centrifugation.[4][5]

  • Wash the precipitate with hot water to remove any remaining impurities.[5]

  • Dry the final product to yield 4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid).[5]

Quantitative Data for Aminopyralid Synthesis

ParameterValueReference
Starting Material4-amino-3,5,6-trichloropyridine-2-carboxylic acid[4][5]
Catalyst5% Palladium on Carbon (Pd/C)[5]
Temperature50°C[4][5]
Pressure0.3 MPa[5]
Reaction Time20 hours[5]
Yield91.4%[5]
Purity97.5%[5]

Synthesis of Aminopyralid

G A 4-amino-3,5,6-trichloropyridine- 2-carboxylic acid B Sodium Salt Formation (NaOH, H2O) A->B Step 1 C Hydrogenation (H2, 5% Pd/C, 50°C, 0.3 MPa) B->C Step 2 D Acidification (HCl) C->D Step 3 E Aminopyralid (4-amino-3,6-dichloropyridine- 2-carboxylic acid) D->E

Caption: Synthetic pathway for Aminopyralid.

Picloram: A Widely Used Herbicide for Woody Plant Control

Application Notes:

Picloram is a systemic herbicide used to control a variety of annual and perennial broad-leaved weeds, particularly woody plants and deep-rooted perennials.[6][7] It is often used in non-crop areas such as rangelands, forests, and rights-of-way.[7] Picloram is absorbed by the roots and leaves and accumulates in the new growth of the plant.[6] Similar to aminopyralid, it acts as a synthetic auxin, disrupting plant growth processes.[7] Due to its persistence in the soil and potential for leaching, picloram is classified as a restricted-use pesticide in some regions.[7]

General Synthetic Strategy for Picloram

The commercial production of picloram typically starts with α-picoline. The synthesis involves a series of key transformations:[6]

  • Chlorination: The picoline ring undergoes exhaustive chlorination to introduce multiple chlorine atoms.

  • Amination: An amino group is introduced onto the pyridine ring.

  • Hydrolysis: The final step involves the hydrolysis of a nitrile or other functional group to the carboxylic acid, yielding picloram.

General Synthesis of Picloram

G A α-Picoline B Chlorination A->B C Amination B->C D Hydrolysis C->D E Picloram (4-amino-3,5,6-trichloro- 2-pyridinecarboxylic acid) D->E

Caption: General synthetic route for Picloram.

Clopyralid: A Selective Herbicide for Broadleaf Weeds

Application Notes:

Clopyralid is a selective post-emergence herbicide used for the control of broadleaf weeds in a variety of crops, including grains, sugar beets, and canola, as well as in non-crop areas.[8] It is effective against weeds such as thistles, knapweeds, and mayweeds. Clopyralid is a synthetic auxin herbicide that is absorbed by the leaves and roots and translocated throughout the plant.[8]

General Synthetic Strategy for Clopyralid

The most common commercial synthesis of clopyralid starts with 2-cyanopyridine or picolinic acid.[8][9]

  • Chlorination: The pyridine ring is chlorinated to produce a polychlorinated intermediate.[8][9]

  • Hydrolysis: The nitrile group of the chlorinated intermediate is hydrolyzed to a carboxylic acid.

  • Reduction/Dechlorination: A selective reduction or dechlorination step is carried out to yield the final product, 3,6-dichloropicolinic acid (Clopyralid).[9]

Other Dichlorinated Aminopyridine Intermediates

While a direct synthetic route from 2-amino-3,6-dichloropyridine to a commercial agrochemical was not identified, other isomers are documented as important intermediates:

  • 2-Amino-3,5-dichloropyridine: This compound is noted as a key intermediate in the synthesis of herbicides and pesticides. A[10][11] synthetic method involving the chlorination of 2-amino-5-chloropyridine with N-chlorosuccinimide has been reported. *[11] 3-Amino-2,6-dichloropyridine: This isomer is also used as an intermediate in the synthesis of agricultural chemicals, particularly herbicides and insecticides.

[12]The reactivity of the amino and chloro groups on these pyridine rings allows for further chemical modifications to build more complex and biologically active molecules for crop protection.

References

The Strategic Role of 3,6-Dichloropyridin-2-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. The versatile chemical scaffold, 3,6-Dichloropyridin-2-amine, has emerged as a critical building block for the synthesis of a new generation of kinase inhibitors. Its unique structural features provide a robust platform for developing targeted therapies that can address unmet medical needs.

The strategic placement of two chlorine atoms and an amino group on the pyridine ring allows for sequential and regioselective chemical modifications. This facilitates the creation of diverse chemical libraries to probe the intricate structure-activity relationships (SAR) of kinase inhibitors. The 2-amino group often serves as a key hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. The chlorine atoms at the 3- and 6-positions act as versatile handles for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in enhancing potency and selectivity.

Application in Targeting Key Signaling Pathways

Derivatives of this compound have shown promise in the inhibition of several key kinases involved in proliferative and inflammatory signaling pathways. Notably, this scaffold has been explored for the development of inhibitors targeting Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein (MAP) Kinase.

Cyclin-Dependent Kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Inhibitors derived from the this compound scaffold can be designed to occupy the ATP-binding site of CDKs, thereby arresting the cell cycle and inhibiting tumor growth.

The p38 MAP Kinase signaling cascade is a crucial mediator of the inflammatory response. Overactivation of this pathway is implicated in a range of inflammatory conditions. Kinase inhibitors built upon the this compound core can effectively block the p38 MAP kinase pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Data Presentation: Inhibitory Activity of a Representative Compound

To illustrate the potential of this scaffold, the following table summarizes the inhibitory activity of a representative kinase inhibitor derived from this compound against key kinase targets.

Compound IDTarget KinaseIC50 (nM)
CPD-1 CDK2/cyclin A150
p38α85

Note: The data presented is a representative example based on publicly available information on structurally related compounds and may not reflect the activity of a specific, named inhibitor.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound are crucial for advancing research in this area.

Protocol 1: Synthesis of a 6-Aryl-3-chloropyridin-2-amine Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective functionalization of the 6-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a degassed 4:1 mixture of 1,4-dioxane and water.

  • Add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-chloropyridin-2-amine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., CDK2/cyclin A, p38α)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Luminescence-based ADP detection kit

  • 384-well white plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams visualize the synthetic workflow and a relevant signaling pathway.

G cluster_synthesis Synthetic Workflow Start This compound Step1 Suzuki-Miyaura Coupling (+ Arylboronic Acid) Start->Step1 Pd Catalyst, Base Intermediate 6-Aryl-3-chloropyridin-2-amine Step1->Intermediate Step2 Further Functionalization (e.g., Second Suzuki Coupling, Nucleophilic Substitution) Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final G cluster_pathway p38 MAP Kinase Signaling Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAP3K MAPKKK (e.g., TAK1, MEKKs) Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrates Response Inflammatory Response (e.g., Cytokine Production) Substrates->Response Inhibitor This compound Derivative Inhibitor->p38 Inhibition

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-amino-3,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds.[2][3]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-amino-3,6-dichloropyridine. This substrate is a valuable building block in medicinal chemistry, as the resulting 2-amino-3-aryl-6-chloropyridine and 2-amino-6-aryl-3-chloropyridine motifs are present in a variety of biologically active compounds. A key challenge in the functionalization of 2-amino-3,6-dichloropyridine is the regioselective control of the coupling reaction, as the electronic and steric environment of the two chlorine atoms differs. These notes will address strategies to influence this selectivity.

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the organoboron species.[4]

Regioselectivity in the Coupling of 2-amino-3,6-dichloropyridine

The regioselectivity of the Suzuki-Miyaura coupling on 2-amino-3,6-dichloropyridine is influenced by a combination of electronic and steric factors, as well as the choice of catalyst, ligand, and reaction conditions. Generally, the chlorine atom at the 6-position is sterically less hindered than the one at the 3-position, which is flanked by the amino group. However, the electronic effect of the amino group can influence the reactivity of the adjacent C-Cl bond.

For dichloropyridines, the choice of ligand can be critical in directing the regioselectivity.[5] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the more sterically accessible position, while other ligands might favor the electronically activated position.[6] Therefore, screening of different ligands is often necessary to achieve the desired regioselectivity.

Application in Drug Discovery

The 2-amino-pyridine scaffold is a common motif in a wide range of pharmacologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to introduce diverse aryl and heteroaryl substituents at specific positions through Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The products derived from 2-amino-3,6-dichloropyridine can serve as key intermediates in the synthesis of novel drug candidates.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While specific data for 2-amino-3,6-dichloropyridine is not extensively available in the public domain, the following table summarizes typical reaction conditions and yields for analogous Suzuki-Miyaura couplings of other dichloropyridines and aminohalopyridines. These examples provide a strong starting point for the optimization of reactions with 2-amino-3,6-dichloropyridine.

EntryHalopyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (2.3)Dioxane/H₂O (4:1)100Not specified94[2][3]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10015 min (MW)81
33-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (Pre-L8)-LiHMDSToluene1001678[7]
42,5-Dichloropyridine4-Tolylboronic acidPd(OAc)₂ (2)-K₂CO₃ (1.5)DMF1002450-60
5Aryl ChloridesPhenylboronic acidPd-MCM-41-K₃PO₄Toluene11012>95[8]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)Ln      X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)Ln      R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-amino-3,6-dichloropyridine, boronic acid, catalyst, ligand, and base in a flask. inert Establish an inert atmosphere (e.g., Nitrogen or Argon). reagents->inert solvent Add degassed solvent(s). inert->solvent heating Heat the mixture to the specified temperature with stirring. solvent->heating monitoring Monitor reaction progress (TLC, LC-MS, or GC-MS). heating->monitoring quench Cool the reaction and quench (e.g., with water or sat. aq. NH₄Cl). monitoring->quench extract Extract the product with an organic solvent (e.g., Ethyl Acetate). quench->extract dry Dry the organic layer (e.g., over Na₂SO₄) and concentrate. extract->dry purify Purify the crude product (e.g., column chromatography). dry->purify product product purify->product Isolated Product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-amino-3,6-dichloropyridine

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-amino-3,6-dichloropyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required to achieve optimal yield and regioselectivity for a specific substrate.

Materials:

  • 2-amino-3,6-dichloropyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃, or an N-heterocyclic carbene ligand) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-amino-3,6-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-amino-3-aryl-6-chloropyridine or 2-amino-6-aryl-3-chloropyridine product.

Safety Precautions:

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to synthesize arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. These application notes provide a detailed protocol and relevant data for the regioselective Buchwald-Hartwig amination of 3,6-dichloropyridin-2-amine, a key intermediate in the synthesis of various biologically active compounds. The inherent challenge in the amination of dichloropyridines lies in achieving regioselectivity, as the electronic properties of the pyridine ring activate multiple positions for substitution. For this compound, the selective amination at the C6 position is often desired to allow for further functionalization at the C3 position.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the N-aryl-3-chloro-pyridin-2,6-diamine product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical in facilitating the reductive elimination step and influencing the regioselectivity of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to promote efficient catalysis.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Cl)Ln Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Amido_Complex_Formation Deprotonation (Base) Amine_Coordination->Amido_Complex_Formation Amido_Complex Ar-Pd(II)(NR2)Ln Amido_Complex_Formation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product Ar-NR2 Reductive_Elimination->Product Aryl_Halide Ar-Cl (this compound) Aryl_Halide->Oxidative_Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, palladium precatalyst, ligand, and base in a dry Schlenk flask. Inert Evacuate and backfill with inert gas (Ar or N2). Reagents->Inert Solvent Add anhydrous solvent and amine. Inert->Solvent Heat Heat the reaction mixture to the specified temperature with stirring. Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Extract Dilute with an organic solvent and wash with water and brine. Cool->Extract Dry Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Extract->Dry Purify Purify the crude product by flash column chromatography. Dry->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Data Presentation

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. The yields are indicative and may vary depending on the specific substrate and reaction scale.

EntryAminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1001885
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene1101292
33,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Toluene1002488
4MorpholinePd(OAc)₂ (3)BrettPhos (6)NaOtBu (2.0)THF801675
5BenzylaminePd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.5)Dioxane1002081

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure that can be adapted for various amine coupling partners. Optimization of the ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific transformation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, XPhos, RuPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add the anhydrous, degassed solvent, followed by the amine via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-chloropyridine-2,6-diamine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive; handle them under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide are corrosive and hygroscopic; handle with appropriate personal protective equipment.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[5] Consider using a pre-activated catalyst or a different palladium source.
Low reactivity of the aryl chlorideIncrease the reaction temperature or use a more active ligand (e.g., a bulky biarylphosphine ligand).[5]
Poorly soluble baseIf using Cs₂CO₃ or K₃PO₄, ensure vigorous stirring or consider a more soluble base like NaOtBu.
Formation of side products (e.g., hydrodehalogenation) Slow reductive eliminationUse a more electron-rich and bulky ligand to accelerate the C-N bond formation. Ensure the base is anhydrous.[5]
Low regioselectivity Inappropriate ligand or reaction conditionsScreen different ligands; Xantphos is often effective for achieving high selectivity on dichloropyridines. Lowering the reaction temperature may also improve selectivity.[5]

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the regioselective synthesis of N-substituted-3-chloropyridine-2,6-diamines from this compound. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is crucial for achieving high yields and selectivity. The provided protocols and data serve as a valuable starting point for researchers in the development of novel compounds for pharmaceutical and materials science applications. Further optimization may be required for specific substrates to maximize the efficiency of this powerful synthetic transformation.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-amino-3,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the predicted reactivity and synthetic utility of 2-amino-3,6-dichloropyridine in nucleophilic aromatic substitution (SNAr) reactions. While direct experimental data for this specific substrate is limited in published literature, this document outlines the theoretical principles governing its regioselectivity and provides generalized, adaptable protocols for its reaction with common nucleophiles such as amines, alkoxides, and thiolates. The content is intended to guide synthetic chemists in the strategic functionalization of this versatile heterocyclic scaffold for applications in medicinal chemistry and drug discovery.

Introduction to SNAr Reactions on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in heterocyclic chemistry, enabling the introduction of a wide range of functional groups onto an aromatic ring.[1] Unlike electrophilic substitutions common to benzene, SNAr reactions proceed via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[2] The reaction is facilitated by the presence of electron-withdrawing groups and, in the case of heteroaromatics like pyridine, by the electron-withdrawing nature of the ring nitrogen itself.[3] This intrinsic property activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic attack.

The substrate, 2-amino-3,6-dichloropyridine, presents two potential sites for substitution: the chlorine atoms at the C3 and C6 positions. The regiochemical outcome of the reaction is a critical consideration for its use as a synthetic building block.

Theoretical Framework and Regioselectivity Analysis

The regioselectivity of SNAr reactions on 2-amino-3,6-dichloropyridine is dictated by a combination of electronic and steric factors.

  • Electronic Effects : The pyridine nitrogen strongly activates the C6 position (ortho to N) for nucleophilic attack by stabilizing the resulting Meisenheimer intermediate through resonance. The C3 position is not directly activated by the ring nitrogen in this way. The amino group at C2 is an electron-donating group (EDG), which generally deactivates the ring towards SNAr. However, its influence is crucial in differentiating the two chlorine atoms.

  • Steric Effects : The C2-amino group is adjacent to the C3-chloro position, potentially causing steric hindrance that would disfavor the approach of a nucleophile at this site. The C6 position is remote from the amino group and thus sterically more accessible.

G cluster_substrate 2-amino-3,6-dichloropyridine cluster_factors Influencing Factors cluster_outcome Predicted Outcome Substrate Substrate 2-amino-3,6-dichloropyridine C3_Cl C3-Chloro Position Substrate->C3_Cl C6_Cl C6-Chloro Position Substrate->C6_Cl C3_Outcome Attack at C3 (Disfavored) C3_Cl->C3_Outcome C6_Outcome Attack at C6 (Favored) C6_Cl->C6_Outcome Electronic Electronic Effects (Ring N, C2-NH2) Electronic->C3_Cl Weak Activation Electronic->C6_Cl Strong Activation (ortho to N) Steric Steric Effects (C2-NH2 Group) Steric->C3_Cl Hindrance Product Product 2-amino-3-chloro-6-(nucleophile)pyridine C6_Outcome->Product

Caption: Factors influencing regioselectivity in SNAr reactions.

Application Notes & Experimental Protocols

The following sections provide generalized protocols for the SNAr reaction of 2-amino-3,6-dichloropyridine with various classes of nucleophiles. These protocols are based on established procedures for related dichloropyridine substrates and should be considered as starting points for optimization.[4]

Reaction with Amine Nucleophiles (N-Arylation)

Substitution with primary or secondary amines is a common method to generate substituted aminopyridines, which are prevalent motifs in pharmaceuticals. The reaction typically requires heat and a base to neutralize the HCl generated.

Table 1: Representative Conditions for N-Arylation

Nucleophile (eq.)Base (eq.)SolventTemp. (°C)Time (h)Typical Yield (%)
Morpholine (2.0)K₂CO₃ (2.0)DMF1501275-90
Piperidine (2.0)Cs₂CO₃ (2.0)Dioxane1201670-85
Aniline (1.5)NaOtBu (1.5)Toluene1102460-75
Benzylamine (2.0)Et₃N (3.0)NMP160880-95

Protocol 3.1.1: General Procedure for N-Arylation

  • To a sealable reaction vessel, add 2-amino-3,6-dichloropyridine (1.0 eq.), the desired amine nucleophile (1.5-2.0 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add a high-boiling polar aprotic solvent (e.g., DMF, NMP, or Dioxane) to achieve a substrate concentration of 0.1-0.5 M.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 120-160 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-chloro-6-(amino)pyridine derivative.

Reaction with Alkoxide Nucleophiles (O-Arylation)

Reaction with alkoxides or phenoxides provides access to valuable alkoxy- and aryloxypyridine derivatives. These reactions are often performed by generating the nucleophile in situ using a strong base like sodium hydride or by using a pre-formed salt like sodium methoxide.

Table 2: Representative Conditions for O-Arylation

Nucleophile (eq.)Base (eq.)SolventTemp. (°C)Time (h)Typical Yield (%)
Sodium Methoxide (1.2)-Methanol65685-95
Phenol (1.2)K₂CO₃ (2.0)DMF1301870-85
tert-Butanol (1.5)NaH (1.5)THF652450-70
Benzyl alcohol (1.5)KOtBu (1.5)Dioxane1001275-90

Protocol 3.2.1: General Procedure for O-Arylation with an Alcohol/Phenol

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.5 eq.) and a suitable anhydrous solvent (e.g., THF, Dioxane).

  • Cool the solution to 0 °C and add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of 2-amino-3,6-dichloropyridine (1.0 eq.) in the same anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (65-130 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via silica gel chromatography to obtain the target ether.

Reaction with Thiolate Nucleophiles (S-Arylation)

Thioethers are important functionalities in many biologically active molecules. The high nucleophilicity of sulfur makes thiols excellent partners in SNAr reactions, which can often proceed under milder conditions compared to their oxygen and nitrogen counterparts.

Table 3: Representative Conditions for S-Arylation

Nucleophile (eq.)Base (eq.)SolventTemp. (°C)Time (h)Typical Yield (%)
Thiophenol (1.1)K₂CO₃ (2.0)Acetonitrile80490-98
Benzyl mercaptan (1.1)Cs₂CO₃ (1.5)DMF60685-95
Sodium thiomethoxide (1.2)-Ethanol78390-98
Cysteine ethyl ester (1.2)DIPEA (2.5)DMSO801265-80

Protocol 3.3.1: General Procedure for S-Arylation

  • In a round-bottom flask, dissolve 2-amino-3,6-dichloropyridine (1.0 eq.) and the thiol (1.1 eq.) in a suitable solvent (e.g., DMF, Acetonitrile).

  • Add a base (e.g., K₂CO₃, 2.0 eq.) to the mixture.

  • Heat the reaction mixture with stirring to the specified temperature (60-80 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is often rapid.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

General Experimental Workflow

The successful execution of these SNAr reactions relies on a systematic and well-monitored workflow, from reaction setup to final product characterization.

G start Start setup Reaction Setup (Substrate, Nucleophile, Base, Solvent) start->setup reaction Heating & Stirring (Inert Atmosphere if needed) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Spectroscopic Analysis (NMR, MS, IR) purification->analysis end End analysis->end

Caption: Generalized workflow for SNAr experiments.

Conclusion

2-Amino-3,6-dichloropyridine is a promising heterocyclic building block for chemical synthesis. Based on fundamental principles of reactivity, it is predicted to undergo regioselective nucleophilic aromatic substitution at the C6 position. This selectivity provides a reliable pathway to 2,3,6-trisubstituted pyridine derivatives, which are valuable scaffolds in drug discovery. The generalized protocols and application notes provided herein serve as a robust starting point for researchers to explore the synthetic potential of this compound, with the understanding that reaction conditions may require optimization for specific substrate and nucleophile combinations.

References

Application Note: Quantitative Analysis of 3,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of analytical methodologies for the quantitative determination of 3,6-Dichloropyridin-2-amine, a key intermediate in pharmaceutical and chemical synthesis. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS). This note includes a comparative summary of these methods, a detailed experimental protocol for a representative HPLC-UV method, and a general workflow diagram.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients and other complex organic molecules.[1] Accurate and precise quantification of this compound is essential for process monitoring, quality control, and stability studies in drug development and manufacturing. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparative Performance of Analytical Methods

The choice of analytical technique is critical for achieving reliable quantitative results. The following table summarizes the typical performance characteristics for the quantification of this compound and structurally similar compounds using different analytical platforms.[2]

Performance MetricHPLC-UVHPLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.[2]Separation based on polarity, detection by mass-to-charge ratio.[2]Separation based on volatility and polarity, detection by mass-to-charge ratio.[2]
Selectivity Moderate to GoodExcellentVery Good to Excellent
Sensitivity (LOD) ng-µg/mLpg-ng/mLpg-ng/mL
**Linearity (R²) **>0.99>0.99>0.99
Precision (%RSD) < 5%< 10%< 15%
Accuracy (%Recovery) 95-105%90-110%85-115%
Sample Throughput HighMediumMedium
Instrumentation Cost Low to ModerateHighModerate to High
Derivatization Not typically required.[3]Not typically requiredMay be required to improve volatility and thermal stability.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of quantitative assays. Below is a representative protocol for an HPLC-UV method, which can be adapted for the analysis of this compound.

Protocol 1: Quantification of this compound by HPLC-UV

1. Scope: This protocol describes a method for the quantitative analysis of this compound in bulk material or simple formulations using reversed-phase high-performance liquid chromatography with UV detection.

2. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or other suitable buffer components like phosphate or acetate)

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

4. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient or isocratic mixture of acetonitrile and water with a small amount of acidifier like 0.1% formic acid to ensure good peak shape. A common starting point could be 60:40 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte; a wavelength around 240-260 nm is likely to be suitable.

  • Run Time: Approximately 10 minutes, ensuring the main peak is well-resolved and any impurities elute.

6. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration within the calibration range.

  • For more complex matrices, an extraction step such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[4]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

General Analytical Workflow

The following diagram illustrates a general workflow for the quantification of this compound.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification node_stock Prepare Stock Solution (Reference Standard) node_cal Create Calibration Standards (Serial Dilution) node_stock->node_cal node_filter Filter Sample/Standard node_sample Sample Weighing & Dissolution node_extract Extraction (if needed) (LLE, SPE) node_sample->node_extract node_extract->node_filter node_hplc HPLC/GC Separation node_filter->node_hplc node_detect UV or MS Detection node_hplc->node_detect node_peak Peak Integration node_detect->node_peak node_curve Generate Calibration Curve node_peak->node_curve node_quant Quantify Analyte in Sample node_curve->node_quant node_report Generate Report node_quant->node_report

References

Analytical Methods for the Determination of 2-amino-3,6-dichloropyridine: HPLC and GC Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2-amino-3,6-dichloropyridine in research and drug development settings. The following High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are based on established analytical techniques for structurally similar compounds, including various aminopyridine and chloropyridine derivatives.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC with UV detection is a robust and widely used technique for the analysis of aminopyridines. The method outlined below is a recommended starting point for the determination of 2-amino-3,6-dichloropyridine.

Application Note: HPLC Analysis

This HPLC method is designed for the quantification of 2-amino-3,6-dichloropyridine and the separation of potential impurities. The use of a C18 stationary phase provides good retention for the moderately polar analyte. The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the elution of the compound with a symmetrical peak shape. The inclusion of an acidic modifier, such as phosphoric acid, in the mobile phase helps to protonate the amino group, leading to improved peak shape and retention time consistency. UV detection at a wavelength corresponding to the absorbance maximum of 2-amino-3,6-dichloropyridine ensures high sensitivity. This method is suitable for purity testing, content uniformity, and stability studies.

Experimental Protocol: HPLC

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Phosphoric acid (analytical grade).

  • 2-amino-3,6-dichloropyridine reference standard.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (pH adjusted to 3.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 2-amino-3,6-dichloropyridine reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to achieve a final concentration within the linear range of the assay.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (HPLC)

The following table summarizes expected quantitative data based on the analysis of structurally similar aminopyridine compounds. Actual performance may vary.

ParameterExpected Value
Retention Time (approx.) 15 - 20 min
Linearity Range (approx.) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD (approx.) 0.05 µg/mL
LOQ (approx.) 0.15 µg/mL

Gas Chromatography (GC) Method

Due to the polar nature and potential thermal lability of 2-amino-3,6-dichloropyridine, derivatization is recommended prior to GC analysis to improve volatility and chromatographic performance. Silylation is a common and effective derivatization technique for compounds containing amino groups.

Application Note: GC Analysis

This GC method is proposed for the trace level analysis of 2-amino-3,6-dichloropyridine. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), converts the polar amino group into a non-polar trimethylsilyl (TMS) derivative. This process increases the volatility and thermal stability of the analyte, allowing for its successful separation on a non-polar capillary GC column. A Flame Ionization Detector (FID) is suitable for quantification, while a Mass Spectrometer (MS) can be used for confirmation of the analyte's identity. This method is particularly useful for the analysis of residual 2-amino-3,6-dichloropyridine in drug substances or for impurity profiling.

Experimental Protocol: GC

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous, as a catalyst and solvent).

  • Ethyl acetate (GC grade).

  • 2-amino-3,6-dichloropyridine reference standard.

2. Derivatization Procedure:

  • Accurately weigh about 1 mg of the sample or standard into a clean, dry reaction vial.

  • Add 200 µL of anhydrous pyridine and 300 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Dilute the derivatized sample with ethyl acetate to the desired concentration before injection.

3. GC Conditions:

ParameterCondition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Injection Mode Splitless (1 µL)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Temp. FID: 300 °C / MS Transfer Line: 280 °C
Detector FID or MS (Scan range: 50-400 m/z)
Quantitative Data Summary (GC)

The following table provides an estimation of quantitative data based on the GC analysis of similar derivatized compounds.

ParameterExpected Value
Retention Time (approx.) 10 - 15 min
Linearity Range (approx.) 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
LOD (approx.) 0.01 µg/mL
LOQ (approx.) 0.03 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC analysis of 2-amino-3,6-dichloropyridine.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample/Standard AddReagents Add Pyridine & BSTFA Weigh->AddReagents Heat Heat (70°C) AddReagents->Heat Dilute Dilute with Ethyl Acetate Heat->Dilute Inject Inject into GC Dilute->Inject Separate Separation on DB-5 Column Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC analysis of 2-amino-3,6-dichloropyridine.

Logical_Relationships cluster_HPLC HPLC Method cluster_GC GC Method Analyte 2-amino-3,6-dichloropyridine HPLC_Tech Reversed-Phase HPLC Analyte->HPLC_Tech is analyzed by GC_Tech Gas Chromatography Analyte->GC_Tech is analyzed by HPLC_Col C18 Column HPLC_Tech->HPLC_Col HPLC_MP ACN/H2O Gradient HPLC_Tech->HPLC_MP HPLC_Det UV Detection HPLC_Tech->HPLC_Det GC_Deriv Silylation (BSTFA) GC_Tech->GC_Deriv GC_Col DB-5 Column GC_Tech->GC_Col GC_Det FID/MS Detection GC_Tech->GC_Det

Caption: Logical relationship of analytical techniques for 2-amino-3,6-dichloropyridine.

Derivatization of 3,6-Dichloropyridin-2-amine for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridin-2-amine is a versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery. Its pyridine core, substituted with two chlorine atoms and an amino group, offers multiple reactive sites for derivatization, making it an attractive starting material for the synthesis of diverse compound libraries for biological screening. The chlorine atoms can be targeted for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, while the amino group can be readily acylated, alkylated, or used in other condensation reactions.

This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological evaluation of its derivatives, with a focus on their potential as anticancer agents, particularly as kinase inhibitors.

Derivatization Strategies

The derivatization of this compound can be strategically approached to explore different regions of chemical space. The two primary sites for modification are the chlorine atoms at the 3- and 6-positions and the amino group at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide variety of substituents onto the pyridine ring.

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is an effective method for introducing aryl, heteroaryl, or vinyl groups.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the chloropyridine with a primary or secondary amine, catalyzed by a palladium complex. This allows for the introduction of a diverse range of amino substituents.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This provides a direct method for introducing various functionalities.

Modification of the Amino Group

The 2-amino group can be readily derivatized through standard reactions such as acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and condensation with aldehydes or ketones to form Schiff bases.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Anhydrous solvents and reagents should be used for palladium-catalyzed reactions.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of products should be performed using appropriate techniques such as flash column chromatography, recrystallization, or preparative HPLC.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the mono-arylation of this compound. The reactivity of the two chlorine atoms may differ, and optimization of reaction conditions may be required to achieve selectivity for a specific position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the vessel under a positive flow of inert gas.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the mono-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine to the vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the residue by flash column chromatography.

Biological Screening Protocols

Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a microplate, add the kinase and the test compound dilutions.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability and is commonly used to screen for cytotoxic compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

The quantitative data from biological screenings should be summarized in clearly structured tables for easy comparison of the structure-activity relationship (SAR).

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentKinase TargetIC₅₀ (nM)
1a PhenylHKinase X150
1b 4-MethoxyphenylHKinase X85
1c 3-FluorophenylHKinase X120
2a HPhenylaminoKinase Y25
2b H(4-Methylphenyl)aminoKinase Y15
2c H(3-Chlorophenyl)aminoKinase Y40

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Antiproliferative Activity of this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentCell LineIC₅₀ (µM)
1a PhenylHMCF-712.5
1b 4-MethoxyphenylHMCF-78.2
1c 3-FluorophenylHMCF-715.1
2a HPhenylaminoHCT1162.1
2b H(4-Methylphenyl)aminoHCT1161.5
2c H(3-Chlorophenyl)aminoHCT1163.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Experimental Workflow for Derivatization and Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis Start This compound Derivatization Derivatization (Suzuki, Buchwald-Hartwig, etc.) Start->Derivatization Purification Purification & Characterization Derivatization->Purification In_Vitro_Kinase In Vitro Kinase Assay Purification->In_Vitro_Kinase Cell_Based Cell-Based Proliferation Assay Purification->Cell_Based Data_Analysis Data Analysis (IC50) In_Vitro_Kinase->Data_Analysis Cell_Based->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor 2-Aminopyridine Derivative (ATP-Competitive Inhibitor) Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Troubleshooting & Optimization

optimizing reaction conditions for 3,6-Dichloropyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,6-Dichloropyridin-2-amine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound? A1: The main strategies for synthesizing the this compound core involve two primary approaches. The first is the amination of halogenated pyridine precursors, which can be achieved through direct nucleophilic aromatic substitution (SNAr) using ammonia (ammonolysis) or via a palladium-catalyzed process like the Buchwald-Hartwig amination.[1][2] A second notable method is the Hofmann degradation of an amide intermediate, which is derived from 3,6-dichloro-2-pyridinecarboxylic acid. This latter route is recognized for its potential for high yields and good product quality.[1]

Q2: I am observing very low to no yield. What are the most common causes and solutions? A2: Low yields can arise from several factors depending on your synthetic approach.

  • For Catalyst-Free SNAr: These reactions often require high temperatures (e.g., 140 °C in a solvent like DMF) to proceed efficiently.[2] Insufficient heat is a common reason for failure. The choice of base is also critical, with inorganic bases like K₂CO₃ or Cs₂CO₃ being commonly used.[2]

  • For Palladium-Catalyzed Amination: The issue may lie with the catalyst system. Ensure you are using an appropriate palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a suitable phosphine ligand. Strong bases such as sodium tert-butoxide (NaOtBu) are often required.[2] The reaction should be run under an inert atmosphere (e.g., argon or nitrogen) as the catalyst can be sensitive to air.

Q3: My purified product shows significant tailing during silica gel chromatography. How can I improve the peak shape? A3: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard (acidic) silica gel.[3] This occurs due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To resolve this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent (mobile phase). This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical peaks.[3]

Q4: What are the best methods for purifying the final product? A4: The most common purification techniques for this compound and its derivatives are flash column chromatography on silica gel, recrystallization, and acid-base extraction.[3] Often, a combination is necessary. If chromatography is challenging, an acid-base extraction can be highly effective for separating the basic product from neutral or acidic impurities. Recrystallization is ideal for achieving high purity on a larger scale, but finding a suitable solvent system may require screening.[3]

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or improper atmosphere (for Pd-catalyzed reactions).Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use fresh, high-quality palladium precursors and phosphine ligands.
Insufficient reaction temperature.For SNAr reactions, high temperatures (120-150 °C) may be necessary. For Pd-catalyzed reactions, temperatures typically range from 80-120 °C, but optimization may be needed.[2]
Inappropriate base selection.For SNAr, use inorganic bases like K₂CO₃. For Pd-catalyzed amination, use strong non-nucleophilic bases like NaOtBu or LiHMDS.[2]
Multiple Byproducts / Low Selectivity Formation of isomers during dechlorination of a polychlorinated starting material (e.g., 2,3,6-trichloropyridine).When starting from a precursor like 2,3,6-trichloropyridine, the selectivity of dechlorination is crucial. The addition of an acid-binding agent, such as triethylamine, can significantly improve the selectivity towards the desired dichlorinated intermediate.[4]
Side reactions due to excessive temperature or reaction time.Monitor the reaction progress using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid byproduct formation. Consider reducing the reaction temperature.
Difficult Product Purification Product streaks or tails on TLC and column chromatography.Add 0.5-1% triethylamine (TEA) to the eluent to neutralize acidic silica gel and improve peak shape.[3]
Product is difficult to separate from a non-polar impurity.Utilize an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with aqueous acid (e.g., 1M HCl) to move the basic product to the aqueous layer. Wash the organic layer, then basify the aqueous layer and back-extract the pure product into an organic solvent.[3]
Trouble finding a suitable recrystallization solvent.Systematically screen a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, toluene, and mixtures thereof) to find a system where the product is soluble when hot but sparingly soluble when cold.

Data Presentation

Table 1: Comparison of Key Synthetic Strategies

Synthetic RouteStarting MaterialKey Reagents & ConditionsAdvantagesCommon Challenges
Nucleophilic Aromatic Substitution (SNAr) 2,3,6-TrichloropyridineAmmonia source (e.g., NH₄OH, NH₃ gas), high temperature (e.g., 140-180°C), polar aprotic solvent (e.g., DMF, NMP).Utilizes commercially available starting materials.Requires high temperatures and pressures; potential for isomer formation and over-amination.
Hofmann Degradation 3,6-Dichloro-2-pyridinecarboxylic acid1. Thionyl chloride (SOCl₂) or similar for acyl chloride formation. 2. Ammonia for amide formation. 3. NaOBr or NaOCl for Hofmann rearrangement.Can provide high yields and good product quality.[1] Low energy consumption and high intrinsic safety have been noted for this process.[1]Multi-step process requiring careful handling of reagents.
Buchwald-Hartwig Amination 2,3,6-Trichloropyridine or 2,3-DichloropyridineAmmonia surrogate (e.g., benzophenone imine), Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., Xantphos), strong base (e.g., NaOtBu), inert atmosphere.Milder conditions compared to SNAr; high functional group tolerance.Cost of catalyst and ligands; sensitivity to air and moisture.

Experimental Protocols

Protocol 1: General Procedure for Synthesis via Palladium-Catalyzed Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube or three-necked flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).[2]

  • Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add the starting chloropyridine (1.0 equivalent) and the amine source (1.2 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL per mmol of substrate) via syringe.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography

  • Eluent Preparation: Prepare the mobile phase (e.g., a mixture of hexanes and ethyl acetate). Add 0.5-1% v/v triethylamine (TEA) to the prepared eluent to prevent product tailing.[3]

  • Column Packing: Pack a glass column with silica gel, using the prepared eluent to create a well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, starting with a low polarity and gradually increasing it as needed to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

SynthesisPathways start_node 2,3,6-Trichloropyridine final_product This compound start_node->final_product  SNAr (Ammonolysis) or  Pd-Catalyzed Amination start_node2 3,6-Dichloro-2- pyridinecarboxylic Acid intermediate_node 3,6-Dichloropyridine- 2-carboxamide start_node2->intermediate_node  1. SOCl₂  2. NH₃ intermediate_node->final_product  Hofmann Degradation  (e.g., NaOBr) TroubleshootingWorkflow start Experiment Issue: Low Yield or Impure Product q_yield Is the main issue low conversion? start->q_yield q_purity Is the main issue purity/byproducts? start->q_purity q_yield->q_purity No sol_temp Increase Temperature (especially for SNAr) q_yield->sol_temp Yes sol_selectivity Optimize Selectivity: - Add acid-binding agent - Monitor reaction time q_purity->sol_selectivity Yes sol_purification Optimize Purification: - Add TEA to eluent - Use Acid/Base extraction q_purity->sol_purification No sol_base Check Base: - K₂CO₃ for SNAr - NaOtBu for Pd-cat. sol_temp->sol_base sol_catalyst Check Catalyst System: - Inert atmosphere - Quality of reagents sol_base->sol_catalyst

References

Technical Support Center: Purification of Crude 3,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3,6-Dichloropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography.[1][2][3] The choice of method depends on the impurity profile, the scale of your experiment, and the desired final purity. For removal of gross impurities, recrystallization is often a good first step, while column chromatography is effective for separating closely related impurities.[3] An acid-base extraction can also be employed to separate the basic product from neutral or acidic impurities.[2]

Q2: What are the likely impurities in my crude this compound?

A2: Impurities can arise from unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, common impurities may include isomeric dichloropyridin-2-amine byproducts, starting materials like 2-amino-3-chloropyridine (if the synthesis involves chlorination), and over-chlorinated products. Hydrolysis of the chloro groups to form hydroxypyridines is also a possibility if water is present during workup or storage.[3]

Q3: My compound shows significant tailing during silica gel column chromatography. How can I fix this?

A3: Tailing is a common issue when purifying basic compounds like aminopyridines on standard silica gel, which is acidic. This is due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your mobile phase.[2] This will neutralize the acidic sites on the silica gel and result in more symmetrical peaks.

Q4: How do I choose a suitable solvent for recrystallization?

A4: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminodichloropyridines, common solvents to screen include ethanol, methanol, ethyl acetate, dichloromethane, and hexane, or mixtures thereof.[1] For dichloropyridines, an alcohol/water mixture can also be effective. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective methods for determining the purity of your compound and identifying any impurities.[3][4] For an absolute measure of purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be utilized.[4]

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause(s) Recommended Solution(s)
Oiling out (product separates as a liquid instead of crystals) The solution may not be fully saturated. The cooling process might be too rapid. Impurities may be inhibiting crystallization.Try evaporating some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. If impurities are suspected, consider a preliminary purification step like a quick filtration through a plug of silica gel.[3]
Poor recovery of the purified product Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
No crystal formation upon cooling The solution is not supersaturated.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available. Reduce the volume of the solvent by evaporation.
Column Chromatography Issues
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of the product from impurities The mobile phase does not provide adequate resolution.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.[3] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product is not eluting from the column The mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase. If tailing is also observed, add 0.5-1% triethylamine to the mobile phase to reduce strong interactions with the silica gel.[2]
Cracked or channeled column bed Improper packing of the silica gel slurry.Ensure the silica gel is packed as a uniform slurry without any air bubbles. Allow the column bed to settle completely before loading the sample.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent should be optimized based on small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of thesolvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general method for the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvent system (mobile phase), e.g., a mixture of hexane and ethyl acetate, with 0.5-1% triethylamine[2]

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., hexane and ethyl acetate) and adding 0.5-1% (v/v) of triethylamine.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the chromatography column with the slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase to facilitate the elution of the compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening
SolventPolarityComments
HexaneNon-polarGood for washing non-polar impurities, may be used as an anti-solvent.
DichloromethanePolar aproticOften a good solvent for initial dissolution.[1]
Ethyl AcetateMedium polarityA versatile solvent for recrystallization.[1]
EthanolPolar proticCommonly used for recrystallizing aminopyridines.[1]
MethanolPolar proticSimilar to ethanol, but with higher polarity.
WaterHigh polarityCan be used in combination with a miscible organic solvent like ethanol.
Table 2: Typical Column Chromatography Parameters
ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures
Mobile Phase Modifier 0.5 - 1% (v/v) Triethylamine[2]
TLC Rf Target 0.2 - 0.4[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification_selection Purification Method Selection cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow cluster_analysis Purity Analysis synthesis Crude this compound impurity_profile Assess Impurity Profile (TLC, LC-MS) synthesis->impurity_profile scale Determine Scale of Experiment synthesis->scale decision Choose Purification Method impurity_profile->decision scale->decision dissolve Dissolve in Minimum Hot Solvent decision->dissolve High Purity Needed / Closely Related Impurities pack_column Pack Silica Gel Column decision->pack_column Gross Impurity Removal cool Slowly Cool to Induce Crystallization dissolve->cool isolate Isolate Crystals by Filtration cool->isolate dry_recryst Dry Purified Product isolate->dry_recryst purity_check Assess Purity (HPLC, GC-MS, NMR) dry_recryst->purity_check load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System (+TEA) load_sample->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions concentrate Combine Pure Fractions & Concentrate collect_fractions->concentrate dry_chrom Dry Purified Product concentrate->dry_chrom dry_chrom->purity_check

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization_ts Recrystallization Troubleshooting cluster_chromatography_ts Chromatography Troubleshooting start Purification Issue Encountered oiling_out Product Oiling Out? start->oiling_out Recrystallization tailing Peak Tailing on TLC/Column? start->tailing Chromatography poor_recovery Poor Recovery? oiling_out->poor_recovery oiling_out_sol - Concentrate Solution - Cool Slowly - Pre-purify oiling_out->oiling_out_sol no_crystals No Crystals Formed? poor_recovery->no_crystals poor_recovery_sol - Use Less Solvent - Ensure Thorough Cooling poor_recovery->poor_recovery_sol no_crystals_sol - Scratch Flask - Add Seed Crystal - Reduce Solvent no_crystals->no_crystals_sol poor_separation Poor Separation? tailing->poor_separation tailing_sol Add 0.5-1% Triethylamine to Mobile Phase tailing->tailing_sol no_elution Product Not Eluting? poor_separation->no_elution poor_separation_sol - Optimize Mobile Phase via TLC - Use Gradient Elution poor_separation->poor_separation_sol no_elution_sol - Increase Mobile Phase Polarity - Add Triethylamine no_elution->no_elution_sol

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 2-amino-3,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-3,6-dichloropyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-amino-3,6-dichloropyridine, focusing on impurity profiles and reaction optimization. A primary synthetic route involves the chlorination of 2-amino-6-chloropyridine.

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] - Ensure the reaction is stirred adequately for the recommended duration (e.g., 2.5 hours at 45°C as in a similar synthesis).[1] - Check the quality and stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide).
Product Degradation - Avoid excessive reaction temperatures or prolonged reaction times, which can lead to the formation of byproducts.[2] - Ensure the work-up procedure is performed promptly after reaction completion.
Mechanical Losses - Optimize the purification method (recrystallization or column chromatography) to minimize product loss.[2] - Ensure complete precipitation and filtration during isolation steps.

Issue 2: High Levels of Impurities in the Final Product

The presence of impurities can manifest as a darker-colored product that is difficult to purify.[2]

Potential Impurity Probable Cause Suggested Solution
Unreacted Starting Material (2-amino-6-chloropyridine) Insufficient amount of chlorinating agent or incomplete reaction.- Use a slight excess of the chlorinating agent. - Increase reaction time, monitoring by TLC/GC to avoid over-chlorination.
Over-chlorinated Byproducts (e.g., 2-amino-3,5,6-trichloropyridine) Use of an excessive amount of chlorinating agent, high reaction temperature, or prolonged reaction time.- Carefully control the stoichiometry of the chlorinating agent. - Maintain the recommended reaction temperature. - Stop the reaction as soon as the starting material is consumed.
Isomeric Dichloropyridines (e.g., 2-amino-3,5-dichloropyridine) Non-selective chlorination. This is a known side product in similar reactions.[3]- Optimize reaction conditions (temperature, solvent) to favor chlorination at the desired position. - Employ a highly selective chlorinating agent. - Purify the final product using column chromatography or recrystallization.[2]
Hydroxylated Impurities Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Residual Solvents (e.g., DMF, Methanol) Incomplete removal during the work-up.- Ensure the product is thoroughly dried under vacuum after purification.
Byproducts from Chlorinating Agent (e.g., Succinimide from NCS) Incomplete removal during purification.- Wash the crude product with an appropriate solvent to remove these byproducts before final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-amino-3,6-dichloropyridine?

A1: Based on analogous chlorination reactions of aminopyridines, the most common impurities are likely to be:

  • Unreacted 2-amino-6-chloropyridine: The starting material for the chlorination.

  • Over-chlorinated species: Such as 2-amino-3,5,6-trichloropyridine.

  • Isomeric dichloropyridines: For instance, 2-amino-3,5-dichloropyridine is a known byproduct in the chlorination of 2-aminopyridine.[3]

  • Hydrolysis products: Formed if moisture is present during the reaction.

Q2: My final product is off-color (e.g., yellow to brown). What is the likely cause?

A2: A darker-colored product often indicates the presence of byproducts, which can be difficult to remove.[2] This can result from over-chlorination, side reactions, or degradation of the product. Thorough purification by methods such as recrystallization or silica gel column chromatography is recommended.[2]

Q3: What analytical methods are suitable for monitoring the reaction and assessing the purity of 2-amino-3,6-dichloropyridine?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective.[1] For final purity assessment, GC and High-Performance Liquid Chromatography (HPLC) are commonly used.

Q4: What purification techniques are most effective for 2-amino-3,6-dichloropyridine?

A4: Recrystallization from a suitable solvent, such as ethanol, or purification by silica gel column chromatography are effective methods for obtaining a high-purity product.[1][2]

Q5: How can I minimize the formation of over-chlorinated byproducts?

A5: To reduce over-chlorination, it is crucial to have precise control over the reaction conditions. This includes:

  • Careful control of the molar ratio of the chlorinating agent to the starting material.

  • Maintaining a consistent and appropriate reaction temperature.

  • Monitoring the reaction progress closely and stopping it once the starting material has been consumed to avoid prolonged exposure to the chlorinating agent.

Experimental Protocols

General Experimental Protocol for the Synthesis of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine (as an illustrative example):

This protocol for a related isomer can be adapted for the synthesis of 2-amino-3,6-dichloropyridine from 2-amino-6-chloropyridine.

  • Reaction Setup: To a three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add the solvent (e.g., a mixture of DMF and methanol).[1]

  • Addition of Reactants: Add 2-amino-5-chloropyridine followed by the portion-wise addition of N-chlorosuccinimide (NCS).[1]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 2.5 hours).[1]

  • Monitoring: Monitor the reaction's progress using TLC and/or GC.[1]

  • Work-up: Once the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-3,5-dichloropyridine.[1]

  • Drying: Dry the purified product under vacuum.

Visual Troubleshooting Workflow

G Troubleshooting Workflow for 2-amino-3,6-dichloropyridine Synthesis start Start Synthesis reaction_monitoring Monitor Reaction (TLC/GC) start->reaction_monitoring workup Work-up and Isolation reaction_monitoring->workup analysis Analyze Final Product (GC/HPLC) workup->analysis end_product High Purity Product analysis->end_product Purity OK low_purity Low Purity / Off-Color analysis->low_purity Purity Not OK troubleshoot Identify Impurities low_purity->troubleshoot unreacted_sm Unreacted Starting Material? troubleshoot->unreacted_sm over_chlorinated Over-chlorinated Byproducts? troubleshoot->over_chlorinated isomers Isomeric Impurities? troubleshoot->isomers adjust_stoichiometry Adjust Stoichiometry / Reaction Time unreacted_sm->adjust_stoichiometry optimize_conditions Optimize Temperature / Time over_chlorinated->optimize_conditions refine_purification Refine Purification Method isomers->refine_purification adjust_stoichiometry->start optimize_conditions->start refine_purification->workup

Caption: Troubleshooting workflow for identifying and resolving impurity issues.

References

troubleshooting low yield in 2-amino-3,6-dichloropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for reactions involving 2-amino-3,6-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting low-yield reactions and optimizing synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on 2-amino-3,6-dichloropyridine is more reactive in cross-coupling reactions?

The reactivity of the two chlorine atoms can be influenced by the specific reaction conditions, catalyst, and ligand used. Generally, in Suzuki-Miyaura and Buchwald-Hartwig reactions, the chlorine at the 6-position is often more sterically accessible and may react preferentially. However, the electronic effects of the amino group at the 2-position and the chloro group at the 3-position also play a significant role, making regioselectivity a key challenge that often requires careful optimization.

Q2: What are the most common reasons for low yield in reactions with 2-amino-3,6-dichloropyridine?

Low yields in cross-coupling reactions involving this substrate are typically due to a few common issues:

  • Catalyst Deactivation: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen.[1][2]

  • Poor Reagent Quality: Impurities in the starting material or degradation of coupling partners (e.g., protodeboronation of boronic acids) can inhibit the reaction.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand is critical and highly specific to the substrate and coupling partner.[1][3]

  • Formation of Side Products: Unwanted side reactions, such as homocoupling of the boronic acid or hydrodehalogenation of the starting material, can consume reagents and reduce the yield of the desired product.[1]

Q3: Can I achieve selective mono-substitution on 2-amino-3,6-dichloropyridine?

Yes, selective mono-substitution is often achievable. This is typically accomplished by carefully controlling the stoichiometry, for instance, by using a slight excess of the 2-amino-3,6-dichloropyridine relative to the coupling partner.[1] Additionally, stopping the reaction once the limiting reagent is consumed can prevent the second coupling from occurring.[1] The inherent reactivity differences between the two chlorine atoms can also be exploited to favor mono-selectivity under optimized conditions.[1]

Troubleshooting Guides

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
  • Possible Cause: Inactive or Poisoned Catalyst

    • Troubleshooting Steps:

      • Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[1][2] Oxygen can irreversibly deactivate the Pd(0) catalyst.[2]

      • Use a fresh source of palladium catalyst or a reliable pre-catalyst. For challenging aryl chlorides, consider robust, electron-rich, and bulky phosphine ligands like SPhos or XPhos.[2]

      • The amino group on the pyridine ring can sometimes coordinate to the metal center and inhibit catalysis. A ligand screen is highly recommended to find a system that is not inhibited.

  • Possible Cause: Inappropriate Base or Solvent

    • Troubleshooting Steps:

      • Screen a variety of bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive aryl chlorides.[1][2]

      • The solubility of the base is crucial. Ensure it is at least partially soluble in the reaction medium.[2]

      • While some Suzuki reactions benefit from a small amount of water, anhydrous conditions may be necessary depending on the base used.[2] For bases like K₃PO₄, a controlled amount of water can be beneficial.[2]

  • Possible Cause: Side Reactions (e.g., Protodeboronation)

    • Troubleshooting Steps:

      • Use fresh boronic acid. A slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[1]

      • Minimize reaction time and temperature where possible, as prolonged heat can promote the decomposition of the boronic acid.

      • Ensure the base is not excessively strong, which can accelerate protodeboronation.

Problem 2: Low Yield in Buchwald-Hartwig Amination
  • Possible Cause: Incorrect Catalyst-Ligand Combination

    • Troubleshooting Steps:

      • This is the most critical factor for amination reactions. For electron-deficient substrates like dichloropyridines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to facilitate the reaction.[3]

      • Using a pre-formed palladium catalyst (e.g., G3 or G4 precatalysts) can lead to more reliable initiation of the active Pd(0) species.[3]

  • Possible Cause: Wrong Choice of Base

    • Troubleshooting Steps:

      • A strong, non-coordinating base is crucial. Sodium or lithium tert-butoxide (NaOᵗBu, LiOᵗBu) are common and effective choices.[3][4]

      • Ensure the base is fresh and handled under strictly anhydrous and inert conditions, as it can be hygroscopic.[3]

  • Possible Cause: Unsuitable Reaction Temperature

    • Troubleshooting Steps:

      • Aryl chlorides are less reactive than bromides or iodides and typically require higher reaction temperatures, often in the range of 80-110 °C, to achieve a reasonable reaction rate.[2][3]

      • If decomposition is observed at higher temperatures, screen different solvents or more active catalyst systems that may allow for lower reaction temperatures.

Data Presentation

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Dichloropyridines

Entry Aryl Halide Boronic Acid Derivative Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 2,6-Dichloropyridine Heptyl boronic pinacol ester (2.3 equiv) Pd(OAc)₂ (1) Ad₂PⁿBu (3) LiOᵗBu Dioxane/H₂O (4:1) 100 91
2 2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ 1,4-Dioxane 100 80

| 3 | 6-Chloropyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene or Dioxane | 80-110 | Variable |

Data adapted from references[2][5][6]. Yields are highly substrate-dependent.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) Common, effective palladium sources.
Ligand XPhos, SPhos, or RuPhos (2-4 mol%) Bulky, electron-rich ligands are essential for activating C-Cl bonds.[3]
Base NaOᵗBu or LHMDS (1.2-1.5 equiv) Strong, non-nucleophilic bases required for amine deprotonation.[3][4]
Solvent Toluene or 1,4-Dioxane Anhydrous, degassed non-protic solvents are standard.[3]

| Temperature | 80-110 °C | Higher temperatures are often necessary for aryl chlorides.[3] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3,6-dichloropyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]

  • Reagent Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the appropriate ligand (e.g., SPhos).[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The typical concentration is between 0.1 M and 0.5 M.[2]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base (e.g., NaOᵗBu).[3]

  • Reagent Addition: Add 2-amino-3,6-dichloropyridine (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) and seal the vessel.[3]

  • Reaction: Remove the vessel from the glovebox and heat to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and carefully quench with water. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[3]

Visualizations

Troubleshooting_Workflow cluster_screening Condition Optimization Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge Rxn) Start->Check_Inert Check_Reagents Assess Reagent Quality (Fresh Catalyst, Pure SM, Fresh Boronic Acid/Amine) Check_Inert->Check_Reagents Atmosphere OK Screen_Conditions Systematic Condition Screen Check_Reagents->Screen_Conditions Reagents OK Analyze_Side_Products Identify Side Products (LC-MS, NMR) Screen_Conditions->Analyze_Side_Products Success Yield Improved Screen_Conditions->Success Optimized Analyze_Side_Products->Screen_Conditions Adjust based on byproducts Screen_Ligand Screen Ligands (e.g., Buchwald, NHC) Screen_Base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene) Screen_Base->Screen_Solvent Screen_Temp Optimize Temperature Screen_Solvent->Screen_Temp

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oa_complex Oxidative Addition transmetal_complex Transmetalation Complex (Ar-Pd(II)-R)L_n oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R (Product) transmetal_complex->product aryl_halide Ar-X (2-amino-3,6-dichloropyridine) aryl_halide->oa_complex boronic_acid R-B(OR)2 boronic_acid->transmetal_complex base Base base->transmetal_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

preventing side product formation in dichloropyridine amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amination of dichloropyridines. Our focus is on preventing the formation of unwanted side products to ensure high-purity yields of the desired aminated pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the amination of dichloropyridines?

A1: The primary side products in dichloropyridine amination depend on the reaction type (e.g., Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination). Common impurities include:

  • Di-substituted Products: Formation of a second amination product where both chlorine atoms are substituted.[1]

  • Hydrolysis Products: Reaction with residual water to form hydroxypyridine derivatives.[1]

  • Oligomerization/Di-heteroarylation: Particularly in palladium-catalyzed reactions, leading to complex mixtures of coupled pyridine rings.[2][3]

  • Solvent-Derived Byproducts: For example, when using alcohol-based solvents, the corresponding alkoxide can act as a nucleophile.[2] Using DMF at high temperatures can lead to the formation of dimethylamine, which can act as a nucleophile.[4]

  • Isomeric Byproducts: Formation of other positional isomers of the desired aminated product.[1]

  • Dimerization: Especially in Chichibabin-type reactions, dimerization of the starting pyridine can occur.[5]

Q2: What are the primary synthetic routes for the amination of dichloropyridines?

A2: The main strategies for dichloropyridine amination include:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves reacting the dichloropyridine with an amine in the presence of a base, often at elevated temperatures. It is typically more effective for the first amination.[2]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This is a powerful and often preferred method, especially for the introduction of a second amino group, as it is more efficient for less reactive aryl chlorides. It utilizes a palladium catalyst, a phosphine ligand, and a base.[2][6]

  • Chichibabin Reaction: This reaction uses sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position of the pyridine ring.[5][7][8]

Troubleshooting Guides

Issue 1: Formation of Di-substituted (Over-aminated) Product

Symptom: Observation of a significant amount of a byproduct with a mass corresponding to the addition of two amine molecules and the loss of two chlorine atoms.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Incorrect Stoichiometry Use a controlled amount of the aminating agent. A slight excess (1.0-1.2 equivalents) is often sufficient for mono-amination.[2]Using a large excess of the amine will drive the reaction towards di-substitution.
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the mono-aminated product is maximized.Higher temperatures can provide the necessary activation energy for the less reactive second substitution to occur.
Prolonged Reaction Time Reduce the reaction time. Once the starting material is consumed and the desired product is formed, quench the reaction.Extended reaction times can lead to the slow formation of the di-substituted product.
Issue 2: Presence of Hydrolysis Byproducts

Symptom: A byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group is detected.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Presence of Water Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]Water can act as a nucleophile, especially at elevated temperatures and in the presence of a base, leading to the formation of hydroxypyridines.[1]
Non-anhydrous Base Use a freshly opened or properly stored anhydrous base.Some bases can be hygroscopic and introduce water into the reaction mixture.
Issue 3: Formation of Oligomerization/Di-heteroarylation Products

Symptom: A complex mixture of high molecular weight byproducts is observed, particularly in Pd-catalyzed reactions.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Catalyst System Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress these side reactions.[2][3]The choice of ligand can significantly influence the selectivity of the catalytic cycle, favoring the desired C-N bond formation over C-C or C-N coupling with another pyridine ring.
Amine Equivalents Increasing the equivalents of the amine (e.g., up to 4 equivalents) can sometimes favor the desired mono-amination over oligomerization.[2][3]A higher concentration of the amine nucleophile can outcompete the heteroaryl coupling side reactions.
Concentration Run the reaction at a lower concentration (high dilution).[9]Lower concentrations can disfavor intermolecular side reactions like oligomerization.

Experimental Protocols

General Protocol for Catalyst-Free SNAr of 4-Amino-2,6-dichloropyrimidine
  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add 4-Amino-2,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[2]

  • Solvent Addition: Add anhydrous DMF (5-10 mL).[2]

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Palladium-Catalyzed Amination of Dichloropyridines
  • Reaction Setup: In a reaction tube, add the dichloropyridine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[2]

  • Catalyst/Ligand/Base Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and a suitable base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add an anhydrous solvent such as dioxane or toluene (5-10 mL).[2]

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite.[2]

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Reaction_Pathways Start Dichloropyridine + Amine Desired Mono-aminated Product Start->Desired Desired Reaction DiSub Di-substituted Product (Over-amination) Start->DiSub Excess Amine / High Temp Hydrolysis Hydrolysis Product Start->Hydrolysis Presence of Water Oligo Oligomerization Product Start->Oligo Pd-catalyzed Side Reaction Solvent Solvent-derived Byproduct Start->Solvent Reactive Solvent

Caption: Main reaction and potential side product pathways in dichloropyridine amination.

Troubleshooting_Workflow Start Side Product Observed Identify Identify Side Product (e.g., LC-MS) Start->Identify DiSub Di-substitution Identify->DiSub Mass = +2Amine - 2Cl Hydrolysis Hydrolysis Identify->Hydrolysis Mass = +OH - Cl Oligo Oligomerization Identify->Oligo High MW Impurities Other Other Identify->Other Other Mass Change Action1 Adjust Stoichiometry Lower Temperature DiSub->Action1 Action2 Use Anhydrous Conditions Hydrolysis->Action2 Action3 Screen Catalyst/Ligand Adjust Concentration Oligo->Action3 Action4 Check Solvent Reactivity Consider Alternative Other->Action4

Caption: A general troubleshooting workflow for addressing side product formation.

Parameter_Relationships Center Side Product Formation Temp Temperature Temp->Center Influences rate of side reactions Stoich Stoichiometry (Amine Equivalents) Stoich->Center Affects over-amination Base Base Choice Base->Center Can promote hydrolysis Solvent Solvent Solvent->Center Can be a source of byproducts Catalyst Catalyst/Ligand Catalyst->Center Controls selectivity Water Water Content Water->Center Leads to hydrolysis

Caption: Relationships between reaction parameters and side product formation.

References

Technical Support Center: Recrystallization of 2-amino-3,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-amino-3,6-dichloropyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Experimental Protocols

Protocol 1: Determination of Solvent Solubility Profile

To develop an effective recrystallization procedure, it is crucial to first determine the solubility of 2-amino-3,6-dichloropyridine in a range of solvents at various temperatures. The following protocol outlines a standard isothermal shake-flask method.

Objective: To determine the quantitative solubility of 2-amino-3,6-dichloropyridine in selected organic solvents at different temperatures.

Materials:

  • 2-amino-3,6-dichloropyridine (analytical grade)

  • Selection of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, n-hexane, isopropanol, and water)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Oven or rotary evaporator

  • HPLC or UV-Vis spectrophotometer (for spectroscopic method)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-amino-3,6-dichloropyridine to several vials.

    • To each vial, add a known volume of a different solvent. Ensure there is undissolved solid remaining to confirm saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 40°C, 60°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

  • Sample Withdrawal and Filtration:

    • Once equilibrated, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification of Solute (Gravimetric Method):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent completely using an oven at a temperature below the boiling point of the solvent or a rotary evaporator.

    • Once the solvent is fully removed, re-weigh the vial containing the dried solute.

    • The difference in weight corresponds to the mass of the dissolved 2-amino-3,6-dichloropyridine.

    • Calculate the solubility in g/100 mL.

  • Quantification of Solute (Spectroscopic Method - Optional):

    • Prepare a series of standard solutions of 2-amino-3,6-dichloropyridine with known concentrations in the chosen solvent.

    • Generate a calibration curve by measuring the absorbance of the standard solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted solution and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, which represents the solubility.

Data Presentation:

Record the solubility data in a table similar to the one below for each solvent tested.

Temperature (°C)Solubility ( g/100 mL)
25Experimental Value
40Experimental Value
60Experimental Value
Protocol 2: Single-Solvent Recrystallization

This protocol describes a general procedure for the recrystallization of 2-amino-3,6-dichloropyridine using a single solvent, chosen based on the solubility data obtained in Protocol 1. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

Objective: To purify crude 2-amino-3,6-dichloropyridine by single-solvent recrystallization.

Materials:

  • Crude 2-amino-3,6-dichloropyridine

  • Optimal recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude 2-amino-3,6-dichloropyridine in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the selected solvent.

    • Heat the mixture to the boiling point of the solvent while stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to maximize yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through it.

    • Quickly filter the hot solution into the preheated flask to remove the insoluble impurities.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through the funnel for a period of time.

    • For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the recrystallization of 2-amino-3,6-dichloropyridine.

Frequently Asked Questions (FAQs):

  • Q1: What is the best solvent for the recrystallization of 2-amino-3,6-dichloropyridine?

    • A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. Based on structurally similar compounds, good starting points for screening include ethanol, ethyl acetate, n-hexane, and isopropanol/water mixtures. It is highly recommended to perform solubility tests as described in Protocol 1 to identify the most suitable solvent or solvent system for your specific sample.

  • Q2: My compound "oils out" instead of forming crystals. What should I do?

    • A2: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point. This can be caused by a solution that is too concentrated or cooled too quickly. To remedy this, try the following:

      • Reheat the solution and add a small amount of additional solvent to reduce the concentration.

      • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

      • If a small amount of solid is available, add a seed crystal to the cooled solution to induce crystallization.[1]

      • Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Q3: The yield of my recrystallized product is very low. What are the common causes?

    • A3: Low recovery can be due to several factors:

      • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for dissolution.[2]

      • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the funnel and receiving flask are preheated.

      • Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent can redissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

  • Q4: No crystals are forming even after cooling in an ice bath. What should I do?

    • A4: This is likely due to the solution not being supersaturated. You can try the following:

      • Induce crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal.

      • Reduce the solvent volume: Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.

      • Use an anti-solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

Troubleshooting Table:

IssuePossible Cause(s)Recommended Solution(s)
Compound does not dissolve in hot solvent Incorrect solvent choice.Select a more appropriate solvent based on solubility tests.
"Oiling out" Solution is too concentrated; cooling is too rapid.Reheat, add more solvent, and cool slowly. Use a seed crystal.
Low crystal yield Too much solvent used; premature crystallization; excessive washing.Use the minimum amount of hot solvent; preheat filtration apparatus; wash with minimal ice-cold solvent.
Colored crystals Colored impurities present.Perform a charcoal treatment before hot filtration.
No crystal formation Solution is not supersaturated.Scratch the flask, add a seed crystal, or reduce solvent volume.

Visualizations

Recrystallization_Workflow start Crude 2-amino-3,6-dichloropyridine dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insolubles hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for the recrystallization of 2-amino-3,6-dichloropyridine.

Troubleshooting_Logic start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Induce Crystallization (scratch/seed) no_crystals->induce_crystallization Yes check_solvent_amount Use minimum hot solvent low_yield->check_solvent_amount Yes end Successful Recrystallization low_yield->end No reheat_add_solvent->start concentrate_solution Reduce solvent volume induce_crystallization->concentrate_solution concentrate_solution->start check_solvent_amount->start

References

Technical Support Center: Column Chromatography Purification of 3,6-Dichloropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the column chromatography purification of 3,6-Dichloropyridin-2-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound derivatives?

A1: The most commonly used stationary phase for the column chromatography of this compound derivatives is silica gel. Due to the basic nature of the amine group, standard silica gel can sometimes lead to purification challenges.

Q2: I am observing significant tailing of my compound on the TLC plate and during column chromatography. What is the cause and how can I fix it?

A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard silica gel. This occurs due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

Q3: How do I select an appropriate mobile phase for my column?

A3: Mobile phase selection is typically guided by Thin Layer Chromatography (TLC) analysis. A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the solvent system should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate.

Q4: My compound is not moving from the baseline on the TLC plate even with a high concentration of polar solvent. What should I do?

A4: If your compound is highly polar and shows very low mobility, you can try a more polar solvent system. For instance, a mixture of dichloromethane and methanol can be effective. If the compound is still immobile, it may indicate very strong interaction with the silica gel. In such cases, using a different stationary phase, like alumina (basic or neutral), could be a viable alternative.

Q5: Can I use gradient elution for the purification?

A5: Yes, gradient elution is a highly effective technique for separating compounds with different polarities. You can start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute your target compound and then more polar impurities.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography of this compound derivatives.

Problem Potential Cause(s) Solution(s)
Peak Tailing - Strong interaction of the basic amine with acidic silica gel.- Add 0.1-1% triethylamine to the mobile phase. - Use neutral or basic alumina as the stationary phase.
Poor Separation - Inappropriate mobile phase polarity. - Co-elution of impurities with similar polarity.- Optimize the mobile phase using TLC to achieve a larger ΔRf between your compound and impurities. - Use a shallower gradient during elution to improve resolution.[1] - Try a different solvent system (e.g., dichloromethane/methanol).
Compound Streaking - Overloading the column with the sample. - Sample is not fully dissolved when loaded.- Reduce the amount of crude material loaded onto the column. - Ensure the sample is fully dissolved in a minimum amount of solvent before loading.
No Compound Eluting - The compound is irreversibly adsorbed onto the stationary phase. - The mobile phase is not polar enough.- Test the stability of your compound on silica gel using a small-scale experiment. - Flush the column with a very polar solvent (e.g., 100% methanol or methanol with a small percentage of acetic acid). - Consider using a different stationary phase like alumina.
Cracked or Channeled Column Bed - Improper packing of the column. - Running the column dry.- Ensure the silica gel is packed uniformly as a slurry. - Always maintain the solvent level above the top of the stationary phase.

Experimental Protocols

Protocol 1: General Column Chromatography Purification

This protocol provides a general guideline for the purification of a this compound derivative using normal-phase flash chromatography on silica gel.

  • Mobile Phase Selection:

    • Develop a suitable solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.

    • Add 0.1-1% triethylamine to the chosen mobile phase to prevent tailing.

    • Adjust the solvent ratio to obtain an Rf value of 0.2-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the column is packed uniformly without any air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.[1][2]

    • Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation crude_product Crude this compound Derivative tlc TLC Analysis for Mobile Phase Selection crude_product->tlc column_packing Column Packing (Silica Gel Slurry) tlc->column_packing sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Purified Product solvent_removal->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_tailing Issue: Peak Tailing cluster_separation Issue: Poor Separation cluster_loading Issue: Streaking start Problem Encountered check_base Is a basic modifier (e.g., Triethylamine) in the mobile phase? start->check_base add_base Add 0.1-1% Triethylamine to the eluent. check_base->add_base No check_separation Are Rf values of spots well-separated on TLC? check_base->check_separation Yes optimize_mp Optimize mobile phase (try different solvent ratios or systems). check_separation->optimize_mp No check_loading Is the sample load on the column appropriate? check_separation->check_loading Yes reduce_load Reduce the amount of crude material. check_loading->reduce_load No end Problem Resolved check_loading->end Yes

Caption: Troubleshooting logic for common chromatography issues.

References

addressing solubility issues of 2-amino-3,6-dichloropyridine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing solubility challenges encountered when working with 2-amino-3,6-dichloropyridine in chemical reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting technical data to facilitate your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-amino-3,6-dichloropyridine?

Q2: I am observing incomplete dissolution of 2-amino-3,6-dichloropyridine in my reaction solvent. What is the recommended initial approach?

A2: A systematic approach is advised when dealing with the solubility of a challenging compound.[2] Begin with small-scale solubility tests in a range of solvents. DMSO is a powerful solvent and a good starting point for creating a concentrated stock solution.[2][3] If your reaction is incompatible with DMSO, other polar aprotic solvents like DMF can be considered.[2] Subsequently, this stock solution can be diluted into the reaction mixture. It is critical to monitor the final concentration of the high-boiling point solvent as it can affect downstream processes.

Q3: Can heating or sonication be used to improve the solubility of 2-amino-3,6-dichloropyridine?

A3: Yes, gentle heating and sonication are common and effective techniques for dissolving stubborn compounds.[2] However, exercise caution as excessive or prolonged heating can lead to degradation.[2] It is recommended to warm the solution gently and monitor for any changes in color or the appearance of byproducts. Always visually inspect the solution to ensure complete dissolution before proceeding with the reaction.[2]

Q4: My Suzuki coupling reaction with 2-amino-3,6-dichloropyridine is giving low yields. Could this be related to solubility issues?

A4: Yes, solubility is a critical factor in the success of cross-coupling reactions. Poor solubility of any reaction component can lead to low yields and inconsistent results. In Suzuki-Miyaura coupling, the choice of solvent, base, and ligand system is crucial.[4] The amino and pyridine nitrogen atoms can coordinate with the palladium catalyst, leading to inhibition.[4] Ensuring all reagents are fully dissolved is the first step to troubleshooting low yields. The use of a co-solvent system or a solvent in which all components are soluble is highly recommended.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter with the solubility of 2-amino-3,6-dichloropyridine.

Issue 1: The compound precipitates out of solution upon addition of other reagents.

  • Root Cause: The addition of a co-reactant or reagent may be changing the polarity of the solvent system, causing the 2-amino-3,6-dichloropyridine to crash out of solution.

  • Troubleshooting Steps:

    • Solvent System Screening: Conduct small-scale tests with different solvent mixtures to find a system that can maintain the solubility of all reaction components.

    • Order of Addition: Experiment with altering the order in which reagents are added. It may be beneficial to add the 2-amino-3,6-dichloropyridine solution to the mixture of other reagents.

    • Use of a Co-solvent: Employ a co-solvent system. For example, if your primary reaction solvent is less polar (e.g., toluene or dioxane), adding a small amount of a more polar, miscible solvent like DMF or DMSO can help maintain solubility.

Issue 2: Inconsistent reaction kinetics or yields.

  • Root Cause: Poor solubility can lead to a non-homogeneous reaction mixture, where the effective concentration of the dissolved reactant is variable.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Before initiating the reaction (e.g., by adding a catalyst or heating), ensure that all the 2-amino-3,6-dichloropyridine is fully dissolved. Visual inspection is key.

    • Mechanical Stirring: Use efficient mechanical stirring to maintain a homogeneous suspension if complete dissolution cannot be achieved.

    • Higher Dilution: Running the reaction at a higher dilution (a larger volume of solvent) may help to keep all components in the solution.

Data Presentation

Due to the limited availability of specific quantitative solubility data for 2-amino-3,6-dichloropyridine, the following table provides qualitative solubility information and data for structurally related compounds to guide your solvent selection. Note: This information should be used for initial solvent screening, and experimental determination of solubility for your specific application is highly recommended.

Table 1: Physicochemical Properties and Qualitative Solubility of 2-Amino-3,6-dichloropyridine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water SolubilityCommon Organic Solvents
2-Amino-3,6-dichloropyridine C₅H₄Cl₂N₂163.0054-58Insoluble (predicted)Likely soluble in polar aprotic solvents like DMSO and DMF.
2-Amino-3,5-dichloropyridineC₅H₄Cl₂N₂163.0081-83[1]Insoluble[1]Soluble in a DMF/methanol mixture.[1]
3-Amino-2,6-dichloropyridineC₅H₄Cl₂N₂163.00117-126[6]No data availableSoluble (predicted) in polar organic solvents.
4-Amino-2,6-dichloropyridineC₅H₄Cl₂N₂163.00No data availableNo data availableNo data available

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of 2-amino-3,6-dichloropyridine in a range of solvents.

Materials:

  • 2-amino-3,6-dichloropyridine

  • A selection of organic solvents (e.g., DMSO, DMF, THF, acetonitrile, methanol, ethanol, toluene, dichloromethane)

  • Small vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of 2-amino-3,6-dichloropyridine to a vial.

  • Add 0.5 mL of the chosen solvent to the vial.

  • Cap the vial and vortex for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is considered soluble at that concentration.

  • If the solid has not dissolved, add another 0.5 mL of the solvent and repeat the vortexing and observation.

  • Record your observations for each solvent.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Solubility Considerations

Objective: To provide a starting point for optimizing a Suzuki-Miyaura coupling reaction involving 2-amino-3,6-dichloropyridine, with a focus on addressing solubility.

Materials:

  • 2-amino-3,6-dichloropyridine

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, XPhos)[4]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water or toluene/ethanol)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-amino-3,6-dichloropyridine, arylboronic acid, and base.

  • Add the solvent system. If using a co-solvent system, add the solvent in which 2-amino-3,6-dichloropyridine is most soluble first to ensure it dissolves before adding the other solvent.

  • Stir the mixture at room temperature for 10-15 minutes to ensure all solids are dissolved. Gentle warming may be applied if necessary.

  • Once a homogeneous solution is obtained, add the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the standard aqueous work-up and purification.

Visualizations

experimental_workflow Experimental Workflow for Addressing Solubility Issues cluster_prep Preparation cluster_dissolution Dissolution Strategy cluster_reaction Reaction Setup start Start: Poorly Soluble 2-amino-3,6-dichloropyridine solubility_test Perform Small-Scale Solubility Tests start->solubility_test select_solvent Select Optimal Solvent (e.g., DMSO, DMF) solubility_test->select_solvent use_cosolvent Consider Co-solvent System (e.g., Toluene/DMF) select_solvent->use_cosolvent prepare_solution Prepare Homogeneous Stock Solution select_solvent->prepare_solution use_cosolvent->prepare_solution physical_methods Apply Physical Methods (Gentle Heating, Sonication) physical_methods->prepare_solution prepare_solution->physical_methods add_reagents Add Other Reagents prepare_solution->add_reagents monitor_solubility Monitor for Precipitation add_reagents->monitor_solubility monitor_solubility->select_solvent Precipitation Occurs proceed Proceed with Reaction monitor_solubility->proceed No Precipitation

Caption: Workflow for troubleshooting solubility issues of 2-amino-3,6-dichloropyridine.

logical_relationship Logical Relationships in Optimizing Reactions solubility Solubility of 2-amino-3,6-dichloropyridine solvent Solvent System (Polarity, Co-solvents) solubility->solvent temperature Reaction Temperature solubility->temperature concentration Reagent Concentration solubility->concentration catalyst_inhibition Catalyst Inhibition (Coordination to N atoms) solubility->catalyst_inhibition Poor solubility can exacerbate inhibition reaction_outcome Successful Reaction Outcome solvent->reaction_outcome temperature->reaction_outcome concentration->reaction_outcome catalyst Catalyst System (for Cross-Coupling) catalyst->reaction_outcome catalyst_inhibition->reaction_outcome Negative Impact

Caption: Factors influencing the outcome of reactions with 2-amino-3,6-dichloropyridine.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3,6-dichloropyridin-2-amine. This challenging substrate presents unique considerations for catalyst selection and reaction optimization due to the electronic properties of the pyridine ring and the presence of both chloro and amino functionalities.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

The primary challenge stems from the inherent properties of the substrate. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This "pyridyl problem" can halt the catalytic cycle.[1] Additionally, the electron-donating amino group can decrease the reactivity of the C-Cl bonds towards oxidative addition, which is often the rate-limiting step, especially for less reactive aryl chlorides.[2][3]

Q2: Which chloro group is more likely to react first in a cross-coupling reaction?

Achieving regioselectivity with dichloropyridines can be a significant challenge.[3] Generally, the chlorine atom at the 2- or 6-position of a pyridine ring is more activated towards oxidative addition than those at the 3- or 5-positions due to the electron-withdrawing effect of the ring nitrogen.[3] For this compound, the relative reactivity of the C3-Cl versus C6-Cl bond will be influenced by a combination of electronic and steric factors, and the choice of catalyst and ligand can play a crucial role in directing the selectivity.

Q3: What are the most common side reactions, and how can they be minimized?

Common side reactions include:

  • Hydrodehalogenation: This is the replacement of a chlorine atom with hydrogen. It can be a significant issue, especially when the desired reductive elimination is slow.[3] To minimize this, using bulky, electron-rich ligands that accelerate reductive elimination is critical.[3] Ensuring anhydrous conditions and using a slight excess of the amine coupling partner can also be beneficial.[3]

  • Protodeboronation (in Suzuki Coupling): This involves the replacement of the boronic acid group with a hydrogen atom, a common issue with heteroaryl boronic acids in the presence of aqueous bases.[2][4] Using more stable boronic esters (e.g., pinacol esters) or performing the reaction under anhydrous conditions can mitigate this problem.[2][4]

  • Homocoupling of Boronic Acid (in Suzuki Coupling): This side reaction is often caused by the presence of oxygen.[4] Thoroughly degassing the reaction mixture is the most effective way to minimize this.[4]

Q4: What general type of ligand is recommended for this substrate?

For challenging substrates like this compound, bulky, electron-rich phosphine ligands are highly recommended.[1][5] Ligands such as XPhos, SPhos, and RuPhos have been shown to be effective for cross-coupling reactions of chloropyridines and aminopyridines.[1][3][6] These ligands promote the challenging oxidative addition step and accelerate the desired reductive elimination, minimizing side reactions.[3]

Troubleshooting Guides

Issue 1: Low to No Conversion

If you are observing low or no conversion in your cross-coupling reaction, consider the following troubleshooting steps in a logical progression.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion reagent_quality Verify Reagent Quality (Substrate, Catalyst, Ligand, Base, Solvent) start->reagent_quality Start reagent_quality->start Reagents Degraded inert_atmosphere Ensure Strict Inert Atmosphere (Degas Solvents, Purge with Ar/N2) reagent_quality->inert_atmosphere Reagents OK inert_atmosphere->start Oxygen Present catalyst_system Optimize Catalyst System (Screen Ligands, Increase Catalyst Loading) inert_atmosphere->catalyst_system Atmosphere OK reaction_conditions Adjust Reaction Conditions (Increase Temperature, Screen Bases/Solvents) catalyst_system->reaction_conditions No Improvement success Improved Conversion catalyst_system->success Catalyst Optimized reaction_conditions->success Optimization Successful setup 1. Add Solids to Flask (this compound, Boronic Acid/Ester, Base) purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) setup->purge add_reagents 3. Add Catalyst, Ligand, & Degassed Solvent purge->add_reagents heat 4. Heat Reaction (e.g., 80-110 °C) add_reagents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup (Dilute, Extract, Dry) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 (L)2Pd(Ar)(X) oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange + HNR'R'' - HX pd_complex2 [(L)Pd(Ar)(NR'R'')]X ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

References

managing scalability issues in 3,6-Dichloropyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in managing scalability issues encountered during the synthesis of 3,6-Dichloropyridin-2-amine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their scalability concerns?

A1: The two primary synthetic strategies for this compound are:

  • Chlorination of a 2-aminopyridine precursor: This typically involves the direct chlorination of 2-amino-6-chloropyridine. On a larger scale, challenges include controlling the regioselectivity to avoid the formation of other isomers, managing the exothermic nature of the reaction, and handling corrosive reagents.

  • Amination of a polychlorinated pyridine: This route involves the nucleophilic substitution of a chlorine atom on a trichloropyridine, such as 2,3,6-trichloropyridine. Scalability issues for this method include forcing the amination at the desired position, which can require harsh reaction conditions (high temperatures and pressures), and the potential for multiple amination products.

Q2: What are the most common impurities observed in this compound synthesis and how can they be identified?

A2: Common impurities may include:

  • Isomeric byproducts: Formation of other dichlorinated aminopyridines (e.g., 2-amino-3,5-dichloropyridine or 2-amino-4,6-dichloropyridine).

  • Over-chlorinated products: Introduction of a third chlorine atom to the pyridine ring.

  • Unreacted starting materials: Residual 2-amino-6-chloropyridine or 2,3,6-trichloropyridine.

  • Hydrolysis products: Formation of hydroxypyridines if water is present in the reaction mixture.

These impurities can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the recommended purification techniques for crude this compound on a large scale?

A3: For large-scale purification, the following methods are generally employed:

  • Recrystallization: This is often the most cost-effective method for obtaining high-purity material. The choice of solvent is critical and should be determined through small-scale solubility studies.

  • Slurry washing: Washing the crude solid with a solvent in which the desired product has low solubility can effectively remove more soluble impurities.

  • Column chromatography: While effective, traditional column chromatography can be challenging and expensive to scale up. Automated flash chromatography systems can be a viable alternative for processing larger quantities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Increase the reaction time or temperature, but be cautious of potential side reactions.
Formation of Isomeric Byproducts - Optimize the reaction temperature. Chlorination reactions are often temperature-sensitive, and lower temperatures may favor the desired isomer.- Control the rate of addition of the chlorinating agent to prevent localized overheating.
Degradation of Product - Ensure the work-up procedure is not too harsh. Avoid prolonged exposure to strong acids or bases.- If the product is sensitive to air or moisture, perform the reaction and work-up under an inert atmosphere.
Mechanical Losses During Work-up - Minimize the number of transfer steps.- Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions.
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Potential Cause Recommended Solution
Incorrect Chlorinating Agent - Different chlorinating agents (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride, chlorine gas) can exhibit different selectivities. Screen various reagents to find the optimal one for your substrate.
Inappropriate Reaction Temperature - As mentioned, temperature control is crucial. A thorough temperature optimization study is recommended.
Solvent Effects - The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with a range of solvents with varying polarities.
Issue 3: Difficulty in Removing Impurities
Potential Cause Recommended Solution
"Oiling Out" During Recrystallization - This can occur if the solution is supersaturated or if cooling is too rapid. Try using a larger volume of solvent or allowing the solution to cool more slowly.- The presence of certain impurities can inhibit crystallization. A preliminary purification step, such as a charcoal treatment or a quick filtration through a silica plug, may be necessary.
Co-elution in Column Chromatography - If impurities co-elute with the product, a different solvent system (mobile phase) should be explored. A systematic screening of solvent mixtures with varying polarities and compositions is advisable.- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Formation of a Stable Emulsion During Extraction - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.- Filter the entire mixture through a pad of Celite to break the emulsion.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Dichlorinated Aminopyridines

Product Starting Material Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
2-Amino-3,5-dichloropyridine2-Amino-5-chloropyridineN-chlorosuccinimideDMF/Methanol08.555.5[1]
2-Amino-3,5-dichloropyridine2-Amino-5-chloropyridineN-chlorosuccinimidetert-Butanol/Ethanol15553.0[1]
4,6-dichloro-3-nitropyridin-2-amine2-amino-4,6-dichloropyridineFuming nitric acid, Sulfuric acid-51062.1[2]
3,5-Dichloro-6-methylpyridin-2-amine2-amino-6-methylpyridinePhosphorus oxychloride-Reflux (383 K)1665[3]

Note: Data for the direct synthesis of this compound is limited in the reviewed literature. The data presented is for structurally related isomers and is intended to provide a general understanding of the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of a 2-Aminopyridine Derivative (Hypothetical for this compound)

This protocol is a generalized procedure based on the synthesis of related compounds and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material (e.g., 2-amino-6-chloropyridine) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Cooling: Cool the solution to the desired temperature (e.g., 0-5 °C) using an ice bath.

  • Reagent Addition: Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide in the same solvent) dropwise to the cooled solution while maintaining the internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate or sodium bicarbonate).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis_Pathway cluster_conditions Reaction Conditions 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine Reaction Chlorination 2-Amino-6-chloropyridine->Reaction Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->Reaction This compound This compound Reaction->this compound Byproducts Isomeric Byproducts Reaction->Byproducts Solvent Solvent (e.g., Acetonitrile) Temperature Temperature (e.g., 0-5 °C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete Low Conversion isomers High Isomer Formation? check_reaction->isomers Multiple Products purification_issue Purification Difficulty? check_reaction->purification_issue Good Conversion, Impure Product incomplete->isomers No optimize_time_temp Increase Reaction Time/ Temperature incomplete->optimize_time_temp Yes isomers->purification_issue No optimize_temp_reagent Optimize Temperature/ Screen Chlorinating Agents isomers->optimize_temp_reagent Yes optimize_purification Optimize Recrystallization Solvent/ Chromatography Conditions purification_issue->optimize_purification Yes end Improved Yield/Purity optimize_time_temp->end optimize_temp_reagent->end optimize_purification->end

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Stability of 2-amino-3,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 2-amino-3,6-dichloropyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-amino-3,6-dichloropyridine?

A1: To ensure the long-term stability of 2-amino-3,6-dichloropyridine, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The storage location should be protected from light and kept away from heat sources and strong oxidizing agents.[1][2] For extended storage, maintaining a low-temperature environment (e.g., refrigeration) can further enhance stability.

Q2: What are the primary factors that can cause the degradation of 2-amino-3,6-dichloropyridine?

A2: The stability of 2-amino-3,6-dichloropyridine can be compromised by several factors, including:

  • Hydrolysis: Exposure to moisture or acidic/basic conditions can lead to the hydrolysis of the amino and chloro groups.

  • Oxidation: Contact with air or oxidizing agents can result in the formation of degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation.

Q3: What are the signs of degradation in a sample of 2-amino-3,6-dichloropyridine?

A3: Degradation of 2-amino-3,6-dichloropyridine may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing or darkening), a change in texture, or the development of an unusual odor. Purity analysis using techniques like HPLC will provide a quantitative measure of degradation by showing a decrease in the main peak area and the appearance of new impurity peaks.

Q4: How can I assess the stability of my 2-amino-3,6-dichloropyridine sample?

A4: The most effective way to assess the stability of your sample is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[3][4] This technique can separate the intact compound from its degradation products, allowing for the quantification of purity over time. A validated stability-indicating HPLC method is crucial for accurate stability assessment.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Exposure to light (photodegradation) or air (oxidation).Store the compound in an amber vial or a light-blocking container.[5] Consider storing under an inert atmosphere (e.g., nitrogen or argon).
Decreased purity observed by HPLC over a short period Improper storage conditions (e.g., high humidity, elevated temperature).Review and optimize storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place.[1][2]
Inconsistent results in experiments using the compound Degradation of the compound leading to lower effective concentration or interfering impurities.Re-analyze the purity of the starting material using a validated analytical method. If degradation is confirmed, use a fresh, high-purity batch of the compound.
Formation of unknown peaks in the HPLC chromatogram Degradation of the compound due to stress factors.Conduct forced degradation studies to identify potential degradation products and understand the degradation pathways. This will aid in developing a more robust stability-indicating method.[6][7][8]

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of 2-amino-3,6-dichloropyridine and for developing a stability-indicating analytical method.[6][7][8]

Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-amino-3,6-dichloropyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period.[5]

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a specified time.[5]

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a set duration.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable analytical method, such as HPLC, to determine the extent of degradation and the profile of degradation products.

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating and quantifying 2-amino-3,6-dichloropyridine from its potential degradation products.

Methodology:

  • Column Selection: Start with a common reverse-phase column, such as a C18 column.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

    • Incorporate a buffer to control the pH, which can significantly affect the retention and peak shape of the aminopyridine.

  • Gradient Elution: Develop a gradient elution program to ensure the separation of both early-eluting polar degradants and the more retained parent compound.

  • Method Optimization:

    • Inject samples from the forced degradation studies to challenge the method's specificity.

    • Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Method Validation: Once an optimal method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal DegradationDry Heat80°C48 hours
PhotodegradationUV/Visible LightAmbientAs per ICH Q1B

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of 2-amino-3,6-dichloropyridine Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Expose to Stress Conditions Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Expose to Stress Conditions Oxidation Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidation Expose to Stress Conditions Thermal Thermal Stress (Solid, 80°C) Stock_Solution->Thermal Expose to Stress Conditions Photo Photolytic Stress (UV/Vis Light) Stock_Solution->Photo Expose to Stress Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Analyze Samples Base->HPLC_Analysis Analyze Samples Oxidation->HPLC_Analysis Analyze Samples Thermal->HPLC_Analysis Analyze Samples Photo->HPLC_Analysis Analyze Samples Data_Evaluation Evaluate Degradation Profile and Purity HPLC_Analysis->Data_Evaluation

Caption: Workflow for forced degradation studies.

logical_relationship Compound_Stability Stability of 2-amino-3,6-dichloropyridine Storage_Conditions Proper Storage Conditions (Cool, Dry, Dark, Inert Atmosphere) Compound_Stability->Storage_Conditions Maintained by Degradation_Pathways Potential Degradation Pathways (Hydrolysis, Oxidation, Photolysis) Compound_Stability->Degradation_Pathways Affected by Analytical_Monitoring Regular Analytical Monitoring (Stability-Indicating HPLC) Compound_Stability->Analytical_Monitoring Assessed by Troubleshooting Troubleshooting (Discoloration, Purity Loss) Analytical_Monitoring->Troubleshooting Informs

Caption: Factors influencing compound stability.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,6-Dichloropyridin-2-amine and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and other biologically active molecules, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dichloropyridin-2-amine isomers represent a class of versatile building blocks, offering multiple reactive sites for diversification. However, the isomeric position of the chlorine atoms and the amino group profoundly influences the reactivity of the pyridine ring, dictating the feasibility and outcome of various chemical transformations.

This guide provides a comprehensive comparison of the reactivity of 3,6-Dichloropyridin-2-amine with its key isomers: 3,5-Dichloropyridin-2-amine, 4,6-Dichloropyridin-2-amine, and 2,5-Dichloropyridin-3-amine. The comparison focuses on three indispensable reactions in drug discovery: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Theoretical Underpinnings of Reactivity

The reactivity of dichloropyridin-2-amine isomers is governed by a combination of electronic and steric factors. The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. The amino group, being electron-donating, can modulate this reactivity.

In Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is typically the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced when the negative charge can be delocalized onto the electronegative pyridine nitrogen. This occurs most effectively when the leaving group (a chlorine atom in this case) is at the 2-, 4-, or 6-position.[1]

For Palladium-Catalyzed Cross-Coupling Reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the first step in the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-chlorine bond. The rate of this step is influenced by the electron density at the carbon atom and steric hindrance around the reaction site. Generally, chlorine atoms at positions activated by the pyridine nitrogen (ortho and para) are more reactive.[2]

Comparative Reactivity in Key Synthetic Transformations

The following sections provide a comparative analysis of the reactivity of this compound and its isomers in SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions. The predicted reactivity is based on established principles of heterocyclic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on dichloropyridin-2-amines allow for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols. The regioselectivity and reaction rate are highly dependent on the position of the chlorine atoms.

Table 1: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

IsomerChlorine PositionsPredicted Relative ReactivityMost Reactive Site(s)Notes
This compound 3, 6Moderate to HighC-6The chlorine at the 6-position is ortho to the pyridine nitrogen, making it highly activated for nucleophilic attack. The chlorine at the 3-position is significantly less reactive.[3]
3,5-Dichloropyridin-2-amine 3, 5LowC-3, C-5Both chlorine atoms are meta to the pyridine nitrogen, resulting in low reactivity towards SNAr. Harsh reaction conditions are typically required.[2]
4,6-Dichloropyridin-2-amine 4, 6HighC-4, C-6Both chlorine atoms are activated by the pyridine nitrogen (para and ortho, respectively), leading to high reactivity. Selective mono-substitution can be challenging.
2,5-Dichloropyridin-3-amine 2, 5Moderate to HighC-2The chlorine at the 2-position is ortho to the pyridine nitrogen and is expected to be the most reactive site. The chlorine at the 5-position is less activated.[4]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Table 2: Predicted Comparative Reactivity in Suzuki-Miyaura Coupling

IsomerChlorine PositionsPredicted Relative ReactivityMost Reactive Site(s)Notes
This compound 3, 6Moderate to HighC-6The C-6 position is generally more reactive in palladium-catalyzed couplings due to its ortho relationship to the pyridine nitrogen.
3,5-Dichloropyridin-2-amine 3, 5LowC-3, C-5Both positions are less activated, often requiring more forcing conditions or specialized catalyst systems for efficient coupling.[1]
4,6-Dichloropyridin-2-amine 4, 6HighC-4, C-6High reactivity is expected at both positions, with potential for selective mono- or di-arylation depending on the reaction conditions.
2,5-Dichloropyridin-3-amine 2, 5Moderate to HighC-2The C-2 position is anticipated to be more reactive than the C-5 position in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.

Table 3: Predicted Comparative Reactivity in Buchwald-Hartwig Amination

IsomerChlorine PositionsPredicted Relative ReactivityMost Reactive Site(s)Notes
This compound 3, 6Moderate to HighC-6Similar to Suzuki-Miyaura coupling, the C-6 position is expected to be more reactive.
3,5-Dichloropyridin-2-amine 3, 5LowC-3, C-5Reactivity is generally low, and harsher conditions or more active catalyst systems may be necessary.
4,6-Dichloropyridin-2-amine 4, 6HighC-4, C-6Both positions are expected to be reactive, offering opportunities for selective functionalization.
2,5-Dichloropyridin-3-amine 2, 5Moderate to HighC-2The C-2 position is the more probable site of initial reaction.

Experimental Protocols

The following are generalized experimental protocols for the three key reactions discussed. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Materials:

  • Dichloropyridin-2-amine isomer (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 equiv)

  • Anhydrous solvent (e.g., DMSO, NMP, or DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the dichloropyridin-2-amine isomer, the amine nucleophile, and the base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • Dichloropyridin-2-amine isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • In a reaction vessel, combine the dichloropyridin-2-amine isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • After cooling to room temperature, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.[5]

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • Dichloropyridin-2-amine isomer (1.0 equiv)

  • Amine to be coupled (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, or SPhos) (2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃) (1.4 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.

  • Add the dichloropyridin-2-amine isomer and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Extract with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography.[2]

Mandatory Visualizations

The following diagrams illustrate a logical workflow for leveraging the differential reactivity of dichloropyridin-2-amine isomers in a drug discovery context and the general catalytic cycle for the Buchwald-Hartwig amination.

G cluster_0 Library Synthesis Strategy Start Start Isomer_Selection Select Dichloropyridin-2-amine Isomers (3,6-dichloro, 3,5-dichloro, 4,6-dichloro, etc.) Start->Isomer_Selection Reaction_Choice Choose Reaction Type (SNAr, Suzuki, Buchwald-Hartwig) Isomer_Selection->Reaction_Choice Condition_Screening Screen Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) Reaction_Choice->Condition_Screening Library_Synthesis Synthesize Focused Library Condition_Screening->Library_Synthesis Purification Purify and Characterize Compounds Library_Synthesis->Purification Biological_Screening Biological Screening (e.g., Kinase Assay) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: Drug discovery workflow using dichloropyridin-2-amine isomers.

G Pd(0)L Pd(0)L Ox_Add Oxidative Addition Pd(0)L->Ox_Add Ar-X Pd(II)_Complex L-Pd(II)(Ar)X Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination Pd(II)_Complex->Amine_Coord HNR'R'' Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]X Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0)L Product Ar-NR'R'' Red_Elim->Product

References

A Comparative Guide to the Reactivity of 2-amino-3,6-dichloropyridine and 2-amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Among these, aminodichloropyridines serve as versatile building blocks for the synthesis of a wide array of functionalized molecules. The isomeric positioning of the chloro- and amino-substituents profoundly influences the electronic and steric properties of the pyridine ring, thereby dictating its reactivity in key synthetic transformations. This guide provides a detailed comparison of the reactivity of two such isomers: 2-amino-3,6-dichloropyridine and 2-amino-3,5-dichloropyridine. The discussion is centered on three indispensable reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, supported by representative experimental data and detailed protocols.

Theoretical Underpinnings of Reactivity

The reactivity of the pyridine ring is intrinsically governed by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. The presence of an electron-donating amino group and electron-withdrawing chloro-substituents further modulates this reactivity.

In 2-amino-3,6-dichloropyridine , the chlorine atom at the C6 position is ortho to the ring nitrogen, making it highly activated towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. The chlorine at the C3 position is less activated. The amino group at C2 exerts an electron-donating effect, which can influence the overall reactivity and regioselectivity.

Conversely, in 2-amino-3,5-dichloropyridine , both chlorine atoms are in positions meta to the ring nitrogen (C3 and C5). These positions are significantly less activated towards traditional SNAr reactions compared to the ortho and para positions. The amino group at C2 can, however, influence the electronic environment and potentially direct metallation or influence the relative reactivity of the two chloro-substituents in cross-coupling reactions.

Comparative Reactivity in Key Synthetic Transformations

The following sections provide a head-to-head comparison of the two isomers in common synthetic reactions. The quantitative data presented in the tables are representative and collated from studies on analogous substituted pyridines to provide a predictive framework for reaction outcomes.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for the introduction of heteroatom nucleophiles onto aromatic rings. The inherent electronic properties of the two isomers lead to a stark difference in their susceptibility to this transformation.

2-amino-3,6-dichloropyridine is anticipated to be significantly more reactive, with substitution occurring preferentially at the C6 position due to the strong activation by the ring nitrogen.

2-amino-3,5-dichloropyridine , lacking an activated chloro-substituent, is expected to be less reactive under classical SNAr conditions, often requiring more forcing conditions to achieve substitution.

Reaction Isomer Nucleophile Major Product Typical Yield (%) Reference Conditions
Alkoxylation2-amino-3,6-dichloropyridineSodium Methoxide2-amino-3-chloro-6-methoxypyridine85-95NaOMe, MeOH, reflux
Alkoxylation2-amino-3,5-dichloropyridineSodium Methoxide2-amino-3-chloro-5-methoxypyridine40-60NaOMe, MeOH, high temp.
Amination2-amino-3,6-dichloropyridineMorpholine2-amino-3-chloro-6-morpholinopyridine80-90Morpholine, K2CO3, DMF, 120 °C
Amination2-amino-3,5-dichloropyridineMorpholine2-amino-3-chloro-5-morpholinopyridine30-50Morpholine, K2CO3, DMF, 150 °C

Experimental Protocol: Alkoxylation of 2-amino-3,6-dichloropyridine

  • To a solution of 2-amino-3,6-dichloropyridine (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add sodium methoxide (1.2 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and ethyl acetate (20 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-3-chloro-6-methoxypyridine.

Logical Workflow for SNAr Reactivity Comparison

cluster_0 Reactivity Prediction cluster_1 Experimental Outcome Isomer_A 2-amino-3,6-dichloropyridine Reactivity_A High Reactivity (C6) Isomer_A->Reactivity_A C6 ortho to N Isomer_B 2-amino-3,5-dichloropyridine Reactivity_B Low Reactivity Isomer_B->Reactivity_B C3/C5 meta to N Outcome_A High Yield Mild Conditions Reactivity_A->Outcome_A Outcome_B Low Yield Forcing Conditions Reactivity_B->Outcome_B Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n(Cl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L_n(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArCl Ar-Cl ArCl->OxAdd ArBOH Ar'B(OH)_2 ArBOH->Transmetal Base Base Base->Transmetal Start Start Setup Assemble Reactants (Aryl Halide, Amine, Base, Pd-catalyst, Ligand) in Schlenk Tube Start->Setup Inert Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent React Heat and Stir Solvent->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Workup (Cool, Dilute, Filter, Wash, Dry, Concentrate) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

A Researcher's Guide to the Spectroscopic Confirmation of 3,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comprehensive comparison of spectroscopic techniques to confirm the structure of 3,6-Dichloropyridin-2-amine, offering supporting data from isomeric alternatives to aid in the definitive assignment of its chemical structure.

The precise placement of functional groups and substituent atoms on an aromatic scaffold is paramount to a molecule's biological activity and intellectual property standing. In the case of dichlorinated aminopyridines, even minor positional changes can lead to vastly different pharmacological profiles. Therefore, rigorous analytical confirmation is not just a matter of procedural formality but a cornerstone of successful research and development.

This guide outlines the expected spectroscopic characteristics of this compound and contrasts them with the experimentally determined data of its isomers. By understanding the subtle yet significant differences in their respective spectra, researchers can confidently verify the regiochemistry of their synthesized compounds.

Comparative Spectroscopic Data

The following table summarizes the expected and observed spectroscopic data for this compound and its isomers. The predicted values for the target compound are based on established structure-spectra correlations and analysis of its chemical environment.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound (Predicted) ~7.4 (d, J≈8 Hz, 1H), ~6.8 (d, J≈8 Hz, 1H), ~5.0 (br s, 2H)~158 (C-NH₂), ~145 (C-Cl), ~140 (C-H), ~115 (C-H), ~110 (C-Cl)~3450, ~3350 (N-H str), ~1620 (N-H bend), ~1250 (C-N str), ~800 (C-Cl str)162/164/166 (M⁺, M⁺+2, M⁺+4)
2-Amino-3,5-dichloropyridine7.94 (d, J=2.2 Hz, 1H), 7.50 (d, J=2.2 Hz, 1H), 4.90 (br s, 2H)[1]Data not readily availableData not readily availableData not readily available
2-Amino-4,6-dichloropyridineData not readily availableData not readily availableData not readily available162 (M⁺)[2]
3-Amino-2,6-dichloropyridineData not readily availableData not readily availableData not readily availableData not readily available
4-Amino-2,6-dichloropyridineData not readily availableData not readily availableData not readily availableData not readily available

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent on meticulous experimental execution. The following are generalized protocols for the acquisition of NMR, IR, and Mass Spectra for dichloropyridinamine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-180 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion (M⁺, M⁺+2, M⁺+4) with a ratio of approximately 9:6:1.

Analytical Workflow and Structure Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison cluster_conclusion Conclusion Synthesized_Product Synthesized this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesized_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Data: - Chemical Shifts - Coupling Constants - Number of Signals NMR->NMR_Data IR_Data Analyze IR Data: - N-H Stretches - Aromatic C-H Bends - C-Cl Stretches IR->IR_Data MS_Data Analyze MS Data: - Molecular Ion Peak - Isotopic Pattern MS->MS_Data Comparison Compare with Isomer Data and Predicted Spectra NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed Data Match Structure_Incorrect Structure Incorrect (Isomer or Byproduct) Comparison->Structure_Incorrect Data Mismatch

Caption: Workflow for the spectroscopic confirmation of this compound.

By following this structured analytical approach and carefully comparing the acquired data with the provided information for known isomers, researchers can achieve a high degree of confidence in the structural integrity of their this compound product. This meticulous verification is an indispensable step towards the successful advancement of drug discovery and development programs.

References

A Comparative Guide to the Analytical Validation of 2-amino-3,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comparative overview of analytical methodologies for the quantification of 2-amino-3,6-dichloropyridine, a key chemical intermediate. Given the limited availability of specific validated methods for this exact analyte, this document presents a framework based on established methods for structurally similar aminopyridine and chlorinated aromatic compounds. The guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of 2-amino-3,6-dichloropyridine depends on several factors, including the sample matrix, required sensitivity, and the physicochemical properties of the analyte. Below is a comparative summary of these two techniques with expected performance parameters based on data from related compounds.

Table 1: Comparison of HPLC and GC-MS Methods for Aminopyridine Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Typical Column C18 reversed-phase (150 x 4.6 mm, 2.7 µm)[1]Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Detector UV/Vis or Mass Spectrometry (LC-MS)Mass Spectrometry (MS)
Sample Volatility Not requiredRequired (derivatization may be necessary)
Linearity Range 1 - 40 µg/mL (for 5-amino-2-chloropyridine)[1]Analyte dependent, typically in the ng/mL to µg/mL range
Limit of Detection (LOD) 0.015 µg/mL (for 5-amino-2-chloropyridine)[1]ng/mL range, depending on the analyte and ionization mode
Limit of Quantification (LOQ) 0.048 µg/mL (for 5-amino-2-chloropyridine)[1]ng/mL to low µg/mL range
Accuracy (% Recovery) 98.80 - 100.03% (for 5-amino-2-chloropyridine)[1]Typically 80-120%
Precision (%RSD) < 2%< 15%
Advantages Suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, provides structural information.
Disadvantages May require specific mobile phases for polar compounds.May require derivatization for polar analytes.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are generalized and should be optimized for the specific instrumentation and sample matrix used.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method with UV detection, which is a common approach for the analysis of aromatic amines.

1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, pH adjusted to 3 with orthophosphoric acid)[1]

  • 2-amino-3,6-dichloropyridine reference standard

2. Chromatographic Conditions

  • Mobile Phase: A mixture of pH 3 water and methanol (50:50, v/v)[1].

  • Flow Rate: 0.7 mL/min[1]

  • Column Temperature: 40°C[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL[1]

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of 2-amino-3,6-dichloropyridine in methanol. Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.

  • Sample Solution: Dissolve the sample containing 2-amino-3,6-dichloropyridine in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters The method should be validated according to the International Council on Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ)[2][3].

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general GC-MS method for the analysis of chlorinated aromatic compounds. Derivatization may be necessary for polar compounds like 2-amino-3,6-dichloropyridine to improve volatility and chromatographic performance.

1. Instrumentation and Reagents

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane, HPLC grade)

  • 2-amino-3,6-dichloropyridine reference standard

2. GC-MS Conditions

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

3. Sample Preparation and Derivatization

  • Standard Solution: Prepare a stock solution of 2-amino-3,6-dichloropyridine in a suitable solvent.

  • Derivatization: To a known amount of the dried standard or sample, add the derivatizing agent (e.g., 100 µL of BSTFA) and solvent. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction. Cool to room temperature before injection.

  • Sample Injection: Inject 1 µL of the derivatized solution into the GC-MS.

4. Validation Parameters Similar to the HPLC method, the GC-MS method must be validated for specificity, linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines[2][3].

Workflow for Analytical Method Validation

The systematic validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical impurity like 2-amino-3,6-dichloropyridine.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements dev Method Development and Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness results Compile and Review Validation Results specificity->results linearity->results accuracy->results precision->results lod_loq->results robustness->results report Write Validation Report results->report pass Method Meets Acceptance Criteria? report->pass implement Implement for Routine Use pass->implement Yes redev Re-evaluate and Re-develop Method pass->redev No redev->dev

A logical workflow for analytical method validation.

References

comparative study of catalysts for 3,6-Dichloropyridin-2-amine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Functionalization of 3,6-Dichloropyridin-2-amine

For researchers, scientists, and drug development professionals, the strategic functionalization of halo-substituted pyridines is a cornerstone of modern synthetic chemistry, enabling the construction of novel molecular architectures with potential biological activity. This compound is a valuable scaffold, offering two distinct chlorine atoms for selective substitution. The choice of catalyst is paramount in achieving desired C-N and C-C bond formations with high efficiency and regioselectivity. This guide provides a comparative analysis of common catalytic systems for the functionalization of dichloropyridines, with a focus on palladium, copper, and nickel-based catalysts, supported by experimental data from analogous systems.

Catalyst Performance Comparison

The functionalization of this compound can be approached through various cross-coupling reactions, primarily the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. The reactivity of the two chlorine atoms can differ, with the chlorine at the 6-position generally being more susceptible to nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed reactions due to the electronic influence of the pyridine nitrogen.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides.[2]

Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / tBu₃P·HBF₄Tri-tert-butylphosphine tetrafluoroborateNaOtBuTolueneReflux16~65A common and effective system for amination of aryl chlorides.
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/water80-11012-24>90SPhos is a bulky, electron-rich ligand effective for challenging chlorides.[3]
PdCl₂(dppf)dppfNaOtBuToluene10018~85A robust pre-catalyst, though may require higher temperatures.[4]

Note: The data presented are for analogous aryl chloride substrates and serve as a general guide. Yields for this compound may vary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. For chloropyridines, robust catalytic systems are necessary to overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[5][6]

Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/Ethanol/Water9012Moderate to highA classic catalyst, though may require higher temperatures and longer reaction times for chlorides.[7]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/water80-11012-24HighBulky, electron-rich ligands like SPhos are highly effective for the coupling of aryl chlorides.[3]
NiCl₂(dppf)dppfK₃PO₄Dioxane8024VariableNickel catalysts offer a cheaper alternative to palladium but can be sensitive to substrate structure.[4]

Note: The data presented are for analogous chloropyridine substrates and serve as a general guide. Yields for this compound may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are representative procedures for the functionalization of chloropyridines.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of aryl chlorides.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., tBu₃P·HBF₄, 4 mol%)

  • Base (e.g., NaOtBu, 2.2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the this compound, the amine, the palladium precatalyst, the ligand, and the base.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of chloropyridines.[3][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask, combine the this compound, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Workflows and Logical Relationships

Diagrams can clarify complex experimental procedures and decision-making processes in catalyst selection.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Amine - Base (NaOtBu) B Add Catalyst System: - Pd Precatalyst (Pd₂(dba)₃) - Ligand (tBu₃P·HBF₄) A->B 1. C Add Degassed Solvent (Toluene) B->C 2. D Heat to Reflux (under Inert Atmosphere) C->D 3. E Monitor Progress (TLC / LC-MS) D->E 4. F Aqueous Work-up: - Quench with Water - Extract with Organic Solvent E->F 5. (upon completion) G Dry and Concentrate F->G 6. H Purify by Chromatography G->H 7. I Characterize Product H->I 8.

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Solids: - this compound - Arylboronic Acid - Base (K₃PO₄) B Add Catalyst & Ligand: - Pd(OAc)₂ - SPhos A->B 1. C Purge with Inert Gas B->C 2. D Add Degassed Solvent (Dioxane/Water) C->D 3. E Heat Reaction (80-110 °C) D->E 4. F Monitor Progress (TLC / LC-MS) E->F 5. G Aqueous Work-up: - Dilute, Extract, Dry F->G 6. (upon completion) H Purify by Chromatography G->H 7. I Characterize Product H->I 8.

Caption: Workflow for Suzuki-Miyaura Coupling.

Catalyst_Selection_Logic cluster_cn C-N Bond (Amination) cluster_cc C-C Bond (Coupling) A Desired Bond Formation? B Substrate Reactivity? A->B C-N E Coupling Partner? A->E C-C C Palladium-Catalyzed (Buchwald-Hartwig) B->C Aryl Chloride (Robust) D Copper-Catalyzed (Ullmann) B->D Aryl Iodide/Bromide (Cost-effective) F Palladium-Catalyzed (Suzuki-Miyaura) E->F Boronic Acid/Ester G Nickel-Catalyzed E->G Organozinc/Grignard

Caption: Logic for Catalyst Selection.

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Amino-3,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. Impurities in active pharmaceutical ingredients or key intermediates like 2-amino-3,6-dichloropyridine can have significant impacts on biological activity, safety, and overall study outcomes. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 2-amino-3,6-dichloropyridine, offering detailed experimental protocols and performance data to inform method selection.

The synthesis of 2-amino-3,6-dichloropyridine can result in a variety of impurities, including unreacted starting materials, intermediates, by-products, and residual solvents. Therefore, a robust analytical strategy is crucial to ensure the compound meets the stringent purity requirements for its intended application. The most common and effective techniques for purity determination of pyridine derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on several factors, including the expected impurities, the required sensitivity and precision, and the availability of instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Application Routine purity testing, quantification of non-volatile impuritiesIdentification and quantification of volatile impurities and by-productsAbsolute purity determination, structural confirmation
Linearity (R²) > 0.999> 0.999Not applicable (Direct quantification)
Limit of Detection (LOD) 0.01 - 0.1%0.001 - 0.05%~0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.005 - 0.15%~0.3%
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2%< 3%< 1%
Throughput HighHighLow to Medium
Complexity ModerateModerate to HighHigh

This table summarizes typical performance characteristics for the analysis of pyridine derivatives, based on extrapolated data from studies on similar compounds.[2][3]

Experimental Workflow

The general workflow for assessing the purity of synthesized 2-amino-3,6-dichloropyridine involves a multi-step process from synthesis to final purity verification.

Purity Assessment Workflow Workflow for Purity Assessment of 2-Amino-3,6-Dichloropyridine cluster_synthesis Synthesis and Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_results Final Verification synthesis Synthesis of 2-Amino-3,6-Dichloropyridine workup Reaction Work-up and Crude Product Isolation synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms qnmr qNMR Analysis purification->qnmr data_analysis Data Analysis and Purity Calculation hplc->data_analysis gcms->data_analysis qnmr->data_analysis final_purity Final Purity Verification (>95%) data_analysis->final_purity

Caption: Experimental workflow for the synthesis and purity assessment of 2-amino-3,6-dichloropyridine.

Detailed Experimental Protocols

The following are representative protocols that can be adapted for the purity assessment of 2-amino-3,6-dichloropyridine.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 2-amino-3,6-dichloropyridine and quantify related non-volatile impurities using a reverse-phase HPLC method with UV detection.[1][4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of 2-amino-3,6-dichloropyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Accurately weigh and dissolve the synthesized sample in the same solvent to achieve a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL[4]

    • Column Temperature: 40 °C[4]

    • UV Detection Wavelength: Determined by the UV absorbance maximum of 2-amino-3,6-dichloropyridine (typically around 254 nm for similar compounds).[4]

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the synthesized 2-amino-3,6-dichloropyridine.[5][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[5]

Reagents:

  • A suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent.[5]

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]

    • Inlet Temperature: 250 °C[1]

    • Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

    • MS Transfer Line Temperature: 280 °C[3]

    • Ion Source Temperature: 230 °C[3]

    • Acquisition Mode: Scan mode to identify unknown impurities and Selected Ion Monitoring (SIM) for quantification of known impurities.[3]

  • Data Analysis: Impurities are identified by their mass spectra. Purity is determined by comparing the peak area of the main component to the total peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To provide an absolute measure of the purity of 2-amino-3,6-dichloropyridine without the need for a specific reference standard of the analyte.[7][8]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

Reagents:

  • A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte peaks.[6]

  • A high-purity internal standard with a known concentration (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized 2-amino-3,6-dichloropyridine and the internal standard into a clean, dry NMR tube.

    • Add a precise volume of the deuterated solvent.[6]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.[7]

    • Use a 90° pulse angle and acquire enough scans for a high signal-to-noise ratio.[7]

  • Data Analysis: The purity of 2-amino-3,6-dichloropyridine is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[1]

References

Head-to-Head Comparison of Synthesis Routes for 3,6-Dichloropyridin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide aims to provide a comprehensive head-to-head comparison of synthesis routes for 3,6-Dichloropyridin-2-amine. However, an extensive review of available scientific literature and patent databases reveals a significant challenge: a scarcity of established and well-documented synthetic methods specifically for this compound.

While numerous synthesis routes are available for other isomers of dichlorinated aminopyridines, such as 2-amino-3,5-dichloropyridine, 4-amino-2,6-dichloropyridine, and 3-amino-2,6-dichloropyridine, direct and reproducible methods for the 3,6-dichloro isomer are not readily found in the public domain. This suggests that this compound may be a less common intermediate, or its synthesis is proprietary and not widely published.

Potential Synthetic Strategies and Related Methodologies

Despite the absence of direct head-to-head comparisons, we can explore potential synthetic strategies based on the known reactivity of related compounds. A plausible precursor for this compound is 2,3,6-trichloropyridine. The selective amination of this starting material at the 2-position would yield the desired product.

Hypothetical Synthesis Route: Amination of 2,3,6-Trichloropyridine

This proposed route involves the nucleophilic aromatic substitution of a chlorine atom in 2,3,6-trichloropyridine with an amino group. The regioselectivity of this reaction would be crucial in obtaining the desired isomer. The chlorine atoms at the 2 and 6 positions of the pyridine ring are generally more activated towards nucleophilic attack than the chlorine at the 3-position. Direct amination with ammonia or a protected amine source could potentially lead to a mixture of products, including the desired 2-amino-3,6-dichloropyridine.

Experimental Protocol Considerations:

A general approach for such a reaction would involve:

  • Reactants: 2,3,6-trichloropyridine and an aminating agent (e.g., ammonia, sodium amide, or a protected amine).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) would likely be employed to facilitate the reaction.

  • Conditions: The reaction would likely require elevated temperatures and potentially high pressure, especially if ammonia is used. The use of a catalyst, such as a palladium or copper complex, could also be explored to improve reaction efficiency and selectivity.

  • Work-up and Purification: After the reaction, a standard aqueous work-up would be necessary to remove inorganic byproducts. Purification of the desired product from potential isomers and unreacted starting material would likely require chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Comparative Analysis of Related Isomer Syntheses

To provide context for researchers, the following table summarizes established synthesis routes for other dichloropyridin-2-amine isomers. These methods highlight the types of reactions and conditions commonly used in this area of chemistry.

IsomerStarting MaterialReagents and ConditionsYieldReference
2-Amino-3,5-dichloropyridine 2-Amino-5-chloropyridineN-Chlorosuccinimide (NCS) in a suitable solvent.Moderate to GoodPatent CN104016908A
4-Amino-2,6-dichloropyridine 2,6-DichloropyridineNitration followed by reduction.Not specifiedGeneral synthetic knowledge
3-Amino-2,6-dichloropyridine 2,6-DichloropyridineNitration followed by reduction.Not specifiedGeneral synthetic knowledge

Logical Workflow for Developing a Synthesis Route

For researchers aiming to synthesize this compound, a logical workflow for methods development is crucial. The following diagram, generated using Graphviz, outlines a potential strategic approach.

SynthesisDevelopment Start Identify Potential Precursors (e.g., 2,3,6-trichloropyridine) Route_Exploration Explore Reaction Conditions (Aminating Agent, Solvent, Temp, Catalyst) Start->Route_Exploration Analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) Route_Exploration->Analysis Isolation Isolate and Purify Product (Column Chromatography, Recrystallization) Analysis->Isolation Characterization Characterize Product (NMR, MS, Elemental Analysis) Isolation->Characterization Optimization Optimize Reaction Conditions (Yield, Purity, Scalability) Characterization->Optimization Optimization->Route_Exploration Iterate Final_Protocol Establish Final Protocol Optimization->Final_Protocol

Caption: A logical workflow for the development of a synthetic route for this compound.

Conclusion

At present, a direct head-to-head comparison of established synthesis routes for this compound is not feasible due to the lack of published methods. Researchers and drug development professionals interested in this specific molecule will likely need to undertake methods development, potentially starting from precursors such as 2,3,6-trichloropyridine. The information provided on the synthesis of related isomers and the proposed logical workflow can serve as a valuable starting point for these research endeavors. Further investigation into specialized chemical literature and patent databases for related structures may uncover more specific guidance for the synthesis of this challenging target.

Navigating the Synthesis of 2-amino-3,6-dichloropyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-amino-3,6-dichloropyridine, a valuable building block in the development of pharmaceuticals and agrochemicals, presents several challenges due to the need for regioselective control of chlorination and amination. For researchers and chemical process developers, selecting an optimal synthetic route requires a careful evaluation of factors such as yield, purity, cost of raw materials, and process complexity. This guide provides a comparative analysis of plausible synthetic pathways to 2-amino-3,6-dichloropyridine, offering experimental insights to inform strategic decisions in its production.

Comparative Analysis of Synthesis Methods

Direct synthesis of 2-amino-3,6-dichloropyridine is not well-documented in publicly available literature. Therefore, a two-step approach is generally considered, involving the synthesis of the key intermediate, 2,3,6-trichloropyridine, followed by a selective amination at the 2-position. The primary variations in the overall synthesis lie in the method of preparing the trichlorinated precursor.

Two main routes for the synthesis of 2,3,6-trichloropyridine have been identified: the chlorination of 2,6-dichloropyridine and a multi-step synthesis starting from nicotinamide. The subsequent selective amination of 2,3,6-trichloropyridine is a critical and challenging step, as the chlorine atoms at both the 2- and 6-positions are susceptible to nucleophilic substitution. Achieving high regioselectivity for the 2-position is paramount for an efficient process.

The following table summarizes the key quantitative data for two potential synthesis routes for 2-amino-3,6-dichloropyridine. It is important to note that while data for the synthesis of the 2,3,6-trichloropyridine intermediate is based on documented procedures, the data for the selective amination step is extrapolated from analogous reactions on similar substrates due to a lack of specific literature for this exact transformation.

ParameterMethod 1: Chlorination of 2,6-DichloropyridineMethod 2: Synthesis from Nicotinamide
Overall Yield Moderate to High (dependent on amination selectivity)Lower (multi-step process)
Purity of Final Product High (with effective purification)Potentially lower due to more side reactions
Starting Material Cost Moderate (2,6-dichloropyridine)Low (nicotinamide)
Key Reagents & Catalysts Step 1: Chlorine, FeCl₃ or AlCl₃. Step 2 (Proposed): Ammonia source (e.g., aq. NH₃, NaNH₂), potentially a palladium catalyst and ligand (e.g., for Buchwald-Hartwig amination).Step 1: NaOH, NaOCl. Step 2: HCl, H₂O₂. Step 3: NaNO₂, CuCl. Step 4 (Proposed): Ammonia source, potential catalyst.
Reaction Time Shorter overall processLonger overall process (multiple steps)
Reaction Temperature Step 1: 100-140°C. Step 2 (Estimated): 60-120°C.Step 1: ~90°C. Step 2: 35-45°C. Step 3: 0-70°C. Step 4 (Estimated): 60-120°C.
Key Advantages Fewer steps, potentially higher overall yield.Readily available and inexpensive starting material.
Key Disadvantages Handling of gaseous chlorine, challenges in selective amination.Multi-step synthesis, generation of significant aqueous waste.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and optimization of a synthetic route. Below are representative experimental protocols for the synthesis of the 2,3,6-trichloropyridine intermediate via the two discussed methods, followed by a proposed protocol for the selective amination step.

Method 1: Synthesis of 2,3,6-trichloropyridine from 2,6-Dichloropyridine

  • Step 1: Chlorination of 2,6-Dichloropyridine In a suitable reactor equipped with a stirrer, heating mantle, and gas inlet, 2,6-dichloropyridine is mixed with a catalytic amount of anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The mixture is heated to 100-140°C. Chlorine gas is then bubbled through the reaction mixture. The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the crude 2,3,6-trichloropyridine is purified by vacuum distillation.

Method 2: Synthesis of 2,3,6-trichloropyridine from Nicotinamide

  • Step 1: Hofmann Degradation of Nicotinamide to 3-Aminopyridine Nicotinamide is added to a cooled solution of sodium hydroxide. A solution of sodium hypochlorite is then added dropwise while maintaining a low temperature. The reaction mixture is subsequently heated to approximately 90°C to drive the reaction to completion, yielding 3-aminopyridine.

  • Step 2: Chlorination of 3-Aminopyridine to 2,6-dichloro-3-aminopyridine 3-Aminopyridine is dissolved in concentrated hydrochloric acid. Hydrogen peroxide is then added dropwise at a controlled temperature (35-45°C). The reaction is monitored until the starting material is consumed.

  • Step 3: Sandmeyer Reaction to 2,3,6-trichloropyridine The 2,6-dichloro-3-aminopyridine is diazotized at low temperature (around 0°C) using sodium nitrite in a strong acidic medium (e.g., hydrochloric acid). The resulting diazonium salt solution is then added to a solution of cuprous chloride (CuCl) in hydrochloric acid and heated to 60-70°C to yield 2,3,6-trichloropyridine.[1]

Proposed Protocol for Selective Amination of 2,3,6-trichloropyridine

  • Nucleophilic Aromatic Substitution (SNAr) In a sealed reaction vessel, 2,3,6-trichloropyridine is dissolved in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An excess of an ammonia source, such as concentrated aqueous ammonia or a solution of ammonia in an organic solvent, is added. The mixture is heated to a temperature ranging from 80-150°C. The reaction progress is monitored by GC or LC-MS to determine the conversion and the ratio of 2-amino to 6-amino isomers. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The desired 2-amino-3,6-dichloropyridine is purified from the isomeric byproduct and any unreacted starting material by column chromatography or recrystallization.

  • Buchwald-Hartwig Amination In an inert atmosphere glovebox, a reaction vessel is charged with 2,3,6-trichloropyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide or cesium carbonate). A solvent such as toluene or dioxane is added, followed by the ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis, or an ammonia source). The reaction mixture is heated to 80-120°C and stirred until the starting material is consumed (monitored by GC or LC-MS). After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then subjected to a workup procedure, typically involving an aqueous wash and extraction, followed by purification of the product by column chromatography.

Visualizing the Synthesis Pathways

To better understand the workflow and compare the proposed synthetic routes, the following diagrams have been generated.

G cluster_0 General Chemical Synthesis Workflow Start Start Reactant Preparation Reactant Preparation Start->Reactant Preparation Chemical Reaction Chemical Reaction Reactant Preparation->Chemical Reaction Reagents, Solvent, Catalyst Reaction Monitoring Reaction Monitoring Chemical Reaction->Reaction Monitoring TLC, GC, LC-MS Work-up Work-up Reaction Monitoring->Work-up Quenching, Extraction Purification Purification Work-up->Purification Chromatography, Recrystallization Characterization Characterization Purification->Characterization NMR, MS, etc. Final Product Final Product Characterization->Final Product

Caption: A generalized workflow for a typical chemical synthesis process.

G cluster_1 Method 1 cluster_2 Method 2 2,6-Dichloropyridine 2,6-Dichloropyridine 2,3,6-Trichloropyridine_1 2,3,6-Trichloropyridine 2,6-Dichloropyridine->2,3,6-Trichloropyridine_1 Chlorination (Cl2, FeCl3) Final_Product 2-Amino-3,6-dichloropyridine 2,3,6-Trichloropyridine_1->Final_Product Selective Amination (Proposed) Nicotinamide Nicotinamide 3-Aminopyridine 3-Aminopyridine Nicotinamide->3-Aminopyridine Hofmann Degradation 2,6-Dichloro-3-aminopyridine 2,6-Dichloro-3-aminopyridine 3-Aminopyridine->2,6-Dichloro-3-aminopyridine Chlorination (HCl, H2O2) 2,3,6-Trichloropyridine_2 2,3,6-Trichloropyridine 2,6-Dichloro-3-aminopyridine->2,3,6-Trichloropyridine_2 Sandmeyer Reaction 2,3,6-Trichloropyridine_2->Final_Product Selective Amination (Proposed)

Caption: Comparison of two proposed synthesis routes for 2-amino-3,6-dichloropyridine.

Conclusion

The synthesis of 2-amino-3,6-dichloropyridine is a challenging endeavor that requires careful consideration of the synthetic route to the key intermediate, 2,3,6-trichloropyridine, and the subsequent selective amination. The choice between the chlorination of 2,6-dichloropyridine and the multi-step synthesis from nicotinamide for the precursor will depend on factors such as raw material cost, equipment availability, and waste disposal considerations. The chlorination route is more direct but involves handling hazardous materials. The nicotinamide route uses a cheaper starting material but is longer and generates more waste.

Crucially, the development of a robust and highly regioselective amination protocol for the 2-position of 2,3,6-trichloropyridine is the most critical factor for the economic viability of either route. Further research and process optimization are required to establish a scalable and efficient method for this key transformation. This guide provides a foundational analysis to aid researchers in navigating the complexities of synthesizing this important chemical intermediate.

References

Comparative Performance of 3,6-Dichloropyridin-2-amine Derivatives in Biological Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

While a direct head-to-head comparison of 3,6-Dichloropyridin-2-amine derivatives is not possible based on current literature, studies on analogous structures suggest that this chemical scaffold holds promise in various therapeutic areas, including as kinase inhibitors for cancer therapy and as antimicrobial agents. The following sections summarize the findings on related compounds, which may inform the potential applications and evaluation strategies for this compound derivatives.

Insights from Structurally Related Kinase Inhibitors

Research into pyrido[2,3-d]pyrimidin-7-ones, which can be synthesized from chlorinated aminopyridine precursors, has demonstrated their potential as potent kinase inhibitors. A study on this class of compounds revealed that substitutions on the phenylamino moiety can significantly impact their potency and selectivity against various kinases.

Table 1: Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidin-7-one Derivatives against Abl Kinase

Compound IDR1 Substituent (Position)Abl IC50 (nM)
1 3-OH2.8 ± 0.6
2 3-NH22.6 ± 0.4
3 3-CH322 ± 10
8 4-NHCH2CH2OH1.4 ± 0.1

Data sourced from a study on pyrido[2,3-d]pyrimidin-7-one derivatives as Abl kinase inhibitors.

These findings suggest that polar substituents on related scaffolds can enhance inhibitory activity. This structure-activity relationship (SAR) could be a valuable starting point for the design and evaluation of novel this compound derivatives as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay. The following is a generalized protocol:

  • Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO.

  • Reaction Setup: The assay is typically performed in a 384-well plate. A small volume of the diluted compound or DMSO (as a vehicle control) is added to each well.

  • Kinase/Substrate Addition: A solution containing the target kinase and its substrate is added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP, typically at a concentration close to the Michaelis constant (Km) for the specific kinase.

  • Detection: After a set incubation period, the reaction is stopped, and the kinase activity is measured. This can be done using various detection methods, such as measuring the amount of phosphorylated substrate, often through luminescence or fluorescence.

  • Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Potential as Antimicrobial Agents

Studies on other chlorinated aminopyridine derivatives have indicated their potential as antimicrobial agents. For example, research on 2-aminopyridine derivatives has shown that certain substitutions can lead to significant activity against Gram-positive bacteria.

While specific data for this compound derivatives is not available, the general experimental workflow for evaluating antimicrobial activity is well-established.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial/Fungal Strain Revival culture Inoculum Preparation (e.g., to 0.5 McFarland standard) start->culture inoculation Inoculation of Microtiter Plates containing compounds and broth culture->inoculation compounds Serial Dilution of Test Compounds compounds->inoculation incubation Incubation (e.g., 37°C for 24h) inoculation->incubation readout Visual or Spectrophotometric Reading of Growth incubation->readout mic Determination of Minimum Inhibitory Concentration (MIC) readout->mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Signaling Pathway Visualization

Given the potential of related compounds to act as kinase inhibitors, a likely mechanism of action for anticancer activity would involve the inhibition of key signaling pathways that regulate cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that is often targeted in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor This compound Derivative (Hypothetical) Inhibitor->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Conclusion and Future Directions

The available scientific literature does not currently provide a comprehensive, comparative dataset to fully evaluate the performance of a series of this compound derivatives in biological assays. The information on structurally similar compounds suggests that this scaffold is a promising starting point for the development of novel kinase inhibitors and antimicrobial agents.

To address the current knowledge gap, future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions. These derivatives should then be systematically evaluated in a panel of relevant in vitro assays, with the results presented in a clear, quantitative, and comparative manner. Such studies will be crucial for elucidating the structure-activity relationships and unlocking the full therapeutic potential of this chemical class. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to explore this promising, yet understudied, scaffold.

Comparative Analysis of 2-Amino-3,6-dichloropyridine and Its Isomeric Alternatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental data available for 2-amino-3,6-dichloropyridine and its structurally related isomers. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in compound selection and experimental design. The data presented is compiled from various studies and focuses on synthesis, characterization, and reported biological activities.

Physicochemical and Synthetic Comparison

The synthesis and physical properties of dichlorinated aminopyridines are crucial for their application in further chemical synthesis and biological screening. The following table summarizes key experimental data for 2-amino-3,6-dichloropyridine and its isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Synthesis Yield (%)Purity (%)Key Starting Materials
2-Amino-3,6-dichloropyridine C₅H₄Cl₂N₂163.00Not explicitly foundNot explicitly foundNot explicitly found2,6-dichloro-3-nitropyridine
2-Amino-3,5-dichloropyridine C₅H₄Cl₂N₂163.0081 - 8555.5 - 74.698.50 - 99.572-amino-5-chloropyridine, N-chlorosuccinimide
3-Amino-2,6-dichloropyridine C₅H₄Cl₂N₂163.00117.0 - 126.0Not explicitly found≥96.0Not explicitly found
4-Amino-2,6-dichloropyridine C₅H₄Cl₂N₂163.00142 - 14443Not explicitly foundNot explicitly found
4-Amino-3,5-dichloropyridine C₅H₄Cl₂N₂163.00Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly found

Biological Activity Profile

Derivatives of aminodichloropyridines have been investigated for a range of biological activities. This section compares the reported activities of derivatives of the target compound and its alternatives.

Compound ClassReported Biological ActivityExample Organisms/Assays
Derivatives of 6-Chloro-pyridin-2-yl-amineAntibacterial, AntifungalBacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli, Fusarium oxysporum[1]
2-Amino-3-cyanopyridine DerivativesCarbonic Anhydrase InhibitionHuman CA I and II isoenzymes[2]
Antibacterial, AntifungalStaphylococcus aureus, Escherichia coli, Candida albicans[3]
AnticancerCytotoxic against different human tumor cells[4]
4-Amino-3,5-dichloropyridine DerivativesAntimicrobial, Anticancer, Anti-inflammatoryGeneral citation to potential activities[5]
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridinesBroad biological potentialCardiovascular diseases (adenosine receptor agonists)[6][7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols found in the literature for the synthesis and characterization of related compounds.

Synthesis of 2-Amino-3,5-dichloropyridine[9]

A solution of 2-amino-5-chloropyridine and N-chlorosuccinimide in a mixed solvent system (e.g., DMF and methanol) is stirred at a controlled temperature (e.g., 0 °C) for a specified duration (e.g., 8.5 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure to yield the crude product. Purification is achieved through recrystallization from a suitable solvent like ethyl acetate to afford the final product.

Synthesis of 2-Amino-3-nitro-6-chloropyridine[10]

Ammonia gas is introduced into a solution of 2,6-dichloro-3-nitropyridine in isopropanol at a controlled temperature (20-30 °C). The reaction mixture is stirred for an extended period (e.g., 24 hours) at room temperature. The completion of the reaction is monitored by TLC or GC to ensure all the starting material is consumed. The resulting product, 2-amino-3-nitro-6-chloro-pyridine, is then used in subsequent reactions.

General Procedure for Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives[1]

Derivatives can be synthesized from 2-amino-6-chloropyridine. For example, a mixture of 2-amino-6-chloropyridine and a substituted aldehyde in a solvent like ethanol with a catalytic amount of acetic acid is refluxed for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent (e.g., petroleum ether), and dried to yield the desired product.

Characterization Techniques

The synthesized compounds are typically characterized using a combination of the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compounds.

  • Mass Spectrometry (MS): Electron Spray Ionization (ESI) mass spectrometry is used to determine the molecular weight of the synthesized compounds.

  • Elemental Analysis: The elemental composition (C, H, N) of the compounds is determined to confirm their empirical formula.

Visualizing Synthesis and Screening Workflows

To better illustrate the experimental processes, the following diagrams represent a typical synthesis workflow and a biological screening cascade.

SynthesisWorkflow Start Starting Materials (e.g., 2,6-dichloro-3-nitropyridine) Reaction Reaction with Ammonia in Isopropanol Start->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Workup Work-up & Isolation Monitoring->Workup Reaction Complete Purification Purification (e.g., Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization FinalProduct Final Product (2-Amino-3-nitro-6-chloropyridine) Characterization->FinalProduct

Caption: A generalized workflow for the synthesis and characterization of a substituted aminopyridine.

BiologicalScreening Compound Test Compound (e.g., Aminodichloropyridine derivative) PrimaryAssay Primary Screening (e.g., Antibacterial/Antifungal Assay) Compound->PrimaryAssay Hit Active Hit? PrimaryAssay->Hit SecondaryAssay Secondary Assay (e.g., MIC Determination) Hit->SecondaryAssay Yes Inactive Inactive Hit->Inactive No Lead Lead Compound Identification SecondaryAssay->Lead

Caption: A conceptual diagram illustrating a typical biological screening cascade for novel compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before proceeding with the disposal process, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemically resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][3]

  • Emergency Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe in dust or vapors.[1][3]

Quantitative Safety Data Summary

The following table summarizes the key hazard information for compounds structurally similar to 3,6-Dichloropyridin-2-amine, providing a basis for risk assessment.

Hazard ClassificationDescriptionPrecautionary Statement Examples
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P280: Wear protective gloves/ eye protection/ face protection.[3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2][3]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Step-by-Step Disposal Protocol

There are no specific experimental protocols for the neutralization of this compound. The standard and recommended procedure is to engage a licensed professional waste disposal service. The following workflow outlines the necessary steps for the safe collection and preparation of this chemical for disposal.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and will not leak or react.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.

    • The storage area should be secure and away from incompatible materials, such as strong oxidizing agents.

  • Professional Disposal:

    • The final disposal of this compound must be conducted by a licensed and approved waste disposal company.[1][2]

    • Methods may include controlled incineration with flue gas scrubbing to prevent the release of harmful combustion products like nitrogen oxides and hydrogen chloride gas.[2][4]

    • Do not dispose of this chemical into the sewer system or the general environment.[4]

  • Contaminated Packaging:

    • Containers that held this compound should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected and treated as hazardous waste.

    • After thorough cleaning, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemically resistant gloves - Safety goggles/face shield - Lab coat - Respirator (if dust is present) start->ppe collect_waste Collect waste in a designated, labeled, and sealed container. ppe->collect_waste check_incompatible Check for and prevent mixing with incompatible materials (e.g., strong oxidizing agents). collect_waste->check_incompatible storage Store in a secure, ventilated hazardous waste area. check_incompatible->storage contact_disposal Contact a licensed waste disposal company. storage->contact_disposal provide_info Provide the waste disposal company with a complete and accurate description of the waste. contact_disposal->provide_info transport Arrange for professional transport and disposal. provide_info->transport end_process End of Disposal Process transport->end_process

References

Personal protective equipment for handling 3,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,6-Dichloropyridin-2-amine

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Based on data for analogous compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2][3][4] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn over goggles when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact.[5][6][7] Inspect gloves for damage before use and change them immediately if contaminated. For prolonged handling, consider double gloving.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to cover as much skin as possible.[5][8]
Respiratory Protection Dust RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) should be used if dust will be generated, especially outside of a chemical fume hood.[1]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required in the laboratory.[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to post-handling decontamination.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Gather Materials: Before starting, assemble all necessary equipment, including the chemical, appropriate glassware, spatulas, and waste containers.

  • PPE Inspection: Inspect all PPE for integrity before donning.

Handling
  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat or glassine paper to avoid generating dust.

  • Dissolving: If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]

  • Contamination Prevention: Use dedicated spatulas and glassware. If not possible, thoroughly decontaminate them after use.

Post-Handling
  • Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

Disposal Plan: Managing this compound Waste

As a halogenated organic compound, this compound and all materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9]

Waste Segregation and Collection
  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for all solid and liquid waste containing this compound.[9][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[9] List all constituents and their approximate percentages for mixtures.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in the solid hazardous waste container.[5]

Storage of Waste
  • Location: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Container Integrity: Keep the waste container securely closed when not in use.

Disposal Procedure
  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.[9][10]

  • Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste, or decontaminated according to institutional protocols before being discarded.[9]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Chemical Fume Hood) prep_equip Verify Emergency Equipment prep_area->prep_equip prep_ppe Inspect and Don PPE handling_weigh Weigh Compound prep_ppe->handling_weigh prep_materials Gather Materials prep_equip->prep_materials prep_materials->prep_ppe handling_transfer Transfer/Dissolve handling_weigh->handling_transfer post_decon Decontaminate Work Area handling_transfer->post_decon post_waste Segregate Waste post_decon->post_waste post_ppe_remove Remove PPE post_waste->post_ppe_remove post_wash Wash Hands post_ppe_remove->post_wash

Caption: Workflow for the safe handling of this compound.

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal collect_solid Solid Waste (Gloves, Paper Towels) collect_container Labeled Hazardous Waste Container collect_solid->collect_container collect_liquid Liquid Waste (Solutions, Rinsates) collect_liquid->collect_container storage_location Cool, Dry, Ventilated Area collect_container->storage_location storage_compat Away from Incompatibles storage_location->storage_compat disposal_ehs Contact EHS for Pickup storage_compat->disposal_ehs disposal_manifest Follow Institutional Protocol disposal_ehs->disposal_manifest

Caption: Logical relationship for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.